Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 8-cyano-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-2-18-13(17)10-7-15-11-8(6-14)4-3-5-9(11)12(10)16/h3-5,7H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXBKBFKCYONPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC=C2C1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401736 | |
| Record name | Ethyl 8-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77156-79-7 | |
| Record name | Ethyl 8-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate: Principles, Protocol, and Mechanistic Insights
Abstract
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth technical overview of the synthesis of a key derivative, Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate. We will explore the prevalent synthetic strategy, the Gould-Jacobs reaction, detailing the underlying chemical principles and providing a robust, step-by-step experimental protocol. Furthermore, this document elucidates the reaction mechanism and discusses the significance of this molecular framework in modern drug development, offering valuable insights for researchers and scientists in the field.
Introduction: The Significance of the 4-Hydroxyquinoline Scaffold
The quinoline ring system, particularly its 8-hydroxy substituted derivatives, is of significant interest to the pharmaceutical industry. These compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, neuroprotective, and anti-HIV properties.[1][2] A key feature contributing to their therapeutic potential is their ability to chelate a variety of metal ions, which can play a crucial role in the mechanism of action against metalloenzymes or in mitigating metal-induced oxidative stress in neurodegenerative diseases.[3][4][5]
This compound is a valuable synthetic intermediate. The cyano group at the 8-position and the carboxylate at the 3-position offer versatile handles for further chemical modification, allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs. The synthesis of this scaffold is therefore a critical starting point for the development of novel therapeutic agents.
Core Synthesis Pathway: The Gould-Jacobs Reaction
The most reliable and widely adopted method for synthesizing 4-hydroxy-3-carboalkoxyquinolines is the Gould-Jacobs reaction.[6][7] This thermal cyclization method involves two primary stages:
-
Condensation: An aniline derivative is reacted with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic substitution where the amino group of the aniline displaces the ethoxy group of DEEM to form an anilinomethylenemalonate intermediate.
-
Thermal Cyclization: The intermediate is heated to a high temperature (typically in a high-boiling solvent like Dowtherm A or diphenyl ether), which initiates an intramolecular 6-electron cyclization, followed by the elimination of ethanol to form the quinoline ring system.[6][8]
For the specific synthesis of this compound, the reaction begins with 2-aminobenzonitrile and diethyl ethoxymethylenemalonate.
Overall Synthesis Workflow
The logical flow from starting materials to the final product is illustrated below.
Caption: General workflow for the Gould-Jacobs synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Adherence to the specified conditions is critical for achieving optimal yield and purity.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Aminobenzonitrile | 118.14 | 11.81 g (0.10 mol) | Starting aniline derivative. |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 21.62 g (0.10 mol) | Malonic ester derivative. |
| Diphenyl ether | 170.21 | 200 mL | High-boiling solvent for cyclization. |
| Ethanol | 46.07 | As needed | For washing/recrystallization. |
| Hexane | 86.18 | As needed | For washing. |
Step-by-Step Procedure
Step 1: Condensation to form the Intermediate
-
Combine 2-aminobenzonitrile (11.81 g, 0.10 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.10 mol) in a 250 mL round-bottom flask.
-
Heat the mixture with stirring in an oil bath at 110-120°C for 2 hours. During this time, ethanol, a byproduct of the condensation, will distill off. The reaction progress can be monitored by observing the cessation of ethanol distillation.
-
After 2 hours, cool the reaction mixture to room temperature. The resulting product, diethyl 2-(((2-cyanophenyl)amino)methylene)malonate, is a viscous oil or a low-melting solid and can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Set up a distillation apparatus with a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Add diphenyl ether (200 mL) to the flask and heat it to 250°C.
-
Slowly add the crude intermediate from Step 1 to the hot diphenyl ether dropwise over 30 minutes. Maintain the temperature at 250-255°C.
-
After the addition is complete, continue heating and stirring at this temperature for an additional 30 minutes to ensure the cyclization is complete.[8]
-
Allow the reaction mixture to cool to below 100°C.
Step 3: Isolation and Purification
-
While the mixture is still warm, add 200 mL of hexane to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with hexane (2 x 100 mL) to remove the diphenyl ether solvent.
-
Wash the solid with hot ethanol to remove any unreacted starting materials or soluble impurities.
-
Recrystallize the crude product from a suitable solvent such as dimethylformamide (DMF) or ethanol to obtain pure this compound as a solid.
-
Dry the final product under vacuum.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₀N₂O₃ |
| Molar Mass | 242.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 235-238°C[9] |
| ¹H NMR, ¹³C NMR | Spectra should be consistent with the proposed structure. |
| Mass Spectrometry | [M+H]⁺ = 243.07 |
Mechanistic Insights
The Gould-Jacobs reaction proceeds through a well-established mechanism involving nucleophilic attack followed by an electrocyclic reaction.
-
Nucleophilic Attack & Condensation: The reaction initiates with the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the ethoxymethylene group in DEEM. This is followed by the elimination of an ethanol molecule to form the key enamine intermediate.[6]
-
Electrocyclization: At high temperatures, the enamine undergoes a 6-electron electrocyclic ring closure. The aromatic ring of the aniline attacks the carbonyl group of one of the malonate's ester functionalities. This is the rate-determining step and requires significant thermal energy.
-
Aromatization: The cyclic intermediate then eliminates a second molecule of ethanol to aromatize, forming the stable 4-hydroxyquinoline ring system. The product exists in tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms, with the keto form often being significant.[6]
Reaction Mechanism Diagram
Caption: Key mechanistic steps of the Gould-Jacobs reaction.
Conclusion
The Gould-Jacobs reaction provides an effective and straightforward pathway for the synthesis of this compound from commercially available starting materials. The protocol described herein is robust and scalable, providing access to a versatile chemical intermediate. The rich biological activity associated with the 8-hydroxyquinoline scaffold underscores the importance of this synthesis, enabling further research and development in medicinal chemistry and drug discovery.
References
- Wikipedia. Gould–Jacobs reaction. [Link]
- Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]
- Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
- Wozniak, M., & Nowak, K. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(22), 5346. [Link]
- ResearchGate.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Dewick, P. M. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(14), 5344-5347. [Link]
- Thummanagoti, S., & Guntreddi, T. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989. [Link]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- PrepChem.com. Synthesis of Ethyl 8-cyano-7-(cyano-ethoxycarbonyl-methyl-)
- Zhang, X., Yao, T., & Larock, R. C. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(6), 1339–1354. [Link]
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(2), 1-10. [Link]
- Al-Taweel, A. M., Al-Majid, A. M., El-Gazzar, A. B. A., & Barakat, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(22), 5278. [Link]
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of its metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191-1203. [Link]
- Open Access Journals.
- Paul, K., & Dahiya, R. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 108, 104633. [Link]
- ResearchGate. Synthesis of 2-[(quinolin-8-yloxy)
- ChemBK.
Sources
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. mdpi.com [mdpi.com]
- 9. chembk.com [chembk.com]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast pharmacological landscape, encompassing anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.[3] Within this esteemed class of molecules, Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate represents a compound of significant interest for drug discovery and development. The presence of the cyano group at the 8-position and the carboxylate functionality at the 3-position of the 4-hydroxyquinoline core suggests a unique electronic and steric profile, potentially leading to novel biological activities and improved pharmacokinetic properties.
This technical guide provides a comprehensive overview of the physicochemical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with and characterize this promising molecule. The content herein is structured to not only present data but also to offer insights into the rationale behind experimental choices and to provide robust, self-validating protocols for property determination.
Molecular Identity and Structural Features
This compound is a heterocyclic compound with the following key identifiers:
| Property | Value |
| IUPAC Name | Ethyl 8-cyano-4-hydroxyquinoline-3-carboxylate |
| CAS Number | 77156-79-7[4] |
| Molecular Formula | C₁₃H₁₀N₂O₃[4] |
| Molecular Weight | 242.23 g/mol [4] |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC=C2C#N)N=C1)O |
The molecule's structure, characterized by a fused bicyclic aromatic system containing a nitrogen atom, is amenable to various intermolecular interactions. The 4-hydroxy group can act as both a hydrogen bond donor and acceptor, while the ester and cyano functionalities are primarily hydrogen bond acceptors. The planar nature of the quinoline ring system can facilitate π-π stacking interactions, which may be crucial for binding to biological targets.
Synthesis of the Core Scaffold
The synthesis of 4-hydroxyquinoline derivatives such as this compound is often achieved through the Gould-Jacobs reaction.[5] This versatile method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[6]
Conceptual Synthetic Workflow: Gould-Jacobs Reaction
The following diagram illustrates the general workflow for the synthesis of the 4-hydroxy-3-quinolinecarboxylate scaffold.
Caption: Generalized workflow of the Gould-Jacobs reaction for the synthesis of the 4-hydroxy-3-quinolinecarboxylate core.
Physicochemical Properties: Data and Experimental Determination
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a summary of the known and predicted properties of this compound, along with detailed protocols for their experimental verification.
Table of Physicochemical Properties
| Property | Value/Predicted Value | Experimental Protocol |
| Melting Point (°C) | 235-238[4] | Protocol 1: Capillary Melting Point Determination |
| Solubility | Predicted to be poorly soluble in water, soluble in polar organic solvents like DMSO and DMF. | Protocol 2: Thermodynamic Solubility Assay |
| pKa | Predicted Acidic pKa: ~7.5-8.5 (for the 4-hydroxy group); Predicted Basic pKa: ~2.5-3.5 (for the quinoline nitrogen) | Protocol 3: Potentiometric Titration for pKa Determination |
| LogP | Predicted: ~2.0-3.0 | Protocol 4: Shake-Flask Method for LogP Determination |
Experimental Protocols
Protocol 1: Capillary Melting Point Determination
-
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[7] A sharp melting range typically signifies high purity.
-
Methodology:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute until the approximate melting point is reached.
-
Allow the apparatus to cool and then repeat the measurement with a fresh sample, this time heating at a slower rate of 1-2 °C per minute as the melting point is approached.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range is the melting point of the compound.
-
Protocol 2: Thermodynamic Solubility Assay
-
Rationale: Determining the equilibrium solubility of a compound in various solvents is crucial for formulation development and for designing in vitro and in vivo experiments.[8][9]
-
Methodology:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent.
-
Protocol 3: Potentiometric Titration for pKa Determination
-
Rationale: The pKa value(s) of a molecule dictate its ionization state at a given pH, which significantly influences its solubility, permeability, and interaction with biological targets.[10] Potentiometric titration is a highly accurate method for determining pKa.[2]
-
Methodology:
-
Dissolve a precisely weighed amount of this compound in a suitable co-solvent system (e.g., water-methanol) to a known concentration.
-
Calibrate a pH meter with standard buffers.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, ensuring the reading has stabilized.
-
Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the titration curve.[11]
-
Protocol 4: Shake-Flask Method for LogP Determination
-
Rationale: The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity, which is a critical factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[5] The shake-flask method is the gold standard for LogP determination.[12]
-
Methodology:
-
Prepare a stock solution of this compound in either n-octanol or water.
-
In a separatory funnel, combine equal volumes of n-octanol and water that have been pre-saturated with each other.
-
Add a known amount of the compound's stock solution to the biphasic system.
-
Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
-
Calculate the LogP value using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).[13]
-
Spectral Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a compound.
Predicted Spectral Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the ethyl ester protons (a quartet and a triplet), and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the substituted quinoline system.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the cyano group, and the aromatic carbons of the quinoline ring. The chemical shifts will provide valuable information about the electronic environment of each carbon atom.[13]
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the cyano group, the C=O stretch of the ester, and C=C and C=N stretching vibrations of the quinoline ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (242.23 g/mol ). The fragmentation pattern will provide further structural information.[14]
Potential Biological Activity and Applications
The 8-hydroxyquinoline scaffold is a well-known chelating agent and is present in several compounds with antimicrobial and anticancer properties.[12] The cyano group can also participate in various biological interactions. Therefore, this compound is a promising candidate for investigation in these therapeutic areas.
Hypothesized Mechanism of Action in Cancer
Based on the known activities of similar quinoline derivatives, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.
Potential Signaling Pathway Inhibition
Caption: A potential mechanism of action involving the inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a molecule with significant potential in drug discovery, stemming from its unique structural features within the privileged quinoline class. This technical guide has provided a comprehensive overview of its key physicochemical properties and detailed experimental protocols for their determination. By understanding and applying this knowledge, researchers can accelerate the exploration of this compound's therapeutic potential and contribute to the development of novel medicines. The combination of established experimental data, predictive insights, and robust methodologies presented herein serves as a valuable resource for the scientific community.
References
- Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). PubMed.
- Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (n.d.). PubMed.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
- DETERMIN
- Gould–Jacobs reaction. (n.d.). Wikipedia.
- Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. (n.d.). Oriental Journal of Chemistry.
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (2025). BenchChem.
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
- Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1996). Journal of Pharmaceutical and Biomedical Analysis.
- LogP / LogD shake-flask method. (2024). Protocols.io.
- In-vitro Thermodynamic Solubility. (2025). Protocols.io.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace.
- Mass spectrum of compound 8 Analysis of the fragmentation spectrum of... (n.d.).
- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.).
- Synthesis of 4-Hydroxy-3-quinolinecarboxylic Acid Derivatives by a Condensation/Cyclization Sequence between o-Isocyanobenzoates and Magnesium Enol
- Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (2025). Benchchem.
- Thermodynamic Solubility Assay. (n.d.). Domainex.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. (2025). Benchchem.
- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.
- Thermodynamic Solubility Assay. (n.d.). Evotec.
- ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)
- The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. (n.d.). Journal of the American Chemical Society.
- Development of a SPE/HPLC/method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025).
- Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. (n.d.).
- Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
- RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025).
- 13 C NMR Chemical Shifts. (n.d.).
- 77156-75-3(4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER) Product Description. (n.d.). ChemicalBook.
- 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. (2025). Benchchem.
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI.
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum. (n.d.). ChemicalBook.
- ETHYL 8-CYANO-4-HYDROXYQUINOLINE-3-CARBOXYL
- Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxyl
- Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxyl
- Pharmacology of 8-aminoquinolines. (n.d.). PMC.
- Biological Activities of Quinoline Derivatives. (2025).
- Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. (n.d.).
- 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester | CAS 63136-14-1. (n.d.). SCBT.
- 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 26892-90-0. (2025). ChemicalBook.
- Quinoline-3-carboxylic acid, 4-hydroxy-2-oxo-1,2-dihydro-, (3-piperidin-1-yl-propyl)amide. (n.d.). PubChem.
- 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester. (n.d.). PubChem.
Sources
- 1. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. jcbms.org [jcbms.org]
- 9. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities. Among the vast array of quinoline derivatives, Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate stands out as a molecule of significant interest. Its unique substitution pattern, featuring a cyano group at the 8-position, a hydroxyl group at the 4-position, and an ethyl carboxylate at the 3-position, offers a versatile platform for the development of novel drug candidates. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis and potential applications, tailored for the discerning scientific audience.
Part 1: Core Chemical Identity
Chemical Name: this compound
CAS Number: 77156-79-7[1]
Molecular Formula: C₁₃H₁₀N₂O₃[1]
Molecular Weight: 242.23 g/mol [1]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| Melting Point | 235-238 °C | [1] |
| Appearance | Solid (Predicted) | |
| Solubility | Soluble in organic solvents like DMSO and DMF (Predicted) |
Part 2: Synthesis and Mechanism
The primary and most established method for the synthesis of this compound is the Gould-Jacobs reaction .[2][3] This versatile reaction provides a straightforward pathway to the 4-hydroxyquinoline core structure.
The Gould-Jacobs Reaction: A Mechanistic Overview
The Gould-Jacobs reaction is a thermal cyclization process that involves two key stages:
-
Condensation: The synthesis commences with the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM).[2] This step involves a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[4]
-
Thermal Cyclization: The intermediate then undergoes a high-temperature intramolecular cyclization, typically above 250 °C.[4] This 6-electron electrocyclization reaction leads to the formation of the quinoline ring system.[4] The high activation energy for this step often necessitates the use of high-boiling solvents like diphenyl ether or Dowtherm A, or the application of microwave irradiation to enhance reaction rates and yields.[4][5][6]
Figure 2: Generalized workflow of the Gould-Jacobs reaction for the synthesis of this compound.
Proposed Synthetic Protocol
Starting Materials:
-
2-Amino-3-cyanobenzonitrile: This is the logical aniline precursor to introduce the 8-cyano group onto the quinoline ring.
-
Diethyl ethoxymethylenemalonate (DEEM): The common C3 building block for this reaction.
-
High-boiling solvent: Diphenyl ether or Dowtherm A.
Step-by-Step Methodology:
-
Condensation:
-
In a round-bottom flask equipped with a reflux condenser and a distillation head, combine equimolar amounts of 2-amino-3-cyanobenzonitrile and diethyl ethoxymethylenemalonate.
-
Heat the mixture to 110-130 °C for 1-2 hours.
-
Ethanol, the byproduct of the condensation, will distill off. The reaction can be monitored by TLC to follow the disappearance of the starting materials.
-
After the reaction is complete, the crude anilidomethylenemalonate intermediate can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.
-
-
Thermal Cyclization:
-
Dissolve the crude intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (around 250-260 °C) for 30-60 minutes.
-
Monitor the progress of the cyclization by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The desired product, this compound, should precipitate out of the solution.
-
To further induce precipitation, a non-polar solvent like hexane or cyclohexane can be added.
-
Collect the solid product by filtration, wash with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.
-
Modern Microwave-Assisted Adaptation:
Microwave synthesis offers a significant improvement over classical thermal methods by reducing reaction times and often increasing yields.
-
In a microwave-safe vial, combine 2-amino-3-cyanobenzonitrile and a slight excess of diethyl ethoxymethylenemalonate.
-
Seal the vial and heat the mixture in a microwave reactor to a temperature of 250-300 °C for a short duration (typically 5-15 minutes).
-
After cooling, the product can be isolated by filtration and washing with a suitable solvent like acetonitrile.
Part 3: Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for this compound is not currently available in public databases, its characteristic spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. The specific coupling patterns will depend on the substitution.
-
Ethyl Ester Protons: A triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group) characteristic of an ethyl group, likely in the regions of δ 1.2-1.4 ppm and δ 4.1-4.4 ppm, respectively.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
NH Proton: A broad singlet corresponding to the quinolone tautomer's NH proton.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal in the downfield region (δ 160-175 ppm) corresponding to the ester carbonyl group.
-
Quinolone Carbonyl Carbon: A signal for the C4-oxo carbon.
-
Cyano Carbon: A signal for the nitrile carbon (C≡N) typically found in the δ 115-125 ppm region.
-
Aromatic and Heteroaromatic Carbons: A series of signals in the aromatic region (δ 100-150 ppm).
-
Ethyl Ester Carbons: Signals for the -OCH₂- and -CH₃ carbons, typically around δ 60-65 ppm and δ 14-15 ppm, respectively.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.
-
N-H Stretch: A potential band in the 3100-3500 cm⁻¹ region for the quinolone tautomer.
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ for the nitrile group.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C=O Stretch (Quinolone): A strong absorption band around 1650-1670 cm⁻¹.
-
C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region corresponding to the aromatic and heteroaromatic ring vibrations.
Mass Spectrometry (Predicted):
-
Molecular Ion Peak (M⁺): A peak at m/z = 242.23, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) from the ester, and other fragments arising from the cleavage of the quinoline ring.
Part 4: Applications in Drug Discovery and Medicinal Chemistry
The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, and the introduction of a cyano group at the 8-position of this compound presents unique opportunities for drug design.
Potential Therapeutic Areas:
-
Antibacterial Agents: Quinolones are renowned for their antibacterial properties. The cyano group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets, potentially enhancing antibacterial activity.
-
Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and protein kinases. The specific substitution pattern of this molecule could be explored for its antiproliferative effects.
-
Anti-inflammatory Agents: Certain quinoline derivatives have shown anti-inflammatory properties. The 4-hydroxyquinoline moiety can be a key pharmacophore for this activity.
-
Antiviral and Antimalarial Agents: The quinoline ring is a fundamental component of several antimalarial drugs, and derivatives are being investigated for antiviral applications.
Structure-Activity Relationship (SAR) Insights:
-
The 8-Cyano Group: This electron-withdrawing group can significantly influence the electronic properties of the quinoline ring, affecting its interaction with biological targets. It can also serve as a handle for further chemical modifications to explore SAR.
-
The 4-Hydroxy Group: This group is often crucial for biological activity, participating in key hydrogen bonding interactions with target enzymes or receptors. It also exists in tautomeric equilibrium with the 4-oxo form, which can be important for its mechanism of action.
-
The 3-Ethyl Carboxylate Group: This group can be hydrolyzed in vivo to the corresponding carboxylic acid, which is a common feature in many quinolone-based drugs and is often essential for their activity, particularly as antibacterial agents where it interacts with DNA gyrase.
Conclusion
This compound is a fascinating molecule with significant potential in the field of drug discovery. Its synthesis, primarily through the robust Gould-Jacobs reaction, provides a reliable route to this important scaffold. While detailed experimental and spectroscopic data are still to be fully documented in the public domain, the foundational knowledge of its chemical properties and the versatile nature of the quinoline core strongly suggest that this compound and its derivatives will continue to be valuable tools for researchers and scientists in the quest for new and effective therapeutic agents. This guide serves as a foundational resource to stimulate further investigation and unlock the full potential of this promising chemical entity.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
- ChemBK. (n.d.). ETHYL 8-CYANO-4-HYDROXYQUINOLINE-3-CARBOXYLATE.
- Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia.
- ChemBK. (n.d.). ETHYL 8-CYANO-4-HYDROXYQUINOLINE-3-CARBOXYLATE.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. BenchChem.
Sources
- 1. chembk.com [chembk.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Multifaceted Therapeutic Potential of Quinoline-3-Carboxylate Derivatives: A Technical Guide for Drug Discovery
Introduction: The Quinoline-3-Carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry
The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][2] Among the various substituted quinolines, the quinoline-3-carboxylate scaffold has emerged as a particularly fruitful area of research, yielding compounds with potent and diverse biological effects.[1][3] This technical guide provides an in-depth exploration of the biological activities of quinoline-3-carboxylate derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities, supported by experimental evidence and structure-activity relationship (SAR) insights.
Anticancer Activity: Targeting the Proliferative Machinery
Quinoline-3-carboxylate derivatives have demonstrated significant promise as antiproliferative agents, acting through various mechanisms to induce cancer cell death and inhibit tumor growth.[1][3][4]
Mechanism of Action: Induction of Apoptosis and Enzyme Inhibition
A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that certain quinoline-3-carboxylate derivatives can up-regulate intrinsic apoptosis pathways.[1][3] This involves the modulation of key proteins in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases.[5]
Furthermore, some derivatives function as potent enzyme inhibitors. A notable target is human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway, which is crucial for DNA and RNA synthesis in rapidly proliferating cancer cells.[4][6][7] By inhibiting hDHODH, these compounds effectively starve cancer cells of the necessary building blocks for replication.[6] Other targeted enzymes include topoisomerases and protein kinases, which are essential for maintaining DNA integrity and signaling pathways that drive cell growth.[4][8]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of quinoline-3-carboxylate derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[7][9]
-
Position C2: Bulky, hydrophobic substituents at the C2 position are often necessary for potent inhibitory activity against enzymes like hDHODH.[7]
-
Position C3: The carboxylic acid group at the C3 position is crucial for antibacterial activity by targeting bacterial topoisomerases.[6] Its modification to a carboxamide can enhance anticancer potency.[8]
-
Position C4: A strict requirement for a carboxylic acid or its salt at the C4 position has been noted for hDHODH inhibition.[7]
-
Benzo Portion: Substitutions on the benzo portion of the quinoline ring also play a significant role in modulating activity.[7]
Illustrative Data: Potent Antiproliferative Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 4m | K562 | 0.28 | Intrinsic Apoptosis Upregulation | [1][3] |
| 4n | MCF-7 | 0.33 | Intrinsic Apoptosis Upregulation | [1][3] |
| 2f | Cancer Cells | More selective and potent | Enhanced selectivity due to pKa change | [10] |
| 2l | Cancer Cells | More selective and potent | Enhanced selectivity due to pKa change | [10] |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
A standard method to evaluate the cytotoxic effects of quinoline-3-carboxylate derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, K562 for leukemia) are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The quinoline-3-carboxylate derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a defined period (typically 24-72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The quinoline scaffold is historically renowned for its antibacterial properties, with fluoroquinolones being a prominent class of antibiotics.[11][12] Quinoline-3-carboxylate derivatives continue this legacy, demonstrating activity against a range of bacterial and fungal pathogens.[11][13][14]
Mechanism of Action: Inhibition of Essential Bacterial Enzymes
The primary antibacterial mechanism of many quinoline derivatives is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[6] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By forming a complex with the enzyme and DNA, the compounds trap the enzyme in a state that leads to double-stranded DNA breaks and ultimately, bacterial cell death.[6] The carboxylic acid group at the C-3 position is a key pharmacophoric feature for this activity.[6] Some derivatives also exhibit antifungal activity by disrupting the fungal cell wall.[15]
Illustrative Data: In Vitro Antimicrobial Activity
| Derivative Type | Target Organism | Activity | Reference |
| Quinoline-3-carboxylic acids | Gram-positive and Gram-negative bacteria | Moderate to excellent | [12][13] |
| Quinoline derivatives | Bacillus subtilis, Vibrio cholera | Moderate activity | [14] |
| Novel quinoline derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | Excellent MIC values (3.12 - 50 µg/mL) | [15] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the quinoline-3-carboxylate derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known concentration of bacterial cells (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Antiviral Activity: Combating Viral Infections
Recent studies have highlighted the potential of quinoline-3-carboxylate derivatives as antiviral agents, particularly against emerging viral threats.[16][17][18]
Mechanism of Action: Targeting Viral Proteases
The antiviral activity of some quinoline-3-carboxylate derivatives has been attributed to their ability to inhibit key viral enzymes. For instance, in the context of SARS-CoV-2, certain derivatives have shown strong binding affinity to the main viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14).[16][17] These enzymes are crucial for viral replication and transcription, making them attractive targets for antiviral drug development.
Illustrative Data: Anti-SARS-CoV-2 Activity
| Compound ID | Target | Activity | Reference |
| 1j | SARS-CoV-2 | Stronger binding affinity to NSP5 and NSP14 | [16][17] |
| 1o | SARS-CoV-2 | Stronger binding affinity to NSP5 and NSP14 | [16][17] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a classic and reliable method for quantifying the antiviral activity of a compound.
Workflow for Plaque Reduction Assay
Caption: Workflow of the plaque reduction assay for antiviral activity.
Detailed Steps:
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) is prepared in multi-well plates.
-
Virus and Compound Incubation: The virus is pre-incubated with various concentrations of the quinoline-3-carboxylate derivative.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions called plaques.
-
Incubation and Staining: The plates are incubated for several days to allow for plaque development. The cells are then fixed and stained (e.g., with crystal violet), which stains the living cells, leaving the plaques (areas of dead cells) unstained and visible.
-
Quantification: The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control (no compound) is calculated to determine the antiviral activity.
Anti-inflammatory and Neuroprotective Effects: Modulating Host Responses
Beyond their direct cytotoxic and antimicrobial activities, quinoline-3-carboxylate derivatives also exhibit immunomodulatory and neuroprotective properties.[19][20][21][22]
Mechanism of Action: Inhibition of Inflammatory Mediators and Oxidative Stress
Certain quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced inflammation models.[19][20] The underlying mechanism may involve the inhibition of pathways such as NF-κB.[20]
In the context of neuroprotection, quinoline derivatives show promise as multifunctional agents against neurodegenerative diseases like Alzheimer's and Parkinson's.[21][22][23] Their proposed mechanisms include antioxidant activity through radical scavenging and the inhibition of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[22][23]
Illustrative Data: Anti-inflammatory and Neuroprotective Potential
| Compound Class | Biological Effect | Model/Target | Reference |
| Quinoline-3-carboxylic acids | Anti-inflammatory | LPS-induced inflammation in RAW264.7 macrophages | [19][20] |
| Quinoline derivatives | Neuroprotective | Inhibition of AChE and MAO-B (in silico) | [22][23] |
| Quinoline derivatives | Antioxidant | Radical scavenging | [21][22] |
Conclusion: A Scaffold Ripe for Further Exploration
The quinoline-3-carboxylate framework represents a highly versatile and privileged scaffold in the pursuit of novel therapeutics. The diverse biological activities, spanning from potent anticancer and antimicrobial effects to promising antiviral, anti-inflammatory, and neuroprotective properties, underscore the immense potential of this chemical class. The established structure-activity relationships provide a rational basis for the design of next-generation derivatives with enhanced potency and selectivity. The experimental protocols detailed herein offer a standardized approach for the continued evaluation and development of these promising compounds. As our understanding of the intricate molecular targets and pathways modulated by quinoline-3-carboxylate derivatives deepens, so too will our ability to harness their full therapeutic potential for the benefit of human health.
References
- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1699-1707. [Link]
- Various Authors. (2023). Synthesis of quinoline-3-carboxylate derivative 21-R.
- Mittal, R. K., & Purohit, P. (2020).
- Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]
- Various Authors. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
- El-Sayed, O. A., Al-Bassam, B. A., & Hussein, M. E. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]
- Various Authors. (n.d.). Methods for the synthesis of quinoline‐3‐carboxamides.
- Al-Ostath, A. I., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4987. [Link]
- Mittal, R. K., et al. (2024). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. Molecular Diversity, 28(4), 2651-2665. [Link]
- Mittal, R. K., et al. (2023). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate.
- Various Authors. (2015). A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
- Various Authors. (2022). Review on recent development of quinoline for anticancer activities. Heliyon, 8(8), e10241. [Link]
- Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]
- Various Authors. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bio-Organic & Medicinal Chemistry, 25(10), 2683-2697. [Link]
- Various Authors. (2018). Quinoline-3-carboxylates as potential antibacterial agents.
- Gupta, H., Singh, R., & Gupta, R. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
- Various Authors. (2015). Recent Developments on Antimicrobial Quinoline Chemistry.
- Taywade, M. S., et al. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 15(3), 35-51. [Link]
- Various Authors. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.
- Various Authors. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Brazilian Chemical Society, 32(8), 1545-1573. [Link]
- Al-Ostath, A. I., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
- Gupta, H. (n.d.). (PDF) Biological Activities of Quinoline Derivatives.
- Mittal, R. K., et al. (2023). Structure of quinoline-3-carboxylate (1a–o) derivatives.
- Pal, M. (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
- Various Authors. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]
- Various Authors. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(16), 8049-8066. [Link]
- Various Authors. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113639. [Link]
- Various Authors. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(5), 13359-13371. [Link]
- Various Authors. (n.d.). Quinoline derivatives with anti-inflammatory activity.
- Various Authors. (2023). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
- Various Authors. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]
- Various Authors. (n.d.). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives.
- Various Authors. (2018). Structure–Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 61(23), 10793-10807. [Link]
- Various Authors. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]
- Various Authors. (n.d.). Quinoline derivatives with anti-viral activity.
- Various Authors. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease.
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Discovery and History of Novel Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline, a heterocyclic aromatic organic compound, represents a cornerstone in the field of medicinal chemistry. Its unique bicyclic structure, consisting of a benzene ring fused to a pyridine ring, provides a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, the journey of quinoline and its derivatives from a simple organic molecule to a "privileged structure" in drug discovery is a testament to the relentless pursuit of novel therapeutics.[3][4] This in-depth technical guide delves into the historical milestones, pivotal synthetic methodologies, and the evolution of quinoline compounds into indispensable medicines. We will explore the causality behind experimental choices in their synthesis and the self-validating systems of protocols that ensure scientific integrity.
The Dawn of Quinoline: Early Discovery and Foundational Syntheses
The story of quinoline begins not in a sophisticated laboratory, but from the industrial byproduct of coal tar.[3] In 1834, German chemist Friedlieb Ferdinand Runge first extracted a compound he named "leukol".[3] Shortly after, in 1842, Charles Gerhardt obtained a similar compound by distilling quinine, an alkaloid from the cinchona tree, with potassium hydroxide, which he named "Chinoilin" or "Chinolein".[3] It was later recognized by August Hoffmann that these were, in fact, the same compound.[3] This early history highlights the natural origins and initial curiosity surrounding this novel chemical entity.
The true potential of quinoline in medicinal chemistry, however, was unlocked through the development of synthetic methods that allowed for the creation of a diverse range of derivatives. Several classical "name reactions" form the bedrock of quinoline synthesis, each offering a unique pathway to this important scaffold.
Key Foundational Synthesis Reactions
| Reaction Name | Year | Reactants | Key Features |
| Skraup Synthesis | 1880 | Aniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) | A robust method for producing quinoline itself. The reaction is famously exothermic and requires careful control.[5][6] |
| Doebner-von Miller Reaction | 1881 | Aniline and α,β-unsaturated carbonyl compounds | A variation of the Skraup synthesis that allows for the preparation of substituted quinolines.[7] |
| Combes Synthesis | 1888 | Aniline and a β-diketone | Yields 2,4-disubstituted quinolines through a condensation and cyclization process.[7] |
| Friedländer Synthesis | 1882 | o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group | A versatile method for synthesizing substituted quinolines.[8] |
| Pfitzinger Reaction | 1886 | Isatin with a carbonyl compound containing an α-methylene group | A reliable method for producing quinoline-4-carboxylic acids.[4][7] |
These foundational reactions, developed in the late 19th century, provided the essential tools for early medicinal chemists to explore the chemical space around the quinoline core. The ability to systematically modify the quinoline structure was a critical step in understanding its structure-activity relationships (SAR).
Experimental Protocol: The Skraup Synthesis of Quinoline
The Skraup synthesis is a classic and effective method for preparing the parent quinoline ring.[5] Its historical significance and continued relevance make it a prime example of foundational quinoline chemistry.
Objective: To synthesize quinoline from aniline and glycerol.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent like arsenic pentoxide)
-
Ferrous sulfate (as a moderator)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add aniline.
-
Addition of Reactants: Slowly add concentrated sulfuric acid to the aniline with constant cooling and stirring. This is a highly exothermic step.
-
Addition of Glycerol and Oxidizing Agent: To the cooled mixture, add glycerol and nitrobenzene.
-
Initiation of Reaction: Gently heat the mixture. The reaction is often initiated by the addition of a small amount of ferrous sulfate to moderate the vigorous reaction.[6]
-
Reflux: Once the reaction begins, it can become very exothermic. The heating should be controlled to maintain a steady reflux. The reaction is typically refluxed for several hours.
-
Work-up: After the reaction is complete, the mixture is cooled and then poured into a large volume of water.
-
Neutralization and Extraction: The acidic solution is neutralized with a base (e.g., sodium hydroxide) to liberate the quinoline. The quinoline is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation. The crude quinoline is then purified by distillation.
Causality Behind Experimental Choices:
-
Sulfuric Acid: Acts as both a catalyst and a dehydrating agent, facilitating the formation of acrolein from glycerol.[7][8]
-
Nitrobenzene: Serves as the oxidizing agent to convert the initially formed dihydroquinoline to the aromatic quinoline.[5]
-
Ferrous Sulfate: The reaction can be violently exothermic. Ferrous sulfate is added to moderate the reaction rate and prevent it from becoming uncontrollable.[6]
Visualizing the Skraup Synthesis Workflow
Caption: A streamlined workflow of the Skraup synthesis of quinoline.
The Era of Medicinal Chemistry: Quinolines as Therapeutic Agents
The true impact of quinoline chemistry lies in its profound influence on medicine. The quinoline scaffold is a key component in a multitude of drugs with a wide range of therapeutic applications.[1][9]
Antimalarial Agents: The Historical Bedrock
The history of quinoline as a therapeutic agent is inextricably linked to the fight against malaria. Quinine, a natural quinoline alkaloid, was the first effective treatment for malaria and was used for centuries.[10][11] The development of synthetic quinoline-based antimalarials was a major breakthrough in the 20th century.
-
Chloroquine: Synthesized in 1934, chloroquine became a cornerstone of malaria treatment and prophylaxis after World War II.[11] Its mechanism of action involves inhibiting the polymerization of heme in the malaria parasite.
-
Primaquine: An 8-aminoquinoline, primaquine is crucial for eradicating the dormant liver stages of Plasmodium vivax and Plasmodium ovale.[10]
-
Mefloquine: Developed in the 1970s, mefloquine was a response to the growing problem of chloroquine-resistant malaria.[12]
-
Tafenoquine: Approved in 2018, tafenoquine is a long-acting 8-aminoquinoline that provides a single-dose radical cure for P. vivax malaria.[13]
The development of these drugs showcases the power of medicinal chemistry to modify a core scaffold to improve efficacy, overcome resistance, and target different stages of a pathogen's lifecycle.
Antibacterial Agents: The Rise of the Fluoroquinolones
The discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, marked the birth of the quinolone class of antibiotics.[14][15] While nalidixic acid had a narrow spectrum of activity, it laid the groundwork for the development of the highly successful fluoroquinolones.[16]
The key innovation was the addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position of the quinolone core. This modification dramatically increased the antibacterial potency and broadened the spectrum of activity.[16][]
Generations of Fluoroquinolones:
| Generation | Key Features | Examples |
| First | Narrow spectrum (mainly Gram-negative) | Nalidixic acid |
| Second | Broader spectrum (including some Gram-positive) | Ciprofloxacin, Norfloxacin |
| Third | Enhanced activity against Gram-positive bacteria | Levofloxacin |
| Fourth | Broadest spectrum (including anaerobes) | Moxifloxacin |
Fluoroquinolones act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[16]
Anticancer Agents: Targeting Kinases and Other Pathways
In recent decades, the quinoline scaffold has emerged as a powerful platform for the development of anticancer drugs.[18][19] Many of these drugs function as kinase inhibitors, targeting the signaling pathways that drive cancer cell proliferation and survival.[20]
FDA-Approved Quinoline-Based Kinase Inhibitors:
| Drug Name | Approval Year | Target Kinases | Primary Indications |
| Bosutinib | 2012 | Abl, Src | Chronic Myeloid Leukemia[13][19] |
| Cabozantinib | 2012 | MET, VEGFR2, RET | Medullary Thyroid Cancer, Renal Cell Carcinoma[13][19] |
| Lenvatinib | 2015 | VEGFR, FGFR, PDGFR, RET, KIT | Thyroid Cancer, Renal Cell Carcinoma[13][19] |
| Neratinib | 2017 | HER2, EGFR | Breast Cancer[13] |
| Capmatinib | 2020 | MET | Non-Small Cell Lung Cancer[13] |
| Tivozanib | 2021 | VEGFR | Renal Cell Carcinoma[13] |
The success of these drugs underscores the adaptability of the quinoline core in designing highly specific inhibitors for a variety of protein kinases.
Visualizing a Kinase Inhibition Pathway
Caption: A simplified diagram of a quinoline-based kinase inhibitor blocking a signaling pathway.
The Future of Quinoline Compounds
The journey of quinoline from a coal tar isolate to a mainstay of modern medicine is a powerful illustration of the evolution of drug discovery. The versatility of the quinoline scaffold continues to inspire the development of new therapeutic agents.[21][22] Current research is focused on:
-
Novel Hybrids: Combining the quinoline core with other pharmacophores to create hybrid molecules with dual or enhanced activities.[23]
-
Overcoming Drug Resistance: Designing new quinoline derivatives that can circumvent existing resistance mechanisms in pathogens and cancer cells.[24][25]
-
Exploring New Therapeutic Areas: Investigating the potential of quinoline compounds in treating a wider range of diseases, including viral infections, inflammatory disorders, and neurodegenerative diseases.[26][27][28]
-
Green Synthesis: Developing more environmentally friendly and sustainable methods for the synthesis of quinoline derivatives.[29][30]
The rich history and proven track record of quinoline compounds provide a solid foundation for future innovations in drug discovery and development.
References
- Vertex AI Search. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Wikipedia. Quinoline. Wikipedia.
- PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed.
- Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- Wikipedia. Skraup reaction. Wikipedia.
- PubMed. Biological activities of quinoline derivatives. PubMed.
- PubMed. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. PubMed.
- RSC Publishing. Recent advances in the synthesis of quinolines: a review. RSC Publishing.
- PMC - NIH. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. PMC - NIH.
- Thieme. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme.
- Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
- ResearchGate. A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate.
- ResearchGate. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate.
- Ijaresm. Review on Quinoline: Recent Advances in Synthesis and Applications. Ijaresm.
- ResearchGate. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. ResearchGate.
- Benchchem. discovery and history of quinoline-4-carboxylic acid derivatives. Benchchem.
- Thieme. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme.
- Bentham Science Publishers. Biological Activities of Quinoline Derivatives. Bentham Science Publishers.
- Benchchem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
- SpringerLink. 260 quinolones for applications in medicinal chemistry: synthesis and structure. SpringerLink.
- ResearchGate. Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ResearchGate.
- Slideshare. synthesis of quinoline derivatives and its applications. Slideshare.
- Taylor & Francis Online. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Taylor & Francis Online.
- RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
- International Journal of Pharmaceutical Sciences Review and Research. A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research.
- Malaria World. NOT Open Access | Recent contributions of quinolines to antimalarial and anticancer drug discovery research. Malaria World.
- PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
- ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. ACS Publications.
- Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
- PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
- MDPI. Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
- BOC Sciences. Fluoroquinolone Antibiotics: Definition, Mechanism and Research. BOC Sciences.
- Medicines for Malaria Venture. History of antimalarial drugs. Medicines for Malaria Venture.
- ACS Publications. Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” | Journal of Medicinal Chemistry. ACS Publications.
- ResearchGate. A brief history of quinoline as antimalarial agents. ResearchGate.
- The University of Texas at Austin. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. The University of Texas at Austin.
- Wikipedia. Quinolone antibiotic. Wikipedia.
- Taylor & Francis Online. Review on recent development of quinoline for anticancer activities. Taylor & Francis Online.
- ScienceDirect. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ScienceDirect.
- PMC - PubMed Central - NIH. Quinolone antibiotics. PMC - PubMed Central - NIH.
- ResearchGate. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ResearchGate.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. mmv.org [mmv.org]
- 12. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 15. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quinoline-Based Hybrid Compounds with Antimalarial Activity | MDPI [mdpi.com]
- 24. malariaworld.org [malariaworld.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]
- 29. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 30. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Synthesis of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate: Starting Materials and Core Methodologies
This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis of ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate. This quinoline derivative is a valuable scaffold in medicinal chemistry, and understanding its synthesis is crucial for the development of novel therapeutics. This document delves into the foundational synthetic strategies, with a focus on the selection of starting materials and the mechanistic intricacies of the key reactions involved.
Introduction: The Significance of the 4-Hydroxyquinoline Scaffold
The quinoline ring system is a prominent heterocyclic motif found in a wide array of pharmaceuticals, including antibacterial, antimalarial, and anticancer agents.[1] The 4-hydroxy-3-carboxylate substitution pattern, in particular, serves as a critical pharmacophore and a versatile synthetic intermediate for further molecular elaboration. The introduction of a cyano group at the 8-position can significantly modulate the electronic properties and biological activity of the molecule, making this compound a compound of considerable interest in drug discovery programs.
The Gould-Jacobs Reaction: A Cornerstone in 4-Hydroxyquinoline Synthesis
The most established and versatile method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction, first reported in 1939.[2][3] This reaction provides a direct route to the ethyl 4-hydroxy-3-quinolinecarboxylate core from readily available starting materials.
Core Starting Materials
The primary starting materials for the synthesis of this compound via the Gould-Jacobs reaction are:
-
2-Aminobenzonitrile (2-cyanoaniline): This substituted aniline provides the benzene ring and the nitrogen atom for the quinoline core, along with the desired cyano group at the future 8-position.
-
Diethyl ethoxymethylenemalonate (DEEM): This malonic ester derivative is the three-carbon component that forms the pyridinone ring of the quinoline system.[4]
The Reaction Mechanism: A Stepwise Approach
The Gould-Jacobs reaction proceeds through a two-step mechanism:
-
Condensation: The synthesis commences with a nucleophilic attack by the amino group of 2-aminobenzonitrile on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form a stable intermediate, diethyl (2-cyanoanilino)methylenemalonate.[2][5]
-
Thermal Cyclization: This crucial step requires high temperatures (typically above 250 °C) to facilitate a 6-electron electrocyclization.[1] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier is a notable aspect of this reaction, often necessitating the use of high-boiling point solvents.[6]
The overall reaction can be visualized as follows:
Figure 1: The reaction pathway of the Gould-Jacobs synthesis.
Experimental Protocols
Two primary methodologies for conducting the Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern microwave-assisted protocol.
Classical Thermal Protocol
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[6]
Step 1: Condensation
-
In a round-bottom flask, combine 2-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.[1]
-
Remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
To the crude intermediate, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.[6]
-
Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature, which should cause the product, this compound, to precipitate.
-
Add a non-polar solvent like hexane or cyclohexane to further facilitate precipitation.
-
Isolate the product by filtration, wash with the non-polar solvent, and dry under vacuum.
Microwave-Assisted Protocol
Modern adaptations of the Gould-Jacobs reaction often employ microwave irradiation to significantly reduce reaction times and improve yields.[1]
Step 1: Reaction Setup
-
In a microwave-safe vial, add 2-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (excess, acting as both reagent and solvent).
-
Seal the vial and place it in a microwave reactor.
Step 2: Microwave Irradiation
-
Heat the mixture to a temperature between 200-250 °C and hold for 5-20 minutes. The optimal time and temperature should be determined empirically.
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
Step 3: Isolation and Purification
-
Filter the solid product and wash it with a cold solvent such as acetonitrile.[1]
-
Dry the resulting solid under vacuum.
The general workflow for these protocols can be summarized in the following diagram:
Figure 2: A generalized workflow for the Gould-Jacobs synthesis.
Data Presentation: A Comparative Overview
The choice of methodology can significantly impact the reaction parameters and outcomes. The following table summarizes typical data for both classical and microwave-assisted approaches.
| Parameter | Classical Thermal Method | Microwave-Assisted Method |
| Solvent | High-boiling (e.g., Dowtherm A) | Often neat (excess DEEM) |
| Temperature | ~250 °C | 200-250 °C |
| Reaction Time | 1-3 hours | 5-20 minutes |
| Typical Yield | Moderate to Good | Good to Excellent |
| Work-up | Precipitation and filtration | Precipitation and filtration |
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating. The progress of the reaction can be reliably monitored by TLC. The formation of the final product is typically confirmed by its precipitation from the reaction mixture upon cooling, providing a clear endpoint. Further characterization by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination will definitively validate the identity and purity of the synthesized this compound.
Conclusion: A Robust and Adaptable Synthesis
The Gould-Jacobs reaction remains a highly relevant and powerful method for the synthesis of 4-hydroxyquinolines. Its application to the synthesis of this compound from 2-aminobenzonitrile and diethyl ethoxymethylenemalonate is a straightforward and efficient process. While the classical thermal method is robust, modern microwave-assisted protocols offer significant advantages in terms of speed and efficiency. The choice of method will depend on the available equipment and the desired scale of the synthesis. This guide provides the foundational knowledge for researchers to successfully synthesize this important quinoline derivative for applications in drug discovery and medicinal chemistry.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
- Stankov, K., Stankova, I., & Vasilev, A. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4786. [Link]
- IIF Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Merck Index. (n.d.). Gould-Jacobs Reaction. [Link]
- Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3056-3074. [Link]
- Yokoyama, N., Ritter, B., & Neubert, A. D. (n.d.). CGS-9896.
- Ilkei, V., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 28(18), 6681. [Link]
- Price, C. C., & Roberts, R. M. (1946). The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]
- Ilkei, V., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 28(18), 6681. [Link]
- Abdel-Wahab, B. F., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
- ResearchGate. (2025). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]
- ResearchGate. (n.d.). Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. [Link]
- PrepChem. (n.d.). Synthesis of diethyl (anilinomethylene)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
In-Silico Analysis of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate: A Technical Guide for Preclinical Drug Discovery
This guide provides a comprehensive technical framework for the in-silico evaluation of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate, a novel heterocyclic compound. Designed for researchers and professionals in drug development, this document outlines a strategic, multi-faceted computational approach to characterize its therapeutic potential, focusing on a plausible anticancer context. We will navigate through molecular docking, molecular dynamics simulations, and ADMET profiling to build a robust preliminary assessment of this molecule's capabilities.
Introduction: The Quinoline Scaffold and a Strategic Pivot to a Plausible Target
The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects. This compound, with its distinct substitution pattern, represents a promising candidate for further investigation. While specific biological data for this exact molecule is not yet publicly available, the broader class of quinoline-3-carboxylate derivatives has shown significant antiproliferative activity.[1][2] This activity is often linked to the inhibition of key signaling proteins in cancer progression.
In the absence of a predetermined target, a rational, evidence-based selection is paramount for a meaningful in-silico study. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been selected as the primary protein target for this guide. VEGFR-2 is a critical tyrosine kinase receptor that plays a central role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[3][4] The inhibition of VEGFR-2 is a clinically validated strategy in oncology, and numerous quinoline-based compounds have been identified as potent inhibitors of this kinase.[5][6][7] Therefore, investigating the interaction of this compound with VEGFR-2 provides a scientifically rigorous and relevant starting point for its preclinical evaluation.
Physicochemical Properties of the Compound
A foundational step in any in-silico analysis is the characterization of the molecule's basic properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₃ | |
| Molar Mass | 242.23 g/mol | |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC=C2C#N)N=C1)O | PubChem |
| InChI Key | Not Available | - |
The In-Silico Evaluation Workflow: A Multi-Pillar Approach
Our computational strategy is built on three pillars, each providing a different layer of insight into the compound's potential as a therapeutic agent. This workflow is designed to be iterative, with findings from one stage informing the next.
Caption: In-silico workflow for this compound.
Molecular Docking: Probing the Binding Affinity for VEGFR-2
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. This step is crucial for initial screening and hypothesis generation.
Protocol: Molecular Docking using AutoDock Vina
Objective: To predict the binding mode and estimate the binding affinity of this compound within the ATP-binding pocket of VEGFR-2.
1. Receptor Preparation:
- Source: The crystal structure of the VEGFR-2 kinase domain will be obtained from the RCSB Protein Data Bank (PDB ID: 2QU6). This structure is co-crystallized with a benzoxazole inhibitor, which helps in defining the active site.[2]
- Software: AutoDock Tools (ADT).
- Steps:
- Load the PDB file (2QU6.pdb) into ADT.
- Remove water molecules and the co-crystallized ligand.
- Add polar hydrogens to the protein.
- Compute Gasteiger charges to assign partial charges to each atom.
- Save the prepared receptor in the PDBQT format (e.g., receptor.pdbqt).
2. Ligand Preparation:
- Source: The 2D structure of this compound can be drawn in a chemical sketcher (e.g., ChemDraw) and saved as a MOL file, or its SMILES string can be used.
- Software: AutoDock Tools (ADT).
- Steps:
- Load the ligand's MOL file or generate the 3D structure from its SMILES string.
- Detect the ligand's rotatable bonds.
- Assign Gasteiger charges.
- Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).
3. Grid Box Definition:
- The search space for docking is defined by a grid box centered on the active site. The coordinates of the co-crystallized ligand in 2QU6 can be used to define the center of this box.
- Configuration (conf.txt): receptor = receptor.pdbqt ligand = ligand.pdbqt out = output.pdbqt center_x = [coordinate] center_y = [coordinate] center_z = [coordinate] size_x = 25 size_y = 25 size_z = 25 exhaustiveness = 8
4. Running the Docking Simulation:
5. Analysis of Results:
- The output file (output.pdbqt) will contain multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).
- The top-scoring pose should be visualized (e.g., using PyMOL or Discovery Studio) to analyze key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the active site residues of VEGFR-2.
Molecular Dynamics Simulation: Assessing the Stability of the Protein-Ligand Complex
While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, providing crucial information about its stability and the persistence of key interactions.
Protocol: MD Simulation using GROMACS
Objective: To evaluate the stability of the docked complex of this compound and VEGFR-2 in a simulated physiological environment.
1. System Preparation:
- Input: The top-scoring docked pose from AutoDock Vina.
- Force Field: A combination of a protein force field (e.g., AMBER ff14SB) and a general Amber force field (GAFF) for the ligand is recommended for compatibility and accuracy.[1][10]
- Software: GROMACS, AmberTools.
- Steps:
- Ligand Topology: Generate the ligand topology and parameter files using antechamber and parmchk2 from AmberTools.
- Protein Topology: Use the pdb2gmx tool in GROMACS to generate the protein topology.
- Complex Formation: Combine the protein and ligand coordinate and topology files.
- Solvation: Place the complex in a periodic box of water (e.g., TIP3P model).
- Ionization: Add ions to neutralize the system and mimic physiological salt concentration.
2. Simulation Workflow:
- Energy Minimization: A steepest descent minimization is performed to relax the system and remove steric clashes.
- Equilibration:
- NVT Ensemble (Constant Number of particles, Volume, and Temperature): A short simulation (e.g., 1 ns) to allow the system to reach the target temperature.
- NPT Ensemble (Constant Number of particles, Pressure, and Temperature): A subsequent simulation (e.g., 5 ns) to adjust the system density to the target pressure.
- Production MD: A longer simulation (e.g., 100 ns) is run to collect data for analysis.[11][12][13]
3. Analysis of Trajectories:
- Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand's pose over time.
- Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
- Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds identified in the docking analysis.
- Binding Free Energy Calculation (MM/PBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used as a post-processing step to estimate the binding free energy, offering a more accurate prediction than docking scores.[6]
start [label="Docked Complex"];
em[label="Energy Minimization\n(Removes clashes)"];
nvt [label="NVT Equilibration\n(Temperature stabilization)"];
npt [label="NPT Equilibration\n(Pressure & Density stabilization)"];
md [label="Production MD\n(100 ns data collection)"];
analysis [label="Trajectory Analysis\n(RMSD, RMSF, H-Bonds)"];
start -> em -> nvt -> npt -> md -> analysis;
}
Caption: Molecular Dynamics Simulation Workflow.
ADMET Prediction: Evaluating Drug-Likeness and Potential Liabilities
An effective drug candidate must not only bind its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In-silico ADMET prediction is a rapid and cost-effective way to flag potential liabilities early in the discovery process.
Protocol: ADMET Profiling using Web-Based Tools
Objective: To predict the pharmacokinetic and toxicity properties of this compound.
1. Tools:
- SwissADME: A free and comprehensive web server for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[14]
- pkCSM: Another powerful tool that uses graph-based signatures to predict a wide range of ADMET properties.[15][16]
2. Methodology:
- Obtain the SMILES string for this compound.
- Submit the SMILES string to the SwissADME and pkCSM web servers.[17][18][19]
- Analyze the output, focusing on the parameters summarized in the table below.
3. Key Parameters for Analysis:
| Parameter Category | Key Metrics | Desired Outcome | Tool |
| Physicochemical | Molecular Weight, logP, H-bond donors/acceptors | Compliance with Lipinski's Rule of Five | SwissADME |
| Absorption | GI absorption, Caco-2 permeability | High | SwissADME, pkCSM |
| Distribution | Blood-Brain Barrier (BBB) permeation, Plasma Protein Binding | Target-dependent, generally moderate | pkCSM |
| Metabolism | Cytochrome P450 (CYP) inhibition | No inhibition of major isoforms (e.g., CYP3A4) | SwissADME, pkCSM |
| Excretion | Total Clearance | Moderate | pkCSM |
| Toxicity | AMES toxicity, hERG inhibition, Hepatotoxicity | Negative/Low risk | pkCSM |
Synthesizing the Data: Building a Candidate Profile
The culmination of this in-silico workflow is a comprehensive profile of this compound. The results from docking will suggest whether the compound can favorably bind to the active site of a plausible cancer target like VEGFR-2. The molecular dynamics simulations will then provide evidence for the stability of this binding over time. Finally, the ADMET predictions will offer a crucial glimpse into its potential behavior in a biological system, highlighting its drug-like properties and any potential safety concerns.
This integrated dataset provides a strong foundation for making an informed, data-driven decision on whether to advance this compound to the next stage of preclinical development, which would involve chemical synthesis and in-vitro biological validation. This strategic in-silico approach, therefore, serves as an indispensable tool for accelerating the drug discovery pipeline while mitigating the risks associated with late-stage failures.
References
- Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]
- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. University of Delaware. [Link]
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
- Whittington, D.A., et al. (2007). Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor.
- Lemkul, J. A. (n.d.). GROMACS Tutorials. Virginia Tech. [Link]
- Melincovici, C. S., Boșca, A. B., Șușman, S., Mărginean, M., Mihu, C., Istrate, M., Moldovan, I. M., Roman, A. L., & Pârvu, A. E. (2020). Vascular Endothelial Growth Factor (VEGF) - Key Factor in Normal and Pathological Angiogenesis. Romanian Journal of Morphology and Embryology, 61(1), 7–15. [Link]
- Cufí, M. L., Vazquez-Carrion, J., & Lynch, H. T. (2020). The in-silico analysis of the 3D structure of the VEGFR-2 protein and its interaction with a novel inhibitor. Journal of Molecular Graphics and Modelling, 98, 107598. [Link]
- ChemBK. (n.d.).
- BioSig Lab. (n.d.).
- Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]
- Lee, J., Cheng, X., Swails, J. M., Ye, X., Eastman, P. K., Lemkul, J. A., Wei, S., Buckner, J., Jeong, J. C., Qi, Y., Miller, B. R., III, G., Case, D. A., Walker, R. C., & Ponder, J. W. (2020). AMBER force fields for small molecules.
- BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]
- Bio-Rad. (n.d.).
- Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link]
- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981–1991. [Link]
- Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Virginia Tech. [Link]
- ProteinIQ. (n.d.). Use ADMET-AI Online. [Link]
- Bala, J. (2023, January 16).
- Reactome. (n.d.).
- Bioinformatics Review. (2022, March 12). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes [Video]. YouTube. [Link]
- Bioinformatics Academy. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
- GROMACS. (n.d.). Force fields in GROMACS. [Link]
- Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
- Eagon, S. (n.d.). Vina Docking Tutorial.
- Panda, P. (2022, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]
- Yorodumi. (n.d.). PDB-3cp9: Crystal structure of the VEGFR2 kinase domain in complex with a p... [Link]
- Swiss Institute of Bioinform
- RCSB PDB. (n.d.).
- RCSB PDB. (n.d.). 6XVJ: Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor. [Link]
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
- Sankar, M., Singh, S., & Singh, P. (2016). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Medicinal Chemistry Research, 25(5), 906–921. [Link]
- Wikipedia. (n.d.). AMBER. [Link]
- ADMET-AI. (n.d.). ADMET-AI. [Link]
- El-Damasy, D. A., Abd-Allah, A. A., & El-Adl, K. (2023). Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941. [Link]
- BMDRC. (n.d.). PreADMET | Prediction of ADME/Tox. [Link]
- VLS3D. (n.d.). ADMET predictions. [Link]
- SwissADME. (n.d.). How to use SwissADME? [Video]. YouTube. [Link]
- Cerdà-Costa, N., & Requena, J. R. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 701. [Link]
- SwissADME. (n.d.). SwissADME. YouTube. [Link]
- Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ostoot, F. H., Al-Mekhlafi, N. A., Al-Sha'er, M. A., & Marzouk, M. (2023). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 16(11), 105230. [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
- Aldeghi, M., He, X., & Gkeka, P. (2021). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences, 8, 756150. [Link]
- Pars Silico. (n.d.). ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. [Link]
- El-Sayed, N. N. E., El-Henawy, A. A., El-Damasy, D. A., Al-Warhi, T., Sabt, A., Al-Salahi, R., & Marzouk, M. (2023). Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235940. [Link]
- El-Damasy, D. A., Abd-Allah, A. A., & El-Adl, K. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. RSC Advances, 12(35), 22941–22967. [Link]
- El-Sayed, N. N. E., El-Henawy, A. A., El-Damasy, D. A., Al-Warhi, T., Sabt, A., Al-Salahi, R., & Marzouk, M. (2023). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235939. [Link]
- Wang, Y., Li, Y., Wu, J., Zhang, Y., & Li, D. (2023). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Frontiers in Chemistry, 11, 1283623. [Link]
- Zhang, L., Ai, H., Li, S., & Liu, G. (2018). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. RSC Advances, 8(11), 5946–5955. [Link]
- Kumar, S., & Singh, N. (2014). Virtual Screening, Molecular Docking and Molecular Dynamics Studies For Discovery of Novel Vegfr-2 Inhibitors. International Journal of Pharmaceutical Sciences and Research, 5(7), 2841. [Link]
Sources
- 1. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 12. GROMACS Tutorials [mdtutorials.com]
- 13. Protein-Ligand Complex [mdtutorials.com]
- 14. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scilit.com [scilit.com]
- 17. youtube.com [youtube.com]
- 18. pkCSM [biosig.lab.uq.edu.au]
- 19. m.youtube.com [m.youtube.com]
Tautomerism in 4-hydroxy-3-quinolinecarboxylate systems
An In-Depth Technical Guide to Tautomerism in 4-Hydroxy-3-Quinolinecarboxylate Systems
Foreword for the Modern Researcher
The 4-hydroxy-3-quinolinecarboxylate core is more than a mere heterocyclic scaffold; it is a dynamic system of shifting identities. Its profound influence on the biological activity of numerous compounds, from antimalarials to potential PI3Kα inhibitors, stems directly from its tautomeric nature.[1][2][3] The ability of this molecule to exist in distinct, interconverting forms—the enol (4-hydroxy), the keto (4-oxo), and the zwitterion—governs its interactions with biological targets, its solubility, and its metabolic fate. Understanding and controlling this equilibrium is not an academic exercise; it is a cornerstone of rational drug design in this chemical space. This guide eschews a simple recitation of facts, instead offering a field-proven perspective on the causality behind experimental choices and the logic of analytical workflows. We will dissect the forces that govern this tautomeric balance and provide robust, validated protocols to characterize and ultimately leverage this phenomenon for therapeutic innovation.
The Tautomeric Landscape: A Tripartite Equilibrium
At the heart of the 4-hydroxy-3-quinolinecarboxylate system lies a dynamic equilibrium between at least three principal tautomeric forms. While often simplified to a keto-enol dyad, the potential for zwitterionic species, particularly in polar environments and the solid state, adds a critical layer of complexity.[4][5]
-
The 4-Hydroxy (Enol) Tautomer: This form preserves the aromaticity of both fused rings, featuring a hydroxyl group at the C4 position. Its stability is often enhanced by intramolecular hydrogen bonding, especially with a suitable acceptor at the C3 position, such as the carbonyl oxygen of the carboxylate group.[6]
-
The 4-Oxo (Keto) Tautomer (4-Quinolone): In this form, the proton from the 4-hydroxy group has migrated to the N1 position of the quinoline ring. This disrupts the aromaticity of the nitrogen-containing ring, resulting in a 4-quinolone structure.[1][7][8] This tautomer is frequently favored in the solid state and in aqueous solutions.[9][10]
-
The Zwitterionic Tautomer: This species arises from the intramolecular transfer of the acidic 4-OH proton to the basic quinoline ring nitrogen, resulting in a molecule with both a positive (at N1) and a negative charge (at the C4-oxygen). Its presence is highly dependent on the medium and is often observed in the solid state or in highly polar solvents.[4][5]
The interplay between these forms is not static; it is a finely tuned balance dictated by a confluence of structural and environmental factors.
Caption: Tautomeric equilibrium in 4-hydroxyquinoline systems.
Governing Forces: Factors Influencing the Tautomeric Equilibrium
The predominance of one tautomer over another is a direct consequence of its relative thermodynamic stability, which is profoundly influenced by the following factors:
-
Substitution Patterns: The electronic nature of substituents on the quinoline core is a primary determinant. The ester or carboxylic acid group at the C3 position is particularly influential. As a hydrogen-bond acceptor, the carbonyl of the C3-carboxylate can form a strong, six-membered intramolecular hydrogen bond with the C4-hydroxyl proton, significantly stabilizing the enol form.[6] Conversely, electron-withdrawing groups elsewhere on the ring can alter the pKa of the N1 and C4-OH protons, shifting the equilibrium.[11][12]
-
Solvent Effects: The choice of solvent can dramatically shift the equilibrium.[13]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the keto and enol forms but often preferentially stabilize the more polar keto tautomer or the zwitterionic form.[7][9][14] In neutral aqueous solutions, the keto form is typically the major species.[10]
-
Polar Aprotic Solvents (e.g., DMSO, THF): While polar, these solvents are less effective at stabilizing charged species than protic solvents. In DMSO, an equilibrium mixture of the hydroxyquinoline and zwitterionic forms may be present.[4][5]
-
Non-Polar Solvents (e.g., benzene, chloroform): These environments tend to favor the less polar enol form, especially when it is stabilized by intramolecular hydrogen bonding.[12]
-
-
pH and Ionization State: The pH of the medium determines the protonation state of the molecule. In acidic conditions, the quinoline nitrogen can be protonated, favoring a cationic hydroxy form. In basic conditions, the acidic C4-OH proton can be removed, forming an anionic enolate species. These shifts in ionization fundamentally alter the tautomeric landscape.[10]
-
Physical State (Solid vs. Solution): The tautomer observed in the solid state, as determined by X-ray crystallography, is not necessarily the dominant form in solution. Crystal packing forces and intermolecular hydrogen bonding in the lattice can lock the molecule into a single, energetically favored conformation, which is very often the keto tautomer.[5][9][15]
Experimental Characterization: A Multi-Technique Approach
No single technique can fully elucidate the tautomeric behavior of these systems. A synergistic approach, combining several spectroscopic and analytical methods, is essential for a comprehensive and trustworthy characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the most definitive evidence for the structure and equilibrium dynamics in solution. Because the tautomeric interconversion is often fast on the NMR timescale, the observed spectrum represents a population-weighted average of the contributing forms. However, key chemical shifts serve as highly reliable diagnostic markers.
-
¹³C NMR: This is arguably the most powerful NMR technique for this problem. The chemical shift of the C4 carbon is exceptionally sensitive to its hybridization and bonding environment.
-
Keto Tautomer: A signal at δ > 170 ppm is unambiguous evidence for a carbonyl carbon (C=O) and confirms the presence of the 4-oxo form.[15]
-
Enol Tautomer: The C4 carbon is an sp²-hybridized carbon bonded to an oxygen (C-OH), resulting in a signal typically in the δ 150-160 ppm range.
-
-
¹H NMR: The presence and location of labile protons (N-H and O-H) provide crucial clues. In the keto form, an N-H proton signal will be present, often appearing as a broad singlet. The disappearance of this signal upon D₂O exchange is confirmatory.
-
¹⁵N NMR: This technique directly probes the nitrogen environment. The ¹⁵N chemical shift can clearly distinguish between the sp²-hybridized nitrogen of the enol form and the sp³-hybridized, protonated nitrogen of the keto or zwitterionic forms.[4][5]
Self-Validating Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare solutions of the 4-hydroxy-3-quinolinecarboxylate derivative at a concentration of ~10-20 mg/mL in a series of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O). The use of multiple solvents is critical to probe the environmental influence on the equilibrium.
-
¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum for each sample. Ensure a long relaxation delay (e.g., 5-10 seconds) to allow for accurate integration of signals if attempting to quantify the tautomer ratio.
-
Spectral Analysis (Primary): Locate the signal for the C4 carbon. A chemical shift > 170 ppm confirms the keto form is present. A shift < 160 ppm suggests the enol form dominates. An intermediate value indicates a fast equilibrium, with the observed shift being the weighted average of the two forms.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for a broad, exchangeable proton signal characteristic of an N-H (keto) or O-H (enol) group.
-
Validation with D₂O Exchange: Add a drop of D₂O to the NMR tube (for samples in organic solvents), shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the N-H or O-H signal confirms its identity as a labile proton.
-
Data Consolidation: Correlate the findings from both ¹³C and ¹H NMR for each solvent to build a consistent picture of the dominant tautomeric form under each condition.
X-Ray Crystallography
Causality: Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[16][17] It is the gold standard for determining which tautomer is stabilized by crystal lattice forces, providing precise bond lengths and atom positions that serve as an absolute reference.[2][6]
-
Diagnostic Features:
-
Proton Position: The location of the hydrogen atom (either on N1 or O4) is definitively resolved.
-
Bond Lengths: The C4-O bond length is a key indicator. A short bond (~1.24 Å) is characteristic of a C=O double bond (keto form), while a longer bond (~1.36 Å) indicates a C-O single bond (enol form).[9][18]
-
Workflow: Single-Crystal X-Ray Diffraction
Caption: Workflow for Tautomer Identification by X-Ray Crystallography.
UV-Vis and Infrared (IR) Spectroscopy
Causality: These techniques probe the electronic and vibrational states of the molecule, respectively. Since the keto and enol tautomers possess different chromophores and bond types, they exhibit distinct spectra.
-
UV-Vis Spectroscopy: The aromatic enol form and the non-aromatic (in one ring) keto form have different π-electron systems, leading to different absorption maxima (λ_max). This method is particularly useful for tracking shifts in equilibrium as a function of solvent or pH.[10][14] However, severe spectral overlap can complicate analysis.[19]
-
IR Spectroscopy: This technique is excellent for identifying specific functional groups. A strong absorption band in the region of 1640-1660 cm⁻¹ is a classic indicator of the C=O stretching vibration of the keto (quinolone) form.[15] The enol form will lack this band but will show characteristic O-H and C=C aromatic stretching vibrations.
Computational Chemistry: The In Silico Partner
Causality: Density Functional Theory (DFT) calculations are an indispensable tool for complementing experimental results.[12] By modeling the electronic structure, one can calculate the relative thermodynamic stabilities (Gibbs free energy) of each tautomer in the gas phase or in solution, using a Polarizable Continuum Model (PCM) to simulate solvent effects.[1][7][20] This allows for a direct comparison with experimental observations and helps rationalize why a particular tautomer is favored under specific conditions.
Quantitative Data Summary: Calculated vs. Experimental Markers
| Method | Tautomer | Diagnostic Marker | Typical Value / Observation | Reference |
| ¹³C NMR | Keto (4-Oxo) | C4 Chemical Shift | > 170 ppm | [15] |
| Enol (4-Hydroxy) | C4 Chemical Shift | < 160 ppm | ||
| IR Spec. | Keto (4-Oxo) | C=O Stretch (ν_CO) | ~1640 - 1660 cm⁻¹ | [15] |
| Enol (4-Hydroxy) | C=O Stretch (ν_CO) | Absent | ||
| X-Ray | Keto (4-Oxo) | C4-O Bond Length | ~1.24 Å | [9][18] |
| Enol (4-Hydroxy) | C4-O Bond Length | ~1.36 Å | [18] | |
| DFT Calc. | Keto vs. Enol | Relative Energy (ΔG) | Varies with solvent/substituent | [1] |
Implications in Drug Development: From Structure to Strategy
The tautomeric state of a 4-hydroxy-3-quinolinecarboxylate derivative is not a trivial structural detail; it is a critical determinant of its pharmacological profile.
-
Receptor Binding: The keto and enol forms present different hydrogen bond donor/acceptor patterns to a biological target. The 4-quinolone (keto) tautomer, with its N-H donor and C=O acceptor, has been identified as crucial for the antimalarial activity of related compounds, as these groups form key interactions in the enzyme active site.[1][3][18] The specific tautomer that exists at physiological pH is the one that dictates binding affinity and efficacy.
-
Physicochemical Properties: Tautomerism directly impacts properties like lipophilicity (LogP) and solubility. These properties, in turn, govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.
-
Synthetic Strategy: A common strategy to probe the biological relevance of a specific tautomer is to "lock" the molecule into one form via N- or O-alkylation. However, this must be done with caution, as preventing the molecule from adopting its active tautomeric form can lead to a complete loss of biological activity.[9]
By understanding the principles laid out in this guide, researchers can move beyond simply identifying the dominant tautomer to strategically manipulating the equilibrium, thereby optimizing the physicochemical and pharmacological properties of new chemical entities based on this valuable scaffold.
References
- Kobayashi, K., et al. (2000). Synthesis of 4-Hydroxy-3-quinolinecarboxylic Acid Derivatives by a Condensation/Cyclization Sequence between o-Isocyanobenzoates and Magnesium Enolates. Chemistry Letters, 29(10), 1140-1141. [Link]
- Kobayashi, K., et al. (2000). Synthesis of 4-Hydroxy-3-quinolinecarboxylic Acid Derivatives by a Condensation/Cyclization Sequence between o-Isocyanobenzoates and Magnesium Enolates. Full text available via academic sources.
- ResearchGate. Tautomeric forms of 4-hydroxy quinoline. [Diagram]. [Link]
- Perala, E., et al. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 46(S1), S115-S119. [Link]
- Kang, O-Y., et al. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 5, 215-220. [Link]
- ResearchGate. (2013). Tautomerism of 4-Hydroxy-4(1H) quinolon. [Link]
- Fausto, R., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12343-12355. [Link]
- Sherin, P. S., et al. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. [Link]
- Guillaumot, F., et al. (2024). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. RSC Advances, 14, 8283-8288. [Link]
- Mendeley Data. (2020).
- Kiss, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(23), 7175. [Link]
- ResearchGate. Keto-enol tautomerism of quinoline-2(1H)-one. [Diagram]. [Link]
- R Discovery. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. [Link]
- Google Patents. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
- Heidarnezhad, Z., et al. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Chemical Science Transactions, 2(4), 1370-1378. [Link]
- ResearchGate. (2015). The quinolone-hydroxyquinoline tautomerism in quinolone 3-esters; preserving the 4-oxoquinoline structure to retain antimalarial activity. [Link]
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]
- Fiveable. Keto-enol tautomerism. [Link]
- El-Sayed, M. A., et al. (2020). Structure-Based Drug Design: Synthesis, X-Ray Crystallography, and Biological Evaluation of N-Substituted-4-Hydroxy-2-Quinolone-3-Carboxamides as Potential PI3Kα Inhibitors. Molecules, 25(18), 4183. [Link]
- ResearchGate. (2018).
- ResearchGate. The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). [Diagram]. [Link]
- Semantic Scholar. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. [Link]
- Ukrorgsintez, I., et al. (2011). 4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides. Chemistry of Heterocyclic Compounds, 46(11), 1364-1371. [Link]
- Ali, I. A., et al. (2022). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports, 12, 1319. [Link]
- Al-Hamdani, A. A. S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Journal of Chemistry, 2020, 8876073. [Link]
- Blow, D. (2002). X Ray crystallography. Journal of Medical Genetics, 39(6), 453. [Link]
- Al-Majidi, S. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104192. [Link]
- Haukka, M., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
- Zádor, J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2543-2549. [Link]
- Nikolova, V., et al. (2019). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 15, 2250-2259. [Link]
- Wikipedia. X-ray crystallography. [Link]
- PubChem. 4-Hydroxyquinoline. [Link]
- ResearchGate. (2018). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. [Link]
Sources
- 1. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. | Semantic Scholar [semanticscholar.org]
- 4. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tautomerism Modulation in 4-Hydroxyquinoline through Incorporation of Nitro-group - Mendeley Data [data.mendeley.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments. The Gould-Jacobs reaction, first reported in 1939, remains a robust and versatile method for constructing the 4-hydroxyquinoline (or 4-quinolone) backbone.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate, a functionalized quinoline derivative with potential for further chemical elaboration in drug discovery programs.
The synthesis proceeds via a two-step sequence: an initial condensation followed by a high-temperature thermal cyclization.[1] Understanding the causality behind each step is critical for success, particularly regarding temperature control and the management of reaction intermediates.
Reaction Principle: The Gould-Jacobs Pathway
The synthesis of this compound is achieved through the Gould-Jacobs reaction.[1] The overall transformation involves the reaction of 2-aminobenzonitrile with diethyl ethoxymethylenemalonate (DEEM).
The mechanism can be dissected into two critical stages:
-
Nucleophilic Substitution and Condensation: The reaction initiates with a nucleophilic attack by the amino group of 2-aminobenzonitrile on the electron-deficient double bond of DEEM. This is followed by the elimination of an ethanol molecule to form a stable intermediate, diethyl 2-(((2-cyanophenyl)amino)methylene)malonate.[1] This step is typically driven by moderate heating.
-
Thermal Electrocyclization: The pivotal ring-forming step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[2] This intramolecular reaction closes the quinoline ring. The high energy barrier necessitates the use of a high-boiling, inert solvent to ensure a consistent and sufficiently high reaction temperature.[4][5] The resulting product exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form.[1]
Caption: Reaction mechanism for the Gould-Jacobs synthesis.
Materials and Reagent Data
Proper characterization and handling of reagents are paramount for reproducibility and safety.
| Reagent | CAS No. | Mol. Weight ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Hazards |
| 2-Aminobenzonitrile | 1885-29-6 | 118.14 | 45-48 | 267-268 | Toxic (Oral, Dermal, Inhalation), Irritant[6] |
| Diethyl ethoxymethylenemalonate (DEEM) | 87-13-8 | 216.23 | - | 279-281 | Irritant |
| Diphenyl Ether | 101-84-8 | 170.21 | 26-29 | 259 | Irritant |
| Cyclohexane | 110-82-7 | 84.16 | 6.5 | 80.7 | Highly Flammable, Irritant, Environmental Hazard |
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis. All operations involving high temperatures and volatile reagents should be performed within a certified chemical fume hood.
Part 1: Synthesis of Diethyl 2-(((2-cyanophenyl)amino)methylene)malonate (Intermediate)
Causality: This initial step forms the acyclic precursor required for cyclization. The reaction is a condensation that proceeds efficiently by heating the neat reactants, which drives off the ethanol byproduct. A slight excess of DEEM ensures the complete consumption of the limiting aniline starting material.[2]
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzonitrile (1.18 g, 10.0 mmol, 1.0 eq).
-
Reagent Addition: Add diethyl ethoxymethylenemalonate (2.38 g, 2.16 mL, 11.0 mmol, 1.1 eq).
-
Heating: Place the flask in a pre-heated oil bath at 120-130 °C. Stir the mixture for 1-2 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the 2-aminobenzonitrile spot indicates reaction completion.
-
-
Work-up: After cooling to room temperature, the reaction mixture, which should be a viscous oil or semi-solid, can be used directly in the next step without further purification. For analytical purposes, a small sample can be purified by recrystallization from ethanol/water.
Part 2: Thermal Cyclization to this compound
Causality: This step requires high thermal energy to overcome the activation barrier for the 6-electron electrocyclization.[2] Diphenyl ether is used as a high-boiling, inert solvent to achieve the required temperature (~250-260 °C) and to ensure uniform heat transfer, minimizing charring and decomposition that can occur with neat heating.[4][5]
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a thermometer, add diphenyl ether (20-30 mL).
-
Heating: Heat the diphenyl ether to 250 °C with vigorous stirring.
-
Addition of Intermediate: Slowly and carefully add the crude intermediate from Part 1 to the hot diphenyl ether. The addition should be done in portions to control any initial effervescence.
-
Reaction: Maintain the reaction temperature at a vigorous reflux (~250-260 °C) for 30-60 minutes.
-
Observation: The formation of the product is often indicated by a change in color and the appearance of a precipitate.
-
-
Isolation: Remove the heating source and allow the mixture to cool to room temperature (<100 °C). As the mixture cools, the product will precipitate.
-
Precipitation: To facilitate complete precipitation, add cyclohexane (30-40 mL) to the cooled mixture and stir for 15-20 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cyclohexane (2 x 30 mL) to remove all traces of the diphenyl ether solvent.
-
Drying: Dry the resulting solid under vacuum. The product, this compound, should be an off-white to pale yellow solid.
-
Expected Melting Point: 235-238 °C.[7]
-
Analysis: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR spectroscopy).
-
Caption: Experimental workflow for the synthesis protocol.
Safety and Troubleshooting
-
Safety Precautions: 2-Aminobenzonitrile is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.[8] The thermal cyclization step involves very high temperatures and flammable solvents; ensure no water is present and the apparatus is set up securely.
-
Troubleshooting Low Yields:
-
Incomplete Condensation: Ensure the temperature in Part 1 is maintained and the reaction is run for a sufficient duration. Water contamination can hinder this step.
-
Decomposition during Cyclization: If significant charring occurs, the temperature may be too high, or heating may be uneven. Ensure vigorous stirring. Alternatively, the reaction time can be optimized.[4]
-
Poor Precipitation: If the product does not precipitate well, try cooling the mixture in an ice bath after the addition of cyclohexane. Scratching the inside of the flask with a glass rod can also induce crystallization.
-
References
- Gould–Jacobs reaction. In: Wikipedia.
- Synthesis of Quinoline and derivatives.
- 2-Aminobenzonitrile. Chongqing Chemdad Co., Ltd.
- A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
- Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate.
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage.
- Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
- Gould-Jacobs Reaction. Organic Chemistry Portal.
- Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI.
- 2-Phenylaminomethylene-malonic acid diethyl ester | C14H17NO4. PubChem.
- Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure.
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate.
- Ch21: Malonic esters. University of Calgary.
- Malonates in Cyclocondensation Reactions. PMC - NIH.
- ETHYL 8-CYANO-4-HYDROXYQUINOLINE-3-CARBOXYLATE. ChemBK.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Aminobenzonitrile Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chembk.com [chembk.com]
- 8. 2-Aminobenzonitrile - Safety Data Sheet [chemicalbook.com]
Application Notes & Protocols: Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate as a Privileged Scaffold in Modern Medicinal Chemistry
Introduction: The Quinoline Scaffold and the Unique Potential of a Cyano-Substituted Intermediate
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] From the potent antimalarial activity of quinine to the broad-spectrum efficacy of fluoroquinolone antibacterials, the quinoline nucleus offers a versatile and synthetically accessible framework for drug design.[3][4] The 4-quinolone-3-carboxylic acid motif, in particular, has proven to be a multivalent scaffold, yielding compounds with antibacterial, antitumor, and antiviral properties.[3][5]
This document provides detailed application notes and protocols for Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate , a highly functionalized and valuable intermediate for drug discovery. Its key structural features—the 4-hydroxyquinolone core for kinase hinge binding, the ethyl ester at position 3 for further modification, and the electron-withdrawing cyano group at position 8 for modulating electronic properties and providing a synthetic handle—make it an exceptionally attractive starting point for generating diverse chemical libraries. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents, particularly in oncology and infectious diseases.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for reaction planning and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [6] |
| Molar Mass | 242.23 g/mol | [6] |
| CAS Number | 77156-79-7 | [6] |
| Appearance | Solid (Typical) | - |
| Melting Point | 235-238 °C | [6] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in other common organic solvents. | General Knowledge |
Core Synthesis Protocol: Gould-Jacobs Cyclization
The most reliable and common route to this class of quinolones is the Gould-Jacobs reaction. This thermal cyclization process is robust and allows for the construction of the core quinolone ring system from readily available aniline precursors.
Rationale of the Gould-Jacobs Pathway
The reaction proceeds in two key stages. First, an aromatic amine (2-amino-benzonitrile) is condensed with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. The choice of a high-boiling point solvent like diphenyl ether is critical for the second stage: a high-temperature, intramolecular thermal cyclization. This step is an electrophilic aromatic substitution where the enamine attacks the aromatic ring, followed by elimination of ethanol to yield the bicyclic quinolone system. This method is highly effective for producing 4-hydroxyquinolones.
Synthetic Workflow Diagram
Caption: Gould-Jacobs synthesis of the target compound.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Condensation: Heat the mixture to 110-120 °C for 2 hours. Ethanol, a byproduct of the condensation, will be collected in the Dean-Stark trap, driving the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the flask containing the intermediate, add 10 volumes of diphenyl ether. Heat the solution to reflux (approximately 250-260 °C) for 30-60 minutes. The product will begin to precipitate from the hot solution.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Add hexane or petroleum ether to dilute the diphenyl ether and facilitate complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the crude product thoroughly with hexane to remove residual diphenyl ether, followed by a wash with ethanol or ethyl acetate to remove any remaining impurities.
-
Drying: Dry the purified solid under vacuum to yield this compound. The purity can be confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7]
Applications & Downstream Experimental Protocols
This scaffold is a versatile starting point for library synthesis. Its functional handles allow for targeted modifications to explore structure-activity relationships (SAR).
Application 1: Scaffold for Kinase Inhibitor Discovery
The 4-hydroxyquinolone core is a well-established pharmacophore that can mimic the adenine region of ATP, forming crucial hydrogen bonds with the "hinge" region of many protein kinases.[8] Kinase inhibitors are a major class of anticancer drugs.[9][10] The 8-cyano group can be used to fine-tune electronic properties or serve as a precursor for other functional groups, while the ester at C3 allows for the introduction of various side chains to target solvent-exposed regions of the ATP-binding pocket, enhancing potency and selectivity.
Caption: Iterative workflow for kinase inhibitor development.
-
Trustworthiness Note: This protocol begins with the saponification of the ethyl ester to the corresponding carboxylic acid, which is a more versatile intermediate for amide coupling.
-
Ester Hydrolysis (Saponification):
-
Suspend this compound (1.0 eq) in a mixture of THF/Water (e.g., 3:1 v/v).
-
Add Lithium Hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3-4 with 1M HCl. The carboxylic acid product will precipitate.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
-
Amide Coupling (General Protocol):
-
To a solution of the resulting carboxylic acid (1.0 eq) in DMF, add an amine of interest (R-NH₂, 1.1 eq).
-
Add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Causality: Coupling agents like HATU activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The base (DIPEA) is required to neutralize the acidic byproducts and maintain an optimal pH for the reaction.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.[11]
-
Application 2: Development of Novel Anticancer Agents
Beyond kinase inhibition, quinoline derivatives exhibit broad anticancer activity through various mechanisms, including DNA intercalation and induction of apoptosis.[4][12] The core scaffold can be evaluated for general cytotoxicity, providing a baseline for future derivatization efforts.
-
Self-Validation Note: This protocol includes essential controls (vehicle and positive) to validate the assay results. The IC₅₀ value provides a quantifiable measure of potency.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT 116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (this compound or its derivatives) in DMSO. Create serial dilutions in complete cell culture medium. The final DMSO concentration in the wells must be below 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO only) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., pure DMSO or a buffered SDS solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[13][14]
Data Presentation: IC₅₀ Values
Results from cytotoxicity screens should be tabulated for clear comparison.
| Compound | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Scaffold Core | MCF-7 | 48 | > 50 |
| Derivative A | MCF-7 | 48 | 12.5 |
| Derivative B | MCF-7 | 48 | 5.2 |
| Doxorubicin | MCF-7 | 48 | 0.8 |
Conclusion
This compound is more than a mere chemical; it is a strategic starting point for innovation in medicinal chemistry. Its inherent structural features align perfectly with the requirements for developing targeted therapies like kinase inhibitors, while its synthetic tractability allows for the rapid generation of diverse compound libraries for broader anticancer screening. The protocols and workflows outlined in these notes provide a validated framework for researchers to unlock the full potential of this privileged scaffold, paving the way for the discovery of next-generation therapeutic agents.
References
- The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. National Library of Medicine.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI.
- ETHYL 8-CYANO-4-HYDROXYQUINOLINE-3-CARBOXYLATE. ChemBK.
- Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter.
- Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives. MDPI.
- Classical synthetic route of quinoline. ResearchGate.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
- The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. ResearchGate.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). National Library of Medicine.
- Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Library of Medicine.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Library of Medicine.
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate.
- 7-substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3- quinolinecarboxylic acids: synthesis and biological activity of a new class of quinolone antibacterials. National Library of Medicine.
- Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. PubChem.
- Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. National Library of Medicine.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. National Library of Medicine.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors. National Library of Medicine.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Note: A Guide to Investigating the Antimicrobial Potential of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate
An in-depth technical guide on the application of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate in antimicrobial research.
Abstract: The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with notable examples including the fluoroquinolone antibiotics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of this compound, a synthetic quinoline derivative, for its potential antimicrobial properties. While direct antimicrobial studies on this specific molecule are not extensively documented in current literature, this guide outlines a robust, scientifically-grounded framework for its systematic investigation. The protocols and methodologies described herein are based on established best practices and findings from research on structurally related 4-hydroxyquinoline derivatives, offering a complete workflow from initial screening to preliminary mechanism of action studies.
Introduction: The Quinoline Scaffold in Antimicrobial Research
Quinolines are a class of heterocyclic aromatic organic compounds characterized by a double-ring structure containing a benzene ring fused to a pyridine ring. This privileged scaffold is of significant interest in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The well-known fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, underscore the therapeutic success of the quinoline core in combating bacterial infections. These agents primarily act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.
This compound represents an intriguing, albeit lesser-studied, member of this family. Its structure, featuring a 4-hydroxy group, a 3-carboxylate ester, and an 8-cyano substituent, presents unique electronic and steric properties that could modulate its interaction with biological targets. The 4-hydroxy-3-carbonyl arrangement is a key feature in some quinolone antibiotics, known to be crucial for chelating with metal ions in the active site of target enzymes. The cyano group at the 8-position can act as a strong electron-withdrawing group, potentially influencing the molecule's bioavailability and target affinity.
This guide provides a structured approach to unlock the antimicrobial potential of this compound, from initial screening to more in-depth mechanistic studies.
Experimental Workflow for Antimicrobial Evaluation
The systematic evaluation of a novel compound's antimicrobial properties involves a tiered approach. It begins with broad screening to determine the spectrum of activity, followed by quantitative assessments of potency, and culminates in studies to elucidate the mechanism of action and assess safety.
Caption: A structured workflow for evaluating a novel antimicrobial candidate.
Phase 1: Primary Screening and Potency Assessment
The initial phase focuses on determining if this compound possesses antimicrobial activity and quantifying its potency.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique for this purpose.
Rationale: This method is efficient, requires small volumes of the test compound, and is amenable to high-throughput screening. It provides a quantitative measure of the compound's potency, allowing for direct comparison with standard antibiotics.
Step-by-Step Protocol:
-
Preparation of Test Compound: Prepare a 10 mg/mL stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) to mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Assay Setup:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate by transferring 100 µL from well to well. Discard the final 100 µL from the last well. This will create a concentration gradient (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria). A solvent control (bacteria with the highest concentration of DMSO) should also be included.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration needed for cell death (bactericidal activity). This distinction is clinically important.
Step-by-Step Protocol:
-
Following MIC Determination: After recording the MIC values, take a 10 µL aliquot from each well that showed no visible growth.
-
Sub-culturing: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.
The following table presents a hypothetical outcome for the initial screening of this compound against a panel of standard microorganisms.
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 | 16 | 0.5 |
| Bacillus subtilis | Gram-positive | 4 | 8 | 0.25 |
| Escherichia coli | Gram-negative | 64 | >256 | 0.015 |
| Pseudomonas aeruginosa | Gram-negative | >256 | >256 | 1 |
| Candida albicans | Fungus | 128 | >256 | N/A |
Phase 2: Investigating the Mechanism of Action (MoA)
Based on the quinoline core, a primary hypothesis is the inhibition of bacterial DNA gyrase. However, other mechanisms, such as membrane disruption, should also be investigated.
Caption: Hypothesized mechanism of action via DNA gyrase inhibition.
Rationale: This in vitro assay directly measures the ability of the compound to inhibit the supercoiling activity of DNA gyrase, a hallmark of quinolone antibiotics. Commercial kits are available for this purpose.
Step-by-Step Protocol:
-
Assay Principle: The assay uses a relaxed plasmid DNA substrate. In the presence of DNA gyrase and ATP, this plasmid becomes supercoiled. A DNA intercalating dye (like SYBR Green) fluoresces significantly more when bound to supercoiled DNA compared to relaxed DNA. An inhibitor will prevent supercoiling, resulting in a low fluorescence signal.
-
Reaction Setup: In a microplate, combine the assay buffer, relaxed plasmid DNA, DNA gyrase enzyme, and varying concentrations of this compound.
-
Initiation and Incubation: Add ATP to initiate the reaction. Incubate at 37°C for 1 hour.
-
Signal Detection: Stop the reaction and add the intercalating dye. Measure fluorescence using a plate reader (e.g., Ex/Em ~485/535 nm).
-
Data Analysis: Plot the fluorescence signal against the compound concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Compare this with a known inhibitor like ciprofloxacin.
Phase 3: Selectivity and Preliminary Safety Assessment
A promising antimicrobial agent must be more toxic to the pathogen than to the host cells.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential therapeutic compounds against mammalian cell lines.
Step-by-Step Protocol:
-
Cell Culture: Seed a human cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.
The SI provides a quantitative measure of the compound's selectivity for the microbial target over host cells.
Formula: SI = CC₅₀ / MIC
A higher SI value is desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells. For example, using the hypothetical data:
-
CC₅₀ (HeLa cells) = 150 µg/mL
-
MIC (S. aureus) = 8 µg/mL
-
SI = 150 / 8 = 18.75
An SI > 10 is often considered a promising starting point for a potential therapeutic candidate.
Conclusion and Future Directions
This application note provides a foundational framework for the systematic antimicrobial evaluation of this compound. The described protocols for MIC/MBC determination, mechanism of action studies, and cytotoxicity assessment will enable researchers to generate a comprehensive preliminary profile of this compound. Positive results from this workflow would justify further investigation, including time-kill kinetic studies, resistance development assays, and in vivo efficacy studies in animal models of infection. The exploration of such novel quinoline derivatives is a vital endeavor in the ongoing search for new therapies to combat the global challenge of antimicrobial resistance.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
- Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1719-1739. [Link]
- Clinical and Laboratory Standards Institute (CLSI). (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th ed. CLSI guideline M07.
- Inspiralis. (n.d.). DNA Gyrase Assay Kits.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate: A Versatile Intermediate for Modern Drug Discovery
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle comprising a fused benzene and pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and rich electronic properties provide an ideal framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. This has led to the development of numerous successful drugs, particularly in the fields of oncology and infectious diseases.[3][4] Within this important class of compounds, functionalized 4-hydroxyquinoline-3-carboxylates are particularly valuable starting materials for the synthesis of diverse compound libraries.
This application note provides a detailed guide to the synthesis, properties, and strategic application of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate , a key intermediate poised for the discovery of next-generation therapeutics. We will delve into the causality behind the synthetic protocols, explore the potential for chemical diversification, and outline a strategic workflow for its use in a drug discovery program, with a particular focus on the development of kinase inhibitors.
Synthesis of the Core Intermediate: A Modern Approach to the Gould-Jacobs Reaction
The cornerstone for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction, a robust and well-established method first reported in 1939.[5] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3][6]
For the synthesis of this compound, the logical starting materials are 2-aminobenzonitrile and diethyl ethoxymethylenemalonate (DEEM). The electron-withdrawing nature of the cyano group at the ortho position of the aniline can influence the cyclization step, making careful control of reaction conditions crucial. While classical approaches often require very high temperatures in solvents like diphenyl ether, modern adaptations using microwave irradiation can significantly shorten reaction times and improve yields.[7][8]
Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis
This protocol is a representative method based on modern adaptations of the Gould-Jacobs reaction, optimized for efficiency and yield.
Materials:
-
2-Aminobenzonitrile (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.2 eq)
-
High-boiling solvent (e.g., Diphenyl ether or Dowtherm A), optional
-
Microwave synthesis vial (5-20 mL)
-
Magnetic stir bar
-
Acetonitrile (for washing)
-
Ethanol (for recrystallization)
Instrumentation:
-
Microwave synthesizer
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Step-by-Step Procedure:
-
Condensation:
-
In a microwave synthesis vial, combine 2-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq).
-
Seal the vial and heat the mixture to 130-150 °C for 15-30 minutes with magnetic stirring. This step forms the intermediate, diethyl 2-(((2-cyanophenyl)amino)methylene)malonate.
-
Rationale: This initial condensation is a nucleophilic substitution of the ethoxy group on DEEM by the aniline nitrogen. The reaction is typically driven by heating to remove the ethanol byproduct.
-
-
Thermal Cyclization:
-
After the initial condensation, the reaction temperature is ramped up to 250 °C. For this high-temperature step, the use of a small amount of a high-boiling solvent can aid in even heat distribution, although it is often performed neat.
-
Irradiate the mixture at 250 °C for 30-60 minutes in the microwave synthesizer. The progress of the cyclization can be monitored by TLC or LC-MS.
-
Rationale: This crucial step involves a 6-electron electrocyclization to form the quinoline ring. The high energy barrier for this intramolecular reaction is efficiently overcome by microwave heating, which provides rapid and uniform heating, often leading to cleaner reactions and higher yields compared to conventional heating.[7]
-
-
Isolation and Purification:
-
After the reaction is complete, cool the vial to room temperature. The product, this compound, will often precipitate as a solid.
-
Add a small volume of cold acetonitrile to the reaction mixture and triturate to break up any large solids.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold acetonitrile to remove any unreacted DEEM and colored impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a pale yellow to off-white solid.
-
Expected Yield: 60-75%
Characterization:
-
Melting Point: 235-238 °C[4]
-
1H NMR: The spectrum should show characteristic peaks for the aromatic protons, the ethyl ester group (a quartet and a triplet), and a broad singlet for the hydroxyl proton.
-
13C NMR: The spectrum will display the expected number of aromatic carbons, the carbonyl carbon of the ester, the cyano carbon, and the carbons of the ethyl group.
-
Mass Spectrometry (ESI-MS): Calculated for C13H10N2O3: 242.23 g/mol . Found: [M+H]+ = 243.
Chemical Reactivity and Derivatization Potential
This compound is a richly functionalized molecule offering multiple handles for chemical modification. This versatility is key to its utility in generating diverse compound libraries for drug discovery screening.
-
The 4-Hydroxyl Group: This group can be alkylated to introduce a variety of substituents. In the context of kinase inhibitors, this position is often modified to interact with the hinge region of the ATP binding pocket.[9]
-
The 3-Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a common strategy to introduce diversity and modulate physicochemical properties.
-
The 8-Cyano Group: The nitrile group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. Furthermore, the cyano group can act as a bioisostere for other functional groups, such as a halogen or a methoxy group, allowing for fine-tuning of electronic and steric properties.
Below is a diagram illustrating the key derivatization pathways for this compound.
Caption: Potential derivatization pathways of the core intermediate.
Application in a Kinase Inhibitor Drug Discovery Program
The 4-hydroxyquinoline scaffold is a well-validated pharmacophore for the development of kinase inhibitors. Many approved and investigational kinase inhibitors feature a quinoline or quinazoline core that mimics the adenine ring of ATP, forming key hydrogen bond interactions in the kinase hinge region.[9] The strategic placement of substituents on this core allows for the targeting of specific kinases and the optimization of pharmacokinetic properties.
Protocol 2: Generation of a Focused Kinase Inhibitor Library
This protocol outlines a general workflow for the derivatization of this compound to generate a focused library of potential kinase inhibitors.
Step 1: O-Alkylation of the 4-Hydroxyl Group
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K2CO3 or NaH, 1.5 eq).
-
Alkylation: Add the desired alkylating agent (R-X, e.g., benzyl bromide, 1.2 eq) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by flash column chromatography.
-
Rationale: The O-alkylation introduces a substituent that can occupy the hydrophobic pocket adjacent to the hinge region in many kinases. The choice of the 'R' group is critical for achieving potency and selectivity.
-
Step 2: Ester Hydrolysis
-
Reaction Setup: Dissolve the O-alkylated intermediate from Step 1 in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of aqueous sodium hydroxide (e.g., 2M NaOH) and heat the mixture to reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture and acidify with HCl to precipitate the carboxylic acid. Collect the solid by filtration and wash with water.
-
Rationale: Conversion to the carboxylic acid is a necessary step for the subsequent amide coupling, a key diversification point.
-
Step 3: Amide Coupling
-
Reaction Setup: To a solution of the carboxylic acid from Step 2 in a suitable solvent (e.g., DMF or CH2Cl2), add a coupling agent (e.g., HATU or EDC/HOBt, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Amine Addition: Add the desired amine (R2NH, 1.1 eq) and stir the reaction at room temperature until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product. Purify the final compound by flash column chromatography or preparative HPLC.
-
Rationale: Amide bond formation is a robust and versatile reaction that allows for the introduction of a wide range of chemical functionalities. The 'R2N' moiety can be designed to interact with the solvent-exposed region of the kinase, influencing solubility and other ADME properties.
-
The following diagram illustrates a typical workflow for a kinase inhibitor screening cascade.
Caption: A representative kinase inhibitor screening workflow.
Data Presentation: Characterization of Intermediates and Final Compounds
Systematic characterization of all synthesized compounds is essential for ensuring data integrity and reproducibility. The following table provides a template for organizing the analytical data for a small set of hypothetical derivatives.
| Compound ID | R Group (at O-4) | R2NH (Amide) | MW ( g/mol ) | 1H NMR | ESI-MS [M+H]+ | IC50 (Target Kinase) |
| INT-1 | Benzyl | - | 332.34 | Conforms | 333.1 | N/A |
| FIN-1a | Benzyl | Morpholine | 401.44 | Conforms | 402.2 | 50 nM |
| FIN-1b | Benzyl | 4-Methylpiperazine | 414.48 | Conforms | 415.2 | 75 nM |
Conclusion: A Privileged Scaffold for Future Discoveries
This compound is a highly versatile and valuable intermediate for drug discovery. Its straightforward synthesis via the Gould-Jacobs reaction and the presence of multiple, orthogonally reactive functional groups make it an ideal starting point for the construction of diverse and sophisticated compound libraries. The inherent biological relevance of the 4-hydroxyquinoline scaffold, particularly in the context of kinase inhibition, provides a strong rationale for its use in oncology and immunology research. By leveraging the synthetic strategies and discovery workflows outlined in this application note, researchers can efficiently explore the chemical space around this privileged core and accelerate the identification of novel therapeutic candidates.
References
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
- Wikipedia. (n.d.). Gould-Jacobs reaction.
- Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction.
- ChemBK. (n.d.). ETHYL 8-CYANO-4-HYDROXYQUINOLINE-3-CARBOXYLATE.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]
- MDPI. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(15), 4488. [Link]
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- ResearchGate. (2014). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 26(18), 6131-6134. [Link]
- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(16), 3648. [Link]
- PubMed. (2000). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(7), 653-656. [Link]
- PubMed. (2013). Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4929-4933. [Link]
- PubMed. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(12), 5064-5086. [Link]
- ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-748. [Link]
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
- Bentham Science. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. researchgate.net [researchgate.net]
- 8. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gould-Jacobs Cyclization in Quinoline Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Gould-Jacobs Reaction
The Gould-Jacobs reaction, first described in 1939, is a robust and versatile method for the synthesis of quinolines, particularly 4-hydroxyquinoline derivatives.[1][2] This thermal cyclization process has become a cornerstone in medicinal chemistry and drug development.[1] The quinoline scaffold is a privileged structure found in a vast array of therapeutic agents, including those with antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][3][4]
The reaction typically proceeds by the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][5] Subsequent hydrolysis and decarboxylation steps yield the 4-quinolinone core.[1][5] A key advantage of this method is its effectiveness with anilines bearing electron-donating groups at the meta-position.[1][5] While historically requiring harsh conditions, modern adaptations, notably the use of microwave irradiation, have dramatically improved reaction times and yields, solidifying its role in the efficient synthesis of pharmaceutical intermediates.[1][6]
Mechanistic Insights: Understanding the "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Gould-Jacobs reaction is a multi-step sequence:
-
Condensation: The synthesis initiates with a nucleophilic attack by the amino group of the aniline on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[4][5] This initial step is often driven by moderate heating.
-
Thermal Cyclization: This is the critical, energy-intensive step, requiring temperatures typically exceeding 250 °C.[1][4] The high thermal energy facilitates a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[1][5] The choice of heating method—conventional high-boiling solvents or microwave irradiation—directly impacts the efficiency of this step.[1]
-
Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[1][5]
-
Saponification and Decarboxylation (Optional but Common): To obtain the 4-hydroxyquinoline core, the ester group is typically hydrolyzed to a carboxylic acid using a base like sodium hydroxide (saponification).[5] Subsequent heating leads to decarboxylation, yielding the final product.[1][5]
Caption: Reaction pathway of the Gould-Jacobs synthesis.
Experimental Protocols: From Benchtop to Scale-Up
The success of the Gould-Jacobs cyclization is highly dependent on achieving and maintaining the high temperatures required for the intramolecular cyclization. Below are two validated protocols: a traditional high-temperature method and a modern, rapid microwave-assisted synthesis.
Reagents and Materials
| Reagent/Material | Purpose | Key Considerations |
| Substituted Aniline | Starting material | Purity is critical. Electron-donating groups at the meta-position are favorable.[5] |
| Diethyl Ethoxymethylenemalonate (DEEM) | Co-reactant | Use in slight excess (1.0-1.2 eq) to ensure complete consumption of the aniline. |
| Diphenyl ether or Dowtherm A | High-boiling solvent (Conventional) | Inert, high boiling point (>250°C) is essential. Difficult to remove post-reaction.[7] |
| Acetonitrile | Solvent (Microwave) / Washing | Used for washing the precipitated product in the microwave protocol. |
| Sodium Hydroxide (NaOH) | Base for saponification | Standard reagent for ester hydrolysis. |
| Hydrochloric Acid (HCl) | Acid for neutralization | Used to precipitate the carboxylic acid after saponification. |
| Cyclohexane or Hexane | Non-polar solvent for precipitation | Aids in precipitating the product from the high-boiling solvent. |
| Microwave Synthesis System | Heating source (Microwave) | Allows for rapid, controlled heating to high temperatures and pressures.[8] |
| Round-bottom flask with reflux condenser | Reaction vessel (Conventional) | Standard glassware for high-temperature reflux. |
Protocol 1: Conventional High-Temperature Synthesis
This method relies on a high-boiling, inert solvent to achieve the necessary cyclization temperature.
Step 1: Formation of the Anilidomethylenemalonate Intermediate
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly.
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate).[4]
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[4]
-
Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.
-
Add a non-polar solvent like cyclohexane to facilitate further precipitation.[4]
-
Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.
Step 3 & 4: Saponification and Decarboxylation (Optional)
-
Suspend the cyclized product in an aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours until hydrolysis is complete.
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Place the dried acid in a flask and heat it above its melting point (typically 200-250 °C) until carbon dioxide evolution ceases to yield the final 4-hydroxyquinoline.[4]
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant reduction in reaction time and often provides improved yields.[9]
Step 1: Reaction Setup
-
In a microwave-safe vial equipped with a magnetic stir bar, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[8]
-
Seal the vial and place it in the microwave synthesis system.
Step 2: Microwave Irradiation
-
Heat the mixture to a high temperature (e.g., 250-300 °C) for a short duration (e.g., 5-20 minutes).[8] The optimal time and temperature must be determined for each substrate.
-
Monitor the internal pressure, which can be significant at these temperatures.
Step 3: Isolation and Purification
-
After the reaction, cool the vial to room temperature, which should induce precipitation of the product.
-
Filter the solid product and wash it with ice-cold acetonitrile (e.g., 3 mL).[8]
-
Dry the resulting solid under vacuum. The product purity can be assessed by HPLC-MS.[8]
Caption: Workflow comparison for Gould-Jacobs synthesis.
Data Interpretation and Optimization
The efficiency of the Gould-Jacobs reaction is critically dependent on temperature and reaction time. Microwave-assisted synthesis allows for rapid optimization of these parameters.
| Entry | Temperature (°C) | Time (min) | Yield (%) | Notes |
| 1 | 250 | 10 | Low (~1%) | Incomplete cyclization; mainly intermediate observed.[8] |
| 2 | 300 | 10 | 37 | Significant improvement in yield with higher temperature.[8] |
| 3 | 250 | 20 | Low | Longer time at lower temperature is not effective.[8] |
| 4 | 300 | 20 | 28 | Product degradation may occur with prolonged high temperature.[8] |
| 5 | 300 | 5 | 47 | Optimal conditions: high temperature, short reaction time.[8] |
Analysis: The data clearly indicates that high temperatures are essential for the intramolecular cyclization. Increasing the temperature from 250 °C to 300 °C dramatically improves the yield. However, extended reaction times at these high temperatures can lead to product degradation, highlighting the need for careful optimization.[8]
Applications in Drug Development
The Gould-Jacobs reaction is a powerful tool for accessing the quinoline core structure, which is central to numerous pharmaceuticals.
-
Quinolone Antibiotics: This reaction provides a direct route to the synthesis of many broad-spectrum antibiotics, including nalidixic acid, rosoxacin, and oxolinic acid.[1][7]
-
Antimalarial Agents: The synthesis of chloroquine, a crucial antimalarial drug, utilizes this reaction.[1]
-
Anti-inflammatory Drugs: Glafenine, a fenamate-class nonsteroidal anti-inflammatory drug (NSAID), is synthesized using the Gould-Jacobs reaction.[1][5]
-
Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via this method are continuously explored for anticancer, antiviral, and other therapeutic applications.[4]
Conclusion
The Gould-Jacobs reaction remains a highly relevant and potent method for synthesizing quinolines and their derivatives. While the classical, high-boiling solvent protocol is robust, modern advancements, particularly microwave-assisted synthesis, have made this reaction more efficient, faster, and more amenable to the high-throughput synthesis workflows essential in modern drug discovery and development. The detailed protocols and optimization data provided herein serve as a comprehensive guide for researchers in synthetic and medicinal chemistry.
References
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Kumar, A., & El-Sayed, N. N. E. (2022). A review on synthetic investigation for quinoline- recent green approaches. Cogent Chemistry, 8(1), 2118559. [Link]
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2020). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 17(6), 426–450. [Link]
- Sharma, V., Kumar, P., & Mohan, B. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(21), 10852–10883. [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Kale, S., Attar, M., Gandigude, P., & Panchabhai, V. (2025). Review on Quinoline: Recent Advances in Synthesis and Applications. International Journal of Advanced Research in Engineering and Management, 10(3).
- Wikiwand. (n.d.). Gould–Jacobs reaction.
- Staliński, K. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(11), 4478. [Link]
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. AN056.
- Organic Chemistry. (2025, January 15). Gould-Jacobs Reaction Mechanism [Video]. YouTube. [Link]
- Zaman, F. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823–2826.
- Wernik, M., Hartmann, P., Sipos, G., & Kappe, C. O. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry, 2020(46), 7203–7210. [Link]
- Zaman, F. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
- Kumar, V., & Singh, P. (2025). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research, 10(8), b620-b629.
- Wernik, M., & Kappe, C. O. (2011). Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation. Synthesis, 2011(09), 1492–1499. [Link]
- ResearchGate. (n.d.). Gould–Jacobs Reaction.
- Pérez-Pertejo, Y., & Escario, J. A. (2020). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. RSC Advances, 10(8), 4647–4663. [Link]
- Wang, Y., Zhang, Y., & Liu, L. (2020). Bio-based cyclized Eucommia ulmoides gum elastomer for promising damping applications. Industrial Crops and Products, 154, 112678. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. ablelab.eu [ablelab.eu]
- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols for High-Throughput Screening Assays Involving Quinoline Derivatives
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as anticancer, antibacterial, antimalarial, and anti-inflammatory agents.[1][2][3][4] The therapeutic potential of quinoline-based compounds stems from their ability to interact with a diverse array of biological targets, including protein kinases, topoisomerases, and G-protein coupled receptors (GPCRs), and to modulate various cellular processes like cell cycle progression, apoptosis, and angiogenesis.[5][6][7]
High-throughput screening (HTS) is an indispensable tool in the quest to identify novel and potent quinoline-based drug candidates.[8][9] By enabling the rapid evaluation of large and diverse chemical libraries, HTS accelerates the discovery of "hit" compounds that can be further optimized into clinical leads.[10] This guide provides an in-depth exploration of the principles and practicalities of designing and implementing robust HTS assays for the identification and characterization of bioactive quinoline derivatives.
Pillar 1: Strategic Considerations for Screening Quinoline Libraries
Before embarking on an HTS campaign, a thorough understanding of the target biology and the potential liabilities of the chemical matter is crucial. Quinoline derivatives, while promising, can present certain challenges in HTS assays. A key consideration is their potential for autofluorescence, which can interfere with fluorescence-based readouts. Therefore, careful assay selection and the implementation of appropriate counter-screens are paramount to minimize the identification of false positives.[11]
Target-Centric vs. Phenotypic Screening Approaches
The choice between a target-centric and a phenotypic screening approach will fundamentally shape the HTS campaign.
-
Target-Centric Screening: This approach focuses on identifying compounds that modulate the activity of a specific, well-defined biological target, such as a protein kinase or a receptor.[8] It is a hypothesis-driven approach that provides direct evidence of a compound's mechanism of action.
-
Phenotypic Screening: In contrast, phenotypic screening aims to identify compounds that produce a desired change in a cellular or organismal phenotype, without a priori knowledge of the specific molecular target.[8] This approach is particularly useful for identifying first-in-class mechanisms and compounds with polypharmacology.
The following diagram illustrates the decision-making process for selecting a screening strategy:
Caption: Decision workflow for choosing between target-based and phenotypic screening.
Pillar 2: Designing Robust HTS Assays for Quinoline Derivatives
The success of any HTS campaign hinges on the quality of the assay. A well-designed assay should be sensitive, reproducible, and have a large enough signal window to reliably distinguish between active and inactive compounds.[12][13] The following sections detail three widely used HTS assay formats that can be adapted for screening quinoline libraries against different target classes.
Fluorescence-Based Assays for Kinase Inhibition
Protein kinases are a major class of drug targets, and many quinoline derivatives have been shown to be potent kinase inhibitors.[6][14][15] Fluorescence-based assays are a popular choice for HTS of kinase inhibitors due to their sensitivity and homogeneous format.[14][16]
The Transcreener® ADP² Kinase Assay is a universal, fluorescence-based assay that measures the activity of any ADP-producing enzyme, including kinases.[15] The assay relies on the specific detection of ADP, the common product of all kinase reactions. In the presence of a competitive antibody-tracer complex, the ADP produced by the kinase displaces the tracer, leading to a decrease in fluorescence polarization (FP) or an increase in fluorescence resonance energy transfer (FRET), depending on the specific format.
The following diagram illustrates the principle of the Transcreener® ADP² Kinase Assay:
Caption: Principle of the Transcreener® ADP² Kinase Assay.
This protocol is designed for a 384-well plate format.
Materials:
-
Kinase of interest
-
Peptide substrate
-
ATP
-
Quinoline compound library (in DMSO)
-
Transcreener® ADP² FP Assay Kit (BellBrook Labs)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense 50 nL of each quinoline derivative from the library into the wells of the assay plate. For controls, dispense 50 nL of DMSO (negative control) or a known inhibitor (positive control).
-
Enzyme and Substrate Addition: Prepare a solution of the kinase and its peptide substrate in assay buffer. Add 5 µL of this solution to each well.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume in each well is now 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the Transcreener® ADP² FP detection mix (containing the ADP antibody and tracer) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
Data Analysis: The inhibitory activity of each compound is calculated as the percent inhibition relative to the controls:
% Inhibition = 100 * (1 - (FP_compound - FP_positive_control) / (FP_negative_control - FP_positive_control))
Hits are typically identified as compounds that exhibit a percent inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).
Luciferase Reporter Assays for GPCR Modulation
GPCRs are another important class of drug targets, and luciferase reporter assays are a powerful tool for screening compounds that modulate GPCR signaling.[17][18][19] These assays work by linking the activation of a specific GPCR signaling pathway to the expression of a luciferase reporter gene.
For Gs-coupled GPCRs, activation leads to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB binds to cAMP response elements (CRE) in the promoter of target genes, driving their transcription. In a CRE-luciferase reporter assay, the reporter gene is placed under the control of a CRE-containing promoter. Thus, activation of the Gs-coupled GPCR leads to the production of luciferase, which can be quantified by measuring the light output upon addition of its substrate, luciferin.[18][20]
The following diagram illustrates the signaling pathway:
Caption: Signaling pathway for a CRE-luciferase reporter assay.
This protocol is for a 384-well plate format.
Materials:
-
HEK293 cells stably expressing the Gs-coupled GPCR of interest and a CRE-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoline compound library (in DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
384-well, white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into the 384-well plates at a density of 5,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C and 5% CO₂.
-
Compound Addition: Add 10 nL of each quinoline derivative to the wells. For controls, add 10 nL of DMSO (negative control) or a known agonist (positive control).
-
Incubation: Incubate the plates for 6 hours at 37°C and 5% CO₂.
-
Lysis and Luminescence Measurement: Add 20 µL of the luciferase assay reagent to each well. This reagent lyses the cells and contains the luciferin substrate.
-
Incubation: Incubate at room temperature for 2 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a luminometer.
Data Analysis: The activity of each compound is typically expressed as the fold activation over the negative control:
Fold Activation = Luminescence_compound / Luminescence_negative_control
Hits are identified as compounds that produce a fold activation above a certain threshold.
Cell Viability Assays for Cytotoxicity Profiling
When screening for anticancer agents, a primary goal is to identify compounds that are cytotoxic to cancer cells.[1][5] Cell viability assays are a cornerstone of such screens. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS-compatible method for assessing cell viability.[21][22]
The CellTiter-Glo® assay quantifies the amount of ATP present in a cell culture, which is a direct indicator of the number of metabolically active, viable cells.[21][23] The assay reagent contains a thermostable luciferase and its substrate, luciferin. When added to cells, the reagent lyses the cells, releasing ATP. The luciferase then uses this ATP to catalyze the conversion of luciferin to oxyluciferin, a reaction that produces light. The amount of light produced is directly proportional to the amount of ATP, and thus to the number of viable cells.[21][24]
This protocol is for a 384-well plate format.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Quinoline compound library (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
384-well, white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells into the 384-well plates at a density of 2,000 cells per well in 20 µL of culture medium. Incubate overnight.
-
Compound Addition: Add 10 nL of each quinoline derivative to the wells. For controls, add 10 nL of DMSO (vehicle control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plates to room temperature for 30 minutes. Add 20 µL of the CellTiter-Glo® reagent to each well.
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25]
-
Measurement: Read the luminescence on a luminometer.
Data Analysis: The percent cell viability is calculated as follows:
% Viability = 100 * (Luminescence_compound / Luminescence_vehicle_control)
Hits are identified as compounds that reduce cell viability below a certain threshold (e.g., 50%).
Pillar 3: Hit Validation and Triage
The primary HTS will inevitably identify a number of false positives.[11][26] A rigorous hit validation and triage process is therefore essential to ensure that resources are focused on the most promising compounds.[8][10]
Confirmation and Dose-Response Analysis
All initial hits should be re-tested in the primary assay to confirm their activity. Confirmed hits should then be evaluated in a dose-response format to determine their potency (e.g., IC₅₀ or EC₅₀).
Orthogonal and Counter-Screens
Orthogonal assays, which measure the same biological endpoint using a different technology, are crucial for ruling out assay-specific artifacts. For example, a hit from a fluorescence-based kinase assay could be confirmed using a label-free method like surface plasmon resonance (SPR).
Counter-screens are designed to identify compounds that interfere with the assay technology itself. For quinoline derivatives, a key counter-screen is an assay to detect autofluorescence.
The following workflow illustrates a typical hit validation process:
Caption: A workflow for hit validation and triage.
Data Summary
The following table summarizes the key parameters for the HTS assays described in this guide.
| Assay Type | Target Class | Principle | Readout | Key Advantages | Potential for Quinoline Interference |
| Fluorescence Polarization | Kinases | Competitive binding | Fluorescence Polarization | Homogeneous, sensitive, universal for ADP-producing enzymes | Autofluorescence |
| Luciferase Reporter | GPCRs | Reporter gene expression | Luminescence | High sensitivity, reflects cellular signaling pathways | Inhibition of luciferase enzyme |
| CellTiter-Glo® | Cytotoxicity | ATP quantification | Luminescence | Homogeneous, rapid, reflects metabolic activity | Inhibition of luciferase enzyme |
Conclusion
The quinoline scaffold continues to be a rich source of novel therapeutic agents. The successful application of HTS is critical for unlocking the full potential of this versatile chemical class. By carefully selecting the appropriate assay format, rigorously validating hits, and being mindful of the potential for compound interference, researchers can significantly increase the probability of identifying promising quinoline-based drug candidates.
References
- (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. [Source not available]
- (2003). Fluorescence assays for high-throughput screening of protein kinases. Combinatorial Chemistry & High Throughput Screening, 6(4), 313-320.
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
- (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(53), 32049-32076.
- Amrithanjali G, Gisna Shaji, Swathykrishna C.S, & Dr. Arun Kumar R. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
- (2014).
- (n.d.).
- (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen.
- (2025). What Is the Best Kinase Assay?. BellBrook Labs.
- (2007). Introduction - High-Throughput Screening Center. Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center.
- (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
- (n.d.).
- (2006).
- (2013). Cell Viability Assays. Assay Guidance Manual.
- (n.d.).
- (n.d.). Luciferase Reporter Assay for Deciphering GPCR Pathways.
- (n.d.). Hit Identification Approaches and Future Directions. Protac - Drug Discovery Pro.
- (n.d.).
- (n.d.).
- (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.
- (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd.
- (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube.
- (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(6), 14757-14770.
- (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks.
- (n.d.). Challenges of HTS in early-stage drug discovery. AXXAM.
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 9. Hit Identification Approaches and Future Directions – Protac [drugdiscoverypro.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 12. htsc.wustl.edu [htsc.wustl.edu]
- 13. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 14. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. selectscience.net [selectscience.net]
- 17. USING LUCIFERASE REPORTER ASSAYS TO SCREEN FOR GPCR MODULATORS | Semantic Scholar [semanticscholar.org]
- 18. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. scribd.com [scribd.com]
- 25. youtube.com [youtube.com]
- 26. axxam.com [axxam.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate
Introduction: Profiling the Bio-activity of Novel Quinolone Scaffolds
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate is a synthetic compound belonging to this class. While its specific biological activities and cytotoxic potential are not extensively characterized in publicly available literature, its structural motifs suggest that it could be a valuable intermediate in the synthesis of novel therapeutic agents, potentially for anti-inflammatory or antimicrobial applications.[1]
Before any therapeutic potential can be realized, a thorough in vitro toxicological assessment is paramount. This application note provides a comprehensive, multi-parametric approach to evaluating the cytotoxicity of this compound. We will detail a suite of cell-based assays designed to move beyond a simple live/dead assessment, instead building a more nuanced understanding of the compound's effects on cell health. This guide is intended for researchers in drug discovery, toxicology, and academic research.
The protocols herein are designed to be self-validating, incorporating essential controls and providing a framework for robust data interpretation. We will explore key indicators of cellular distress, including metabolic compromise, loss of membrane integrity, induction of apoptosis, and generation of oxidative stress.
A Multi-Parametric Strategy for Cytotoxicity Assessment
A single cytotoxicity assay provides only one perspective on a compound's effects. A more robust approach involves a panel of assays that probe different cellular pathways and mechanisms of cell death. This allows for a more complete "fingerprint" of the compound's cytotoxic profile.[2][3] Our recommended workflow is as follows:
Caption: A logical workflow for the comprehensive cytotoxic evaluation of a test compound.
Part 1: Initial Viability and Metabolic Assessment - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5] The intensity of the purple color is directly proportional to the number of metabolically active cells.[4] This assay is an excellent first step for determining the concentration range over which this compound exerts cytotoxic effects.
Protocol: MTT Assay for Cell Viability
1. Cell Seeding:
-
Culture a suitable cell line (e.g., HepG2 for liver toxicity, or a cancer cell line relevant to the intended therapeutic area) to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[4]
-
Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C.[6]
4. Solubilization and Measurement:
-
After incubation, carefully remove the medium. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5][7]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4][5]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][6]
Data Presentation: Example IC50 Determination
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 1.05 | 84.0 |
| 10 | 0.88 | 70.4 |
| 25 | 0.63 | 50.4 |
| 50 | 0.35 | 28.0 |
| 100 | 0.15 | 12.0 |
From this data, an IC50 (the concentration at which 50% of cell viability is inhibited) can be calculated.
Part 2: Assessing Membrane Integrity - The Lactate Dehydrogenase (LDH) Assay
The loss of plasma membrane integrity is a hallmark of necrosis and late-stage apoptosis.[3] Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[8][9] The LDH assay quantitatively measures this released enzyme, providing a reliable marker for cytotoxicity.[8][9][10]
Protocol: LDH Cytotoxicity Assay
1. Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, setting up a 96-well plate with cells and treating them with a range of this compound concentrations.
-
It is crucial to include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) 30 minutes before the assay endpoint.[11]
-
Background: Medium only.
-
2. Supernatant Collection:
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[11]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
3. LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).
-
Add an equal volume of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light.[8][11]
4. Measurement:
-
The reaction results in the conversion of a tetrazolium salt into a red formazan product.[8]
-
Measure the absorbance at 490-520 nm using a microplate reader.[11]
Data Analysis
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Part 3: Detecting Programmed Cell Death - Caspase-3/7 Assay
Apoptosis, or programmed cell death, is a critical mechanism for tissue homeostasis and is often dysregulated in disease. A key feature of apoptosis is the activation of a family of proteases called caspases.[3][12] Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis.[12] Luminescent or fluorescent assays can detect the activity of these caspases.
Protocol: Luminescent Caspase-3/7 Assay
1. Cell Seeding and Treatment:
-
Seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements, as described in the MTT protocol.
2. Reagent Addition and Incubation:
-
After the desired treatment period, allow the plate to equilibrate to room temperature.
-
Add a volume of the Caspase-Glo® 3/7 reagent equal to the volume of the cell culture medium in each well.[13][14] This reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to release aminoluciferin, a substrate for luciferase.[13]
-
Mix the contents by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.[14]
3. Measurement:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[14]
Caption: Simplified schematic of the caspase-3/7 assay principle.
Part 4: Investigating Oxidative Stress - Reactive Oxygen Species (ROS) Assay
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify these reactive products, can lead to cellular damage and death.[15][16] Many cytotoxic compounds exert their effects through the generation of ROS. The most common method to measure intracellular ROS is using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[15][17]
Protocol: DCFH-DA Assay for ROS Detection
1. Cell Preparation:
-
Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
On the day of the assay, remove the culture medium and wash the cells gently with warm PBS.
2. Probe Loading:
-
Prepare a working solution of DCFH-DA (typically 10-20 µM) in a serum-free medium or PBS.
-
Add the DCFH-DA solution to each well and incubate for 30-45 minutes at 37°C in the dark.[15] During this time, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.[15]
3. Compound Treatment:
-
Remove the DCFH-DA solution and wash the cells again with warm PBS.
-
Add the medium containing various concentrations of this compound to the wells. Include a positive control such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).[15][16]
4. Measurement:
-
Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[15]
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16] The increase in fluorescence intensity is proportional to the level of intracellular ROS.
Part 5: Advanced Profiling with High-Content Screening (HCS)
High-Content Screening (HCS) combines automated microscopy with quantitative image analysis to simultaneously measure multiple parameters in individual cells.[18][19][20] This powerful technique can provide detailed insights into the mechanisms of cytotoxicity by correlating changes in cell morphology, nuclear condensation, membrane permeability, and mitochondrial health.[2][21]
Example HCS Multiplexed Cytotoxicity Assay
A common HCS approach involves using a cocktail of fluorescent probes to assess multiple cytotoxicity endpoints simultaneously:
-
Hoechst 33342: A cell-permeant nuclear stain to count the total number of cells.
-
Propidium Iodide (PI) or similar: A nuclear stain that is impermeant to live cells and thus stains only dead cells with compromised membranes.
-
MitoTracker Red CMXRos or TMRM: A dye that accumulates in active mitochondria, allowing for the assessment of mitochondrial membrane potential.
By imaging and analyzing the fluorescence in different channels, one can quantify the dose-dependent effects of this compound on cell number, membrane integrity, and mitochondrial function within the same cell population.[2]
Conclusion and Future Directions
This application note has outlined a tiered, multi-parametric strategy for the in vitro cytotoxicity assessment of this compound. By employing assays that probe metabolic activity (MTT), membrane integrity (LDH), apoptosis (Caspase-3/7), and oxidative stress (ROS), researchers can build a comprehensive toxicological profile of this novel compound. Further investigation using high-content screening can provide deeper mechanistic insights. The data generated from these protocols will be crucial for guiding future drug development efforts and for understanding the structure-activity relationships within this class of quinoline derivatives.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US).
- ROS Assay Kit Protocol. (n.d.). Cell Biolabs.
- MTT Proliferation Assay Protocol. (2025). ResearchGate.
- Flow Cytometric Detection of Reactive Oxygen Species. (n.d.). Bio-protocol.
- Cellular reactive oxygen species (ROS) assay strategy. (2025). AntBio.
- High-Content Screening as a Universal Tool for Fingerprinting of Cytotoxicity of Nanoparticles. (2008). ACS Nano.
- LDH cytotoxicity assay. (2024). Protocols.io.
- Cytotoxicity assays – what your cells don't like. (2025). BMG Labtech.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE.
- High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell proliferation markers. (2014). Journal of Biomolecular Screening.
- High-Content Screening Assay for the Identification of Antibody-Dependent Cellular Cytotoxicity Modifying Compounds. (2023). JoVE.
- A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021). Bio-protocol.
- High Content Screening (HCS). (n.d.). Ichor Life Sciences.
- Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie.
- Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. (2013). JoVE.
- High Content Screening for in vitro toxicity testing. (2011). European Pharmaceutical Review.
- Caspase 3/7 Assay for Apoptosis Detection. (n.d.). Bio-protocol.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). In Assay Guidance Manual. National Center for Biotechnology Information (US).
- ETHYL 8-CYANO-4-HYDROXYQUINOLINE-3-CARBOXYLATE. (n.d.). ChemBK.
- Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. (n.d.). PubChem.
- This compound. (n.d.). Biosynce.
- Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate. (2011). Google Patents.
- Moxifloxacin difluoro methoxy ethyl ester. (n.d.). PubChem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. stemcell.com [stemcell.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. antbioinc.com [antbioinc.com]
- 18. High-Content Screening Assay for the Identification of Antibody-Dependent Cellular Cytotoxicity Modifying Compounds [jove.com]
- 19. ichorlifesciences.com [ichorlifesciences.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell proliferation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to the Cyanation of Quinoline Scaffolds
Abstract
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, and the introduction of a cyano group (-CN) can profoundly modulate a molecule's biological activity, metabolic stability, and physicochemical properties.[1][2] Cyanoquinolines serve as key intermediates and as active pharmacophores in agents designed to inhibit protein tyrosine kinases.[1] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the primary methodologies for introducing cyano groups into quinoline rings. We will explore classical techniques, delve into modern palladium-catalyzed cross-coupling reactions with a focus on safer cyanide sources, and discuss alternative activation strategies. Each section includes mechanistic insights, field-proven protocols, and critical safety considerations to ensure reliable and safe execution in the laboratory.
Foundational Strategies: Classical Cyanation Reactions
The earliest methods for arene cyanation provide the historical context and, in some cases, remain viable for specific applications. These reactions typically involve stoichiometric reagents and often require harsh conditions.
The Sandmeyer Reaction: Cyanation of Aminoquinolines
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a pathway to convert an amino group into a wide array of functionalities, including the cyano group, via a diazonium salt intermediate.[3][4] This method is particularly useful when the starting material is a readily available aminoquinoline.
Mechanistic Rationale: The reaction proceeds in two distinct stages. First, the primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive. In the second stage, the diazonium salt solution is added to a solution of a copper(I) cyanide, which catalyzes the release of dinitrogen gas and the formation of the aryl-cyano bond.[5] The copper(I) catalyst is essential for facilitating the single-electron transfer mechanism that leads to the final product.
Figure 1: General workflow for the Sandmeyer cyanation of an aminoquinoline.
General Protocol: Sandmeyer Cyanation of 4-Aminoquinoline
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice-salt bath, dissolve 4-aminoquinoline (1.0 eq) in 3M hydrochloric acid. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature remains below 5 °C. Stir the resulting solution for 30 minutes at 0 °C.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.3 eq) in water. Warm this solution to 60-70 °C.
-
Reaction: Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
Work-up: After the addition is complete and gas evolution has ceased, heat the mixture for an additional 30 minutes. Cool the mixture to room temperature and neutralize with sodium carbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 4-cyanoquinoline.
The Rosenmund-von Braun Reaction: Cyanation of Haloquinolines
The Rosenmund-von Braun reaction facilitates the direct conversion of aryl halides to aryl nitriles using a stoichiometric amount of copper(I) cyanide.[6][7] This method is most effective for aryl bromides and iodides.
Mechanistic Rationale: The reaction typically requires high temperatures (150–250 °C) and a polar, high-boiling solvent like DMF or nitrobenzene.[8] The mechanism is thought to involve the oxidative addition of the haloquinoline to a Cu(I) species, forming a transient Cu(III) intermediate. This is followed by reductive elimination to furnish the cyanoquinoline product.[8] The high temperatures and stoichiometric copper can limit its applicability for substrates with sensitive functional groups.[9]
General Protocol: Rosenmund-von Braun Cyanation of 8-Bromoquinoline
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8-bromoquinoline (1.0 eq) and copper(I) cyanide (1.5 eq).
-
Solvent: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to reflux (typically ~150 °C for DMF) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ferric chloride and hydrochloric acid to complex the copper salts. Stir for 1 hour.
-
Extraction: Extract the product with a suitable organic solvent (e.g., toluene). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography or distillation to isolate 8-cyanoquinoline.[1]
The Modern Era: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cyanation represents a significant advancement, offering milder reaction conditions, broader functional group tolerance, and catalytic use of the transition metal.[10][11] The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. A key challenge is the potential for excess cyanide ions to poison the palladium catalyst, which has led to the development of specialized cyanide sources and ligands.[10][12]
Figure 2: Simplified catalytic cycle for palladium-catalyzed cyanation.
Protocol Focus: Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆])
Potassium ferrocyanide, K₄[Fe(CN)₆], is an excellent cyanide source for palladium-catalyzed reactions because it is non-toxic, inexpensive, stable, and easy to handle.[10][13] Its low solubility in organic solvents helps maintain a low concentration of free cyanide, mitigating catalyst deactivation.[10]
Protocol: Pd-Catalyzed Cyanation of 6-Chloroquinoline with K₄[Fe(CN)₆]
-
Reaction Setup: To an oven-dried Schlenk tube, add 6-chloroquinoline (1.0 eq), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.4 eq), palladium(II) acetate (Pd(OAc)₂) (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).
-
Solvent and Base: Add sodium carbonate (Na₂CO₃) (1.0 eq) as the base. Add a solvent mixture, typically DMAc (N,N-dimethylacetamide) or a dioxane/water mixture.[14][15]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Heating: Place the reaction vessel in a preheated oil bath at 100-120 °C and stir for 12-24 hours.[14] Monitor the reaction by an appropriate method (LC-MS or GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter through a pad of Celite to remove insoluble salts.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 6-cyanoquinoline.
Protocol Focus: Cyanation using Zinc Cyanide (Zn(CN)₂)
Zinc cyanide is another widely used cyanide source that is significantly less toxic than alkali cyanides like NaCN or KCN.[10] It often provides high yields and good reproducibility in palladium-catalyzed reactions.[16][17]
Protocol: Pd-Catalyzed Cyanation of 3-Bromoquinoline with Zn(CN)₂
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 3-bromoquinoline (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), a palladium source such as Pd₂(dba)₃ (1-2 mol%), and a phosphine ligand like dppf (2-4 mol%) to a reaction vial.
-
Solvent: Add anhydrous, degassed DMF or DMAc as the solvent.
-
Heating: Seal the vial and heat the mixture in an oil bath at 80-100 °C for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Quenching and Work-up: Cool the reaction to room temperature. Carefully quench the mixture by adding it to an aqueous solution of ammonia or sodium bicarbonate to complex the zinc salts.
-
Extraction: Extract the aqueous mixture several times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting residue by silica gel chromatography to isolate 3-cyanoquinoline.
| Parameter | K₄[Fe(CN)₆] System | Zn(CN)₂ System | Classical CuCN System |
| Cyanide Source | Potassium Ferrocyanide | Zinc Cyanide | Copper(I) Cyanide |
| Toxicity | Low / Non-toxic food additive[10] | Moderate[10] | High |
| Catalyst | Palladium (e.g., Pd(OAc)₂) | Palladium (e.g., Pd₂(dba)₃) | Copper (Stoichiometric) |
| Typical Temp. | 100-140 °C[14] | 80-120 °C | 150-250 °C[9] |
| Advantages | High safety profile, inexpensive | High reactivity, good yields | Direct, useful for specific substrates |
| Disadvantages | May require higher temperatures | Moderate toxicity, requires anhydrous conditions | Harsh conditions, stoichiometric metal waste |
Table 1: Comparison of common cyanation systems for haloquinolines.
Alternative Activation: Cyanation of Quinoline N-Oxides
An alternative strategy for introducing a cyano group, particularly at the C2-position, involves the activation of the quinoline ring via N-oxidation. The N-oxide functionality polarizes the ring system, making the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack. This approach can even be performed under metal-free conditions.[18][19]
Mechanistic Rationale: The quinoline N-oxide is first activated by a reagent such as (diacetoxyiodo)benzene (PIDA) or an acyl chloride.[18] This activation facilitates the nucleophilic addition of a cyanide source, commonly trimethylsilyl cyanide (TMSCN), at the C2-position. A subsequent elimination step re-aromatizes the ring and removes the oxygen atom, yielding the 2-cyanoquinoline product.
Protocol: Metal-Free C2-Cyanation of Quinoline N-oxide
-
Reaction Setup: In a reaction vial, dissolve quinoline N-oxide (1.0 eq) in a solvent such as dichloromethane (DCM).
-
Reagent Addition: Add (Diacetoxyiodo)benzene (PIDA) (1.2 eq) to the solution.[18]
-
Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) for 6-12 hours. Monitor for the consumption of starting material by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography on silica gel to afford 2-cyanoquinoline.[18]
Critical Safety Protocols for Handling Cyanide Reagents
THIS SECTION CONTAINS MANDATORY SAFETY GUIDELINES. FAILURE TO ADHERE CAN RESULT IN SEVERE INJURY OR DEATH.
The high toxicity of cyanide ions (CN⁻) necessitates strict adherence to safety protocols.[20] The primary hazard is the formation of highly toxic and flammable hydrogen cyanide (HCN) gas upon contact with acids or moisture.[21][22]
-
Engineering Controls: All manipulations of solid cyanides (e.g., CuCN, Zn(CN)₂) and reactions involving cyanide must be performed in a properly functioning chemical fume hood.[22][23] Post warning signs indicating cyanide use.[20]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, closed-toe shoes, and chemical splash goggles. Always wear nitrile gloves; double-gloving is strongly recommended.[20][23] If a glove becomes contaminated, remove it immediately and wash hands thoroughly.
-
Preventing HCN Exposure: NEVER allow cyanide salts or solutions to come into contact with acids.[21] All reaction work-ups and glassware decontamination should be performed using a basic solution (pH > 10) to prevent HCN evolution.[21]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) is considered hazardous waste and must be segregated and disposed of according to institutional guidelines. Decontaminate glassware by rinsing three times with a 10% bleach solution, followed by thorough washing. Collect all rinsates as hazardous waste.[21][23]
-
Emergency Procedures: Never work with cyanides alone.[20] Ensure lab mates are aware of your work. In case of exposure, immediate medical attention is critical. Symptoms of cyanide poisoning include weakness, headache, dizziness, and rapid breathing.[22] Evacuate the area and call emergency services immediately.
Summary and Strategic Selection
Choosing the appropriate cyanation method depends on the available starting material, desired regioselectivity, and tolerance for specific reaction conditions.
Figure 3: Decision flowchart for selecting a quinoline cyanation strategy.
-
For Aminoquinolines: The Sandmeyer reaction is the most direct route.
-
For Haloquinolines: Palladium-catalyzed cyanation is the state-of-the-art method, offering the best balance of reactivity, scope, and safety. The use of K₄[Fe(CN)₆] is highly recommended for its low toxicity.[10] The Rosenmund-von Braun reaction is a viable but harsher alternative.
-
For C2-Cyanation: The N-oxide activation strategy provides excellent regioselectivity for the C2 position and can be performed under metal-free conditions.[18]
By understanding the mechanisms, protocols, and safety requirements outlined in this guide, researchers can confidently and effectively incorporate the valuable cyano group into quinoline scaffolds to advance their scientific objectives.
References
- Xu, F., et al. (2019). Hypervalent Iodine(III)‐Mediated Regioselective Cyanation of Quinoline N‐Oxides with Trimethylsilyl Cyanide. Asian Journal of Organic Chemistry.
- Wilson, N. A., et al. (2024). Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. Synthesis, 56, 2655-2662.
- Anderson, K. W., et al. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 51(46), 11529-11533.
- University of Illinois Division of Research Safety. (2014). Cyanides.
- Kumar, A., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57(80), 10329-10332.
- Heuer, A. (n.d.). Safety Module: Cyanides. St. Olaf College.
- University of New Mexico. (n.d.). Cyanide Standard Operating Procedure Template. Environmental Health & Safety.
- Borah, U., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33261-33285.
- Beller, M., & Zapf, A. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(43), 5392-5419.
- Yeung, P. Y., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648-651.
- MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
- Bandaralage, H. C. D., & Tirimanne, S. (2015). Synthesis of novel cyano quinoline derivatives. RSC Advances, 5(78), 63598-63605.
- Nasrollahzadeh, M., et al. (2018). A New Palladium Catalyst System for the Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Catalysis Letters, 148, 228-241.
- Anbarasan, P. (2018). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Thieme Chemistry.
- Çakmak, O., et al. (2016). Synthesis of Novel Cyano Quinoline Derivatives. Journal of the Chemical Society of Pakistan, 38(2).
- University of California, Berkeley. (2018). Laboratory-Specific Standard Operating Procedures: SOP for the safe use of cyanide compounds.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205.
- Xu, F., et al. (2019). Hypervalent Iodine(III)‐Mediated Regioselective Cyanation of Quinoline N‐Oxides with Trimethylsilyl Cyanide. ResearchGate.
- Voskressensky, L. G., et al. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. The Journal of Organic Chemistry, 86(5), 4155-4165.
- Hesk, D., et al. (2022). Photo- and Cu-Mediated [11C]Cyanation of (Hetero)Aryl Thianthrenium Salts. Journal of the American Chemical Society, 144(17), 7621-7627.
- Tatarets, A., et al. (2021). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. Molecules, 26(11), 3247.
- Bîcu, E., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2038.
- Joucla, L., & Djakovitch, L. (2009). The Chemistry of Quinolines. Chemical Reviews, 109(7), 3243-3298.
- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
- Kumar, S., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. ACS Omega, 5(32), 20560-20568.
- Schareina, T., & Zapf, A. (2002). A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. Angewandte Chemie International Edition, 41(8), 1307-1309.
- Wu, L., et al. (2022). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Organic Letters, 24(30), 5556-5561.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Wikipedia. (n.d.). Cyanation.
- Wikipedia. (n.d.). Rosenmund–von Braun reaction.
- SynArchive. (n.d.). Rosenmund-von Braun Reaction.
- ResearchGate. (n.d.). Cu‐catalyzed amination/amidation of quinoline N‐oxides with cyclamines/lactams or O‐benzoyl hydroxylamines.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Butt, M. A., & Zhang, W. (2015). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 12(9), 1513-1537.
- Chen, Y., et al. (2022). Synthesis of N-Heteroarenemethyl Esters via C–C Bond Cleavage of Acyl Cyanides Under Transition Metal-Free Conditions. Frontiers in Chemistry, 9, 810793.
- Liu, C., & Szostak, M. (2017). Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source. Organic Letters, 19(21), 5840-5843.
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
- Wu, J., & Zhang, J. (2007). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2007(11), 1739-1742.
- Dherange, B. D., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Catalysts, 11(1), 116.
- Reddy, C. R., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 468-476.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205.
- SciSpace. (n.d.). Rosenmund–von Braun reaction.
- Wang, H., et al. (2020). Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis, 10(15), 8426-8432.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.de [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 15. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. - Division of Research Safety | Illinois [drs.illinois.edu]
- 21. jst.chem.yale.edu [jst.chem.yale.edu]
- 22. ehs.unm.edu [ehs.unm.edu]
- 23. lsuhsc.edu [lsuhsc.edu]
Ester hydrolysis methods for Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate
An Application Guide to the Hydrolysis of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the methodologies for the ester hydrolysis of this compound to its corresponding carboxylic acid, 8-cyano-4-hydroxy-3-quinolinecarboxylic acid. This transformation is a critical step in the synthesis of various quinoline-based pharmaceutical agents. This guide explores three primary methods: acid-catalyzed hydrolysis, base-catalyzed hydrolysis (saponification), and enzymatic hydrolysis, offering in-depth mechanistic insights and field-proven protocols.
Introduction: The Significance of Quinolinecarboxylic Acids
Quinolinecarboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1][2][3] The conversion of stable ester precursors, such as this compound, into the active carboxylic acid form is a fundamental synthetic operation. The choice of hydrolysis method can significantly impact yield, purity, and scalability. This guide provides a comparative analysis of the most common and effective hydrolysis strategies.
Method 1: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a classical method that functions as the reverse of a Fischer esterification.[4][5] By employing a large excess of water in the presence of a strong acid catalyst, the reaction equilibrium is shifted towards the formation of the carboxylic acid and alcohol.[4][6][7]
Mechanistic Rationale
The reaction proceeds through the protonation of the carbonyl oxygen of the ester, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by a water molecule. A series of proton transfers follows, culminating in the elimination of ethanol as a leaving group and the regeneration of the acid catalyst.[4][8] This entire process is reversible.[8][9]
Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.
Protocol: Acid-Catalyzed Hydrolysis of this compound
This protocol is adapted from established procedures for the hydrolysis of structurally related quinolone carboxylic esters.[10]
Materials:
-
This compound
-
Glacial Acetic Acid (CH₃COOH)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water (H₂O)
-
Ethanol (for washing)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid (approx. 15-20 molar equivalents).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approx. 1.5-2.0 molar equivalents) to the suspension.
-
Water Addition: Add deionized water (approx. 10-15 molar equivalents).
-
Reflux: Heat the mixture to reflux (typically 110-120°C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice water (approx. 10 volumes of the reaction mixture). A precipitate of the carboxylic acid should form.
-
Isolation: Cool the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold deionized water and then cold ethanol to remove residual acids and impurities.
-
Drying: Dry the purified 8-cyano-4-hydroxy-3-quinolinecarboxylic acid in a vacuum oven at 60-70°C to a constant weight.
| Parameter | Recommended Condition | Rationale |
| Reagents | Acetic Acid, Sulfuric Acid, Water | Acetic acid acts as a co-solvent, H₂SO₄ is the catalyst, and water is the nucleophile.[10] |
| Molar Ratio (Ester:H₂SO₄) | 1 : 1.5-2.0 | A catalytic amount of strong acid is required to protonate the ester effectively.[5] |
| Temperature | 110-120°C (Reflux) | Higher temperatures are needed to overcome the activation energy and drive the equilibrium.[9] |
| Reaction Time | 3-5 hours | Sufficient time to reach equilibrium. Monitor by TLC for completion. |
| Work-up | Precipitation in ice water | The organic acid product is insoluble in cold aqueous media, allowing for easy isolation. |
Method 2: Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is an irreversible and often more efficient method for cleaving esters.[9][11] It utilizes a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH).[5]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion (⁻OEt) as the leaving group. In the final, irreversible step, the highly basic ethoxide ion deprotonates the newly formed carboxylic acid, yielding a stable carboxylate salt and ethanol.[11] An acidic workup is required to protonate the carboxylate salt and isolate the final carboxylic acid product.[11]
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).
Protocol: Saponification of this compound
This protocol is a standard laboratory procedure for saponification.[12]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl, e.g., 2M or concentrated)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard reflux and extraction glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol (or methanol) and water (e.g., a 4:1 ratio).
-
Base Addition: Add an aqueous solution of NaOH or KOH (1.5 to 2.0 eq) to the ester solution.
-
Reflux: Heat the mixture to reflux (approx. 80°C for ethanol) for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the alcohol solvent using a rotary evaporator.
-
Acidification: Dissolve the remaining aqueous residue in water and cool in an ice bath. Slowly add HCl with stirring until the solution is acidic (pH ~2-3). The carboxylic acid product will precipitate out of the solution.
-
Isolation/Extraction:
-
If a clean solid precipitates: Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If an oil or fine suspension forms: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers.
-
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final product.
| Parameter | Recommended Condition | Rationale |
| Base | NaOH or KOH (1.5-2.0 eq) | A stoichiometric excess of strong base ensures the reaction goes to completion.[5][13] |
| Solvent | EtOH/Water or MeOH/Water | Alcoholic solvents help solubilize the ester, while water solubilizes the hydroxide base.[12] |
| Temperature | Reflux (~80°C) | Provides thermal energy to accelerate the reaction rate. |
| Reaction Time | 2-4 hours | Generally faster than acid hydrolysis due to the irreversible nature of the final step. |
| Work-up | Acidification (e.g., HCl) | Essential to protonate the intermediate carboxylate salt to yield the final carboxylic acid.[11] |
Method 3: Enzymatic Hydrolysis
Enzymatic hydrolysis using lipases offers a green and highly selective alternative to traditional chemical methods. Lipases (EC 3.1.1.3) are hydrolases that catalyze the cleavage of ester bonds under mild, environmentally benign conditions.[14][15]
Biocatalytic Rationale
Lipases function efficiently in aqueous buffer systems at or near room temperature and neutral pH.[16] The reaction mechanism involves the enzyme's catalytic triad (typically Ser-His-Asp) which performs a nucleophilic attack on the ester's carbonyl carbon. This approach avoids harsh reagents and high temperatures, often resulting in cleaner reactions with simpler work-ups. While lipases are renowned for their enantioselectivity in resolving racemic mixtures, they are also highly effective for the straightforward hydrolysis of prochiral esters.[15][17]
Caption: General workflow for enzymatic ester hydrolysis.
Protocol: General Procedure for Lipase Screening and Hydrolysis
The optimal lipase and conditions must be determined empirically. This protocol outlines a screening process.
Materials:
-
This compound
-
A selection of lipases (e.g., from Candida antarctica B (CAL-B), Pseudomonas fluorescens (PFL), Candida rugosa (CRL))
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
A co-solvent such as Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Shaking incubator or temperature-controlled stirrer
-
pH meter or HPLC for reaction monitoring
Procedure:
-
Substrate Preparation: Prepare a concentrated stock solution of the ester in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to aid solubility in the aqueous buffer.
-
Screening Setup: In separate vials, add a small amount of each lipase (e.g., 10-20 mg) to a phosphate buffer solution (e.g., 5 mL).
-
Reaction Initiation: Add a small aliquot of the ester stock solution to each vial to initiate the reactions. The final concentration of the organic co-solvent should be kept low (<5% v/v) to avoid denaturing the enzyme.
-
Incubation: Incubate the vials at a controlled temperature (typically 30-40°C) with gentle agitation.
-
Monitoring: Monitor the formation of the carboxylic acid over time using HPLC. Alternatively, if the reaction produces a significant pH drop, a pH-stat titrator can be used to monitor progress by titrating with a dilute base.
-
Scale-up and Work-up: Once the most effective lipase is identified, the reaction can be scaled up. The work-up procedure is typically mild, involving acidification of the reaction mixture followed by extraction with an organic solvent, similar to the saponification work-up.
| Parameter | Recommended Condition | Rationale |
| Biocatalyst | Lipases (e.g., CAL-B, PFL) | Lipases are robust enzymes known for catalyzing ester hydrolysis.[15][17] Screening is necessary to find the most active enzyme for a specific substrate. |
| Medium | Phosphate Buffer (pH ~7) | Mimics physiological conditions, ensuring optimal enzyme activity and stability. |
| Temperature | 30-40°C | Mild temperatures prevent enzyme denaturation while providing sufficient kinetic energy. |
| Co-solvent | DMSO, THF (<5% v/v) | Improves the solubility of the hydrophobic ester in the aqueous medium. |
| Work-up | Acidification & Extraction | A simple and clean work-up is possible due to the absence of harsh reagents. |
Summary and Comparison of Methods
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed (Saponification) | Enzymatic Hydrolysis |
| Conditions | Harsh (Strong Acid, High Temp) | Moderate (Strong Base, Reflux) | Mild (Neutral pH, Low Temp) |
| Reversibility | Reversible (Equilibrium)[8][9] | Irreversible[9][11] | Generally Irreversible |
| Reaction Speed | Slow to Moderate | Moderate to Fast | Variable (Enzyme Dependent) |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Work-up | Simple (Precipitation) | Multi-step (Neutralization, Extraction) | Multi-step (Extraction) |
| Green Chemistry | Poor (Harsh reagents, energy) | Moderate (Less harsh than acid) | Excellent (Benign reagents) |
| Key Advantage | Simple reagents | High yield and reliability | High selectivity, mild conditions |
| Key Disadvantage | Equilibrium-limited, harsh | Requires stoichiometric base | Enzyme cost and screening required |
References
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
- The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry.
- OChemSimplified. (2019). mechanism of ester hydrolysis.
- Wikipedia. (n.d.). Ester hydrolysis.
- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.
- Wikipedia. (n.d.). Saponification.
- OperaChem. (2024). Saponification-Typical procedures.
- Clutch Prep. (2023). Ester Reactions: Saponification.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- Paál, T. A., et al. (2008). Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. European Journal of Organic Chemistry.
- Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
- National Institutes of Health. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters.
- SciELO. (2011). Lipase catalyzed ester synthesis for food processing industries.
- PubMed Central. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development.
- ResearchGate. (n.d.). Lipase-catalyzed hydrolysis of racemic esters 3aef.
- Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine.
- ResearchGate. (n.d.). Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at various initial concentrations of EN in 0.2% skin homogenate.
- ResearchGate. (n.d.). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate.
- ResearchGate. (2012). A Novel Enzymatic Synthesis of Quinoline Derivatives.
- PubMed Central. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- RSC Publishing. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism.
- MDPI. (2020). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
- ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
- ChemBK. (n.d.). ETHYL 8-CYANO-4-HYDROXYQUINOLINE-3-CARBOXYLATE.
- Chemguide. (n.d.). hydrolysis of esters.
- Google Patents. (2019). WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone.
- PubMed Central. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- www .ec -undp. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed.
- MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- PubMed Central. (1955). Studies in detoxication. 65. The metabolism of quinoline.
- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
- ResearchGate. (2022). A review on synthetic investigation for quinoline- recent green approaches.
- Leah4sci. (2015). Base Catalyzed Ester Hydrolysis (Saponification).
- Chem-Impex. (n.d.). Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate.
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Saponification-Typical procedures - operachem [operachem.com]
- 13. Saponification - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate in Material Science
Introduction: The Versatility of the Quinoline Scaffold in Advanced Materials
Quinoline and its derivatives represent a cornerstone in the architecture of functional organic materials.[1] Their rigid, planar structure, coupled with highly tunable electronic properties through targeted functionalization, makes them exceptional candidates for a range of applications in material science.[2] Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate, the subject of this guide, belongs to this versatile class of nitrogen-containing heterocyclic compounds. While specific, in-depth research on this exact molecule is emerging, its structural motifs—the electron-withdrawing cyano group, the chelating hydroxy group, and the carboxylate ester—suggest significant potential in optoelectronics and sensor technology.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and field-proven insights based on the broader family of quinoline derivatives. The methodologies herein are designed to be adaptable for the exploration of this compound and its analogues in advanced material applications.
Synthesis of the Quinoline Core: The Gould-Jacobs Reaction
A foundational method for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[3][4] This thermal cyclization process is particularly relevant for producing the core scaffold of our topic compound.[5][6] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4]
Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of a 4-Hydroxy-3-carboethoxyquinoline Derivative
This modern adaptation of the Gould-Jacobs reaction utilizes microwave irradiation to significantly reduce reaction times and improve yields compared to classical thermal methods.[4][7]
Materials:
-
Substituted Aniline (e.g., 2-amino-benzonitrile for the synthesis of the title compound's precursor)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave synthesis vial (2.5 mL) with a magnetic stirring bar
-
Microwave synthesis system
-
Acetonitrile (ice-cold)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 2.5 mL microwave vial, combine the substituted aniline (2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM acts as both a reagent and a solvent.[4][7]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 250 °C and maintain this temperature for a specified time (e.g., 10-30 minutes, optimization may be required).[7]
-
Isolation of Intermediate: After the reaction, cool the vial to room temperature. The anilidomethylenemalonate intermediate will often precipitate.[4]
-
Thermal Cyclization: For the subsequent cyclization, the isolated intermediate is typically heated in a high-boiling point solvent like diphenyl ether at approximately 250 °C for 30-60 minutes.[4]
-
Purification: After cooling, the cyclized product, a 4-hydroxy-3-carboethoxyquinoline, precipitates. Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[7]
-
Drying: Dry the resulting solid under vacuum.
-
Characterization: Confirm the structure of the synthesized quinoline derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Caption: Workflow for Microwave-Assisted Gould-Jacobs Quinoline Synthesis.
Application in Organic Light-Emitting Diodes (OLEDs)
The electron-deficient nature of the quinoline core imparts good electron mobility, making its derivatives, like this compound, prime candidates for use in OLEDs.[1] They can function as electron-transporting materials (ETMs), host materials for emitters, or even as the emissive materials themselves.[1][8]
Protocol 2: Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a multi-layer OLED using spin-coating, a common and accessible method in research settings for depositing thin films of organic materials.[1][9]
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Emissive layer solution (e.g., a host material doped with a phosphorescent or fluorescent emitter)
-
Quinoline derivative solution (for the electron-transport layer) in a suitable organic solvent
-
Deionized water, detergent, acetone, isopropanol
-
Ultrasonic bath
-
UV-ozone or oxygen plasma cleaner
-
Spin coater
-
Glovebox with an integrated high-vacuum thermal evaporation system
-
Lithium fluoride (LiF) and Aluminum (Al) for cathode deposition
-
UV-curable epoxy and glass coverslips for encapsulation
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[1]
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to enhance its work function, which improves hole injection.[1]
-
-
Hole-Injection Layer (HIL) Deposition:
-
Inside a glovebox, spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate at 3000-4000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.[1]
-
Anneal the substrate at 120-150 °C for 10-15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the emissive material (e.g., a host-dopant system) in an appropriate solvent.
-
Spin-coat the EML solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired thickness (typically 40-80 nm).[1]
-
Anneal the substrate to remove the solvent (e.g., 80-100 °C for 30 minutes).[1]
-
-
Electron-Transport Layer (ETL) Deposition:
-
Prepare a solution of the quinoline derivative (e.g., this compound).
-
Spin-coat the quinoline derivative solution onto the EML to form the ETL.
-
-
Cathode Deposition (Thermal Evaporation):
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.[1]
-
Caption: Workflow for Solution-Processed OLED Fabrication.
| Layer | Material Example | Deposition Method | Typical Thickness |
| Anode | Indium Tin Oxide (ITO) | Sputtering (pre-coated) | 100-200 nm |
| Hole-Injection Layer (HIL) | PEDOT:PSS | Spin-Coating | 30-40 nm |
| Hole-Transport Layer (HTL) | NPB | Thermal Evaporation | 30-50 nm |
| Emissive Layer (EML) | Alq3:C545T | Thermal Evaporation | 20-40 nm |
| Electron-Transport Layer (ETL) | Quinoline Derivative | Spin-Coating/Thermal Evaporation | 20-40 nm |
| Electron-Injection Layer (EIL) | LiF | Thermal Evaporation | 1 nm |
| Cathode | Aluminum (Al) | Thermal Evaporation | 100-150 nm |
| Table 1: Example of a multi-layer OLED structure incorporating a quinoline derivative as the ETL. |
Application as Fluorescent Sensors
Quinoline derivatives are widely used in the development of fluorescent sensors for the detection of metal ions, pH changes, and various biologically relevant molecules.[10][11][12] The fluorescence properties of the quinoline core can be modulated by the binding of an analyte, leading to a measurable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).[12] The 8-hydroxy and 8-cyano groups in this compound make it a promising candidate for a fluorescent sensor, as these groups can participate in metal ion coordination.
Protocol 3: Characterization of a Quinoline-Based Fluorescent Sensor
This protocol provides a general method for evaluating the sensing capabilities of a quinoline derivative towards metal ions.
Materials and Equipment:
-
Synthesized quinoline derivative (e.g., this compound)
-
High-purity solvents (e.g., acetonitrile or ethanol)
-
A range of metal salt solutions (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Zn²⁺, etc.)
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the quinoline derivative in the chosen solvent at a concentration of approximately 1 mM. Prepare stock solutions of the various metal ions at a concentration of 10 mM.
-
Photophysical Characterization:
-
Record the UV-Vis absorption and fluorescence emission spectra of a diluted solution of the quinoline derivative (e.g., 10 µM) to determine its maximum absorption (λ_abs) and emission (λ_em) wavelengths.
-
-
Selectivity Screening:
-
To a solution of the quinoline derivative (10 µM), add a significant excess (e.g., 10 equivalents) of each metal ion solution individually.
-
Measure the fluorescence emission spectrum after each addition. A significant change in fluorescence intensity for a particular metal ion indicates selectivity.
-
-
Titration Experiment:
-
For the metal ion that showed a selective response, perform a titration experiment.
-
To a solution of the quinoline derivative (10 µM), incrementally add small aliquots of the target metal ion solution (from 0 to several equivalents).
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at λ_em as a function of the metal ion concentration.
-
From this data, the binding constant and limit of detection (LOD) can be calculated.
-
Caption: Mechanism of a "turn-off" quinoline-based fluorescent sensor.
Characterization of Quinoline-Based Materials
Photophysical Properties
The optical properties of quinoline derivatives are crucial for their application in OLEDs and sensors. These are typically investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy.[13][14]
| Compound Class | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Solvent |
| Aminoquinoline Derivatives | 350-400 | 450-550 | up to 83% | Ethanol |
| 8-Hydroxyquinoline Metal Complexes | 380-420 | 500-550 | Varies | Toluene |
| Nitroquinoline Derivatives | 320-360 | Fluorescence often quenched | Low | Ethanol |
| Table 2: Typical photophysical properties of functionalized quinoline derivatives.[13][14] |
Electrochemical Properties
Cyclic voltammetry (CV) is a key technique used to determine the electrochemical properties of these materials, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[15][16] This information is vital for designing efficient charge injection and transport in OLED devices.[17]
Conclusion
This compound, by virtue of its quinoline core and strategic functionalization, stands as a promising candidate for innovation in material science. While direct application data is still developing, the established versatility of related quinoline derivatives provides a robust framework for its exploration. The protocols and insights detailed in this guide offer a solid foundation for researchers to synthesize, fabricate, and characterize novel materials based on this and similar molecular scaffolds, paving the way for advancements in organic electronics and chemical sensing.
References
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia.
- MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- Beilstein Journals. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Biotage.
- Taylor & Francis Online. (2015). Solution processable double layer organic light emitting diodes (OLEDs) based on 6-N,N-arylsubstituted-1H-pyrazolo[3,4-b]quinolines. Taylor & Francis Online.
- ResearchGate. (2018). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. ResearchGate.
- MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.
- PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
- SciSpace. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. SciSpace.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. NINGBO INNO PHARMCHEM CO.,LTD.
- PubMed. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PubMed.
- SciSpace. (2016). Facile Synthesis and Photophysical Characterization of New Quinoline Dyes. SciSpace.
- ResearchGate. (2012). Fabrication and characterization of OLED with Mg complex of 5-chloro-8-hydroxyquinoline as emission layer. ResearchGate.
- MDPI. (2023). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI.
- ResearchGate. (2023). Superoxide Anion Radical Interaction With New Quinoline Compounds Measured By Cyclic Voltammetry. ResearchGate.
- ResearchGate. (2017). Facile Synthesis and Photophysical Characterization of New Quinoline Dyes. ResearchGate.
- PubMed. (2023). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. PubMed.
- ResearchGate. (2021). Photophysical properties of quinoline derivatives in CH 3 CN. ResearchGate.
- ResearchGate. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate.
- Nazmul Hosen. (n.d.). Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development. Nazmul Hosen.
- Semantic Scholar. (2015). Fabrication of highly efficient organic light-emitting diode based on dysprosium-incorporated tris-(8-hydroxyquinoline)aluminum. Semantic Scholar.
- Arabian Journal of Chemistry. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.
- ResearchGate. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate.
- Chem-Station. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Chem-Station.
- Materials Chemistry Frontiers. (2020). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. iipseries.org [iipseries.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. ablelab.eu [ablelab.eu]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. scispace.com [scispace.com]
- 11. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative | MDPI [mdpi.com]
- 12. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]
- 16. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Synthesis Overview: The Gould-Jacobs Reaction
The synthesis of this compound is typically achieved via the Gould-Jacobs reaction.[1][2] This powerful method involves two primary stages: the initial condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinoline ring system.[1][3][4]
The specific reaction for our target molecule involves the condensation of 2-aminobenzonitrile with diethyl ethoxymethylenemalonate (DEEM), followed by an intramolecular cyclization.
Reaction Mechanism Pathway
Caption: The Gould-Jacobs reaction pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Gould-Jacobs reaction for this synthesis?
The Gould-Jacobs reaction is a sequence of chemical transformations used to prepare 4-hydroxyquinoline derivatives.[1][5] It begins with the condensation of an aniline (in this case, 2-aminobenzonitrile) with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature, intramolecular cyclization (a 6-electron electrocyclization) to form the quinoline ring.[1][4] The final product, a 4-hydroxyquinoline, exists predominantly in its more stable 4-oxo tautomeric form.[1][6]
Q2: Why are such high temperatures required for the cyclization step?
The intramolecular cyclization step has a high activation energy barrier.[3][7] Temperatures, often exceeding 250°C, are necessary to provide sufficient thermal energy to overcome this barrier and facilitate the formation of the new heterocyclic ring.[8][9] The reaction is typically performed in a high-boiling inert solvent like diphenyl ether or Dowtherm A, or by using microwave irradiation to achieve the required temperatures efficiently.[4][8]
Q3: Can I use a different malonic ester derivative instead of DEEM?
Yes, other alkoxy methylenemalonic esters or acyl malonic esters can be used.[1] However, diethyl ethoxymethylenemalonate (DEEM) is commonly used due to its commercial availability and reactivity. Using a different ester (e.g., dimethyl or di-tert-butyl) will result in the corresponding ester in the final product, which may be desirable for subsequent synthetic steps.
Q4: Is the cyano group at the 8-position problematic for this reaction?
The electron-withdrawing nature of the cyano group on the aniline ring can influence the nucleophilicity of the amino group and the energetics of the cyclization step. While the Gould-Jacobs reaction is generally effective for anilines, particularly those with electron-donating groups in the meta-position, electron-withdrawing groups can sometimes make the reaction more challenging, potentially requiring more forcing conditions (higher temperatures or longer reaction times).[1][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Troubleshooting Decision Workflow
Caption: A workflow for diagnosing and solving common synthesis problems.
Issue 1: Low Yield or No Product Formation
Q: My reaction is resulting in a very low yield, or I'm only recovering starting material. What's going wrong?
A: This issue typically points to a problem in one of the two main stages: condensation or cyclization.
-
Cause 1: Incomplete Condensation. The initial formation of the anilidomethylenemalonate intermediate may be inefficient.
-
Solution: The condensation step is crucial. Ensure your 2-aminobenzonitrile is pure. A common and effective strategy is to use an excess of DEEM, which can act as both a reagent and a solvent to drive the reaction to completion.[10] Gently heat the mixture (e.g., 100-140°C) and monitor the disappearance of the aniline starting material by Thin Layer Chromatography (TLC) or LC-MS before proceeding to the high-temperature cyclization.[10]
-
-
Cause 2: Insufficient Cyclization Temperature. As discussed, the cyclization requires very high temperatures.
-
Solution: If you have confirmed the intermediate has formed, the most likely culprit is the temperature. Ensure your heating apparatus (mantle, oil bath) is reaching and maintaining the target temperature of >250°C. Using a high-boiling solvent like diphenyl ether is critical for maintaining a stable temperature.[4][8] If conventional heating is failing, switching to microwave-assisted synthesis is a highly effective alternative that can dramatically improve yields and reduce reaction times.[3][7]
-
Issue 2: The Reaction Stalls, Leaving a Lot of Intermediate
Q: I can see by LC-MS that the intermediate is forming, but it's not converting to the final product, even after a long time. What should I do?
A: This is a classic Gould-Jacobs problem and is almost always related to the cyclization conditions.
-
Solution 1: Increase Temperature. The cyclization is highly temperature-dependent. A small increase in temperature can lead to a significant increase in reaction rate. If you are heating at 250°C, try increasing to 260°C or higher, while monitoring for any signs of product degradation.[3][7]
-
Solution 2: Increase Reaction Time. While temperature is often the primary factor, extending the reaction time can help push a sluggish reaction to completion. However, be cautious, as prolonged exposure to very high temperatures can sometimes lead to decarboxylation or other side reactions.[7] A careful time-course study is recommended to find the optimal balance.[7]
-
Solution 3: Switch to Microwave Synthesis. This is the most robust solution for incomplete cyclization. Microwave heating provides rapid, uniform, and efficient energy transfer directly to the reaction mixture, often achieving higher yields in minutes compared to hours with conventional heating.[4][7]
Issue 3: I'm getting my product, but it's impure and I see signs of degradation.
Q: My final crude product is dark and contains multiple side products. How can I improve the purity?
A: Product degradation is a significant risk due to the harsh, high-temperature conditions.
-
Solution 1: Optimize Temperature and Time. There is a trade-off between the temperature needed for cyclization and the potential for degradation. Often, a higher temperature for a shorter duration is better than a lower temperature for a longer duration.[7] For example, a microwave synthesis at 300°C for 5 minutes might give a cleaner product and higher yield than heating at 250°C for 30 minutes.[7]
-
Solution 2: Use an Inert Atmosphere. Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to the formation of colored impurities.[9]
Issue 4: My product precipitates from the reaction, but it's oily or hard to purify.
Q: The product crashes out of the hot diphenyl ether upon cooling, but it's difficult to handle and filter. How can I improve the isolation?
A: The workup is critical for obtaining a clean product.
-
Solution: After cooling the reaction mixture, dilute it with a non-polar hydrocarbon solvent like hexanes, heptane, or cyclohexane.[4][9] This will help to fully precipitate your desired product while keeping the high-boiling reaction solvent (diphenyl ether) in solution. Stir the resulting slurry vigorously to break up any clumps, then filter. Wash the collected solid thoroughly with more of the hydrocarbon solvent to remove all traces of the diphenyl ether. Dry the final product under vacuum.
Optimized Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis (Recommended)
This method is preferred for its speed, efficiency, and often higher yields.
-
Reagent Preparation: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add 2-aminobenzonitrile (1.0 equiv., e.g., 2.0 mmol, 236 mg).
-
Add DEEM: Add diethyl ethoxymethylenemalonate (DEEM) (3.0 equiv., e.g., 6.0 mmol, 1.21 mL). Using excess DEEM is acceptable and can serve as the solvent.[7]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250-300°C and hold for 5-15 minutes. Safety Note: Reactions at these temperatures will generate significant pressure.
-
Cooling & Isolation: Cool the vial to room temperature. The product will likely precipitate as a solid.
-
Workup: Add ice-cold acetonitrile or hexanes (3-5 mL) to the vial.[7] Stir the slurry, then filter the solid product.
-
Washing & Drying: Wash the collected solid with additional cold solvent and dry under vacuum to yield this compound. The product purity is often >95% without further purification.[7]
Protocol 2: Conventional High-Temperature Synthesis
This protocol uses a high-boiling inert solvent.
-
Condensation: In a round-bottom flask, combine 2-aminobenzonitrile (1.0 equiv.) and DEEM (1.1 equiv.). Heat at 120-130°C for 1-2 hours until TLC/LC-MS confirms the consumption of the aniline. Remove the ethanol byproduct under reduced pressure.
-
Cyclization Setup: Add the crude intermediate to a separate flask containing a high-boiling solvent (e.g., Dowtherm A or diphenyl ether).[4]
-
Heating: Heat the mixture to reflux (~250-260°C) with vigorous stirring under an inert atmosphere (N₂).[4][9] Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC if possible.
-
Cooling & Precipitation: Once complete, remove the heat and allow the mixture to cool. The product should begin to precipitate.
-
Isolation: Dilute the cooled mixture with a non-polar solvent like hexanes or cyclohexane to fully precipitate the product and dissolve the reaction solvent.[4][9]
-
Washing & Drying: Filter the solid, wash thoroughly with the non-polar solvent, and dry under vacuum.
Data Summary: Comparison of Reaction Conditions
The following table summarizes typical outcomes from different heating methods for a generic Gould-Jacobs reaction, which are instructive for this specific synthesis.
| Entry | Heating Method | Temperature (°C) | Time (min) | Intermediate Conversion | Isolated Yield (%) | Reference |
| 1 | Microwave | 250 | 10 | Low | ~1% | [7] |
| 2 | Microwave | 300 | 10 | High | 28% | [7] |
| 3 | Microwave | 300 | 5 | High | 47% | [7] |
| 4 | Conventional | ~250 | >60 | Variable | Often <30% | [8] |
Data adapted from a representative Gould-Jacobs synthesis.[7][8] This clearly illustrates that higher temperatures for shorter durations (Entry 3) can provide the optimal yield, minimizing product degradation.
References
- Gould–Jacobs reaction - Wikipedia. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC - Biotage. [Link]
- Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]
- General scheme of the Gould–Jacobs quinoline synthesis - ResearchG
- Quinolin-4-ones: Methods of Synthesis and Applic
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. youtube.com [youtube.com]
- 7. ablelab.eu [ablelab.eu]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Introduction: Understanding the Chemistry
This compound is typically synthesized via the Gould-Jacobs reaction, which involves the condensation of 2-aminobenzonitrile with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization.[1][2][3] The harsh conditions of the cyclization step (often >200-250 °C) are necessary to drive the reaction to completion but are also the primary source of purification challenges.[2] These conditions can lead to incomplete reactions and thermal degradation, resulting in a crude product contaminated with starting materials, intermediates, and highly colored polymeric by-products.[4][5]
This document serves as a troubleshooting resource, structured in a question-and-answer format to address the most common issues encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound?
A1: The impurity profile is directly linked to the Gould-Jacobs synthesis pathway. The most common contaminants are:
-
Unreacted Starting Materials: 2-aminobenzonitrile and diethyl ethoxymethylenemalonate.
-
Acyclic Intermediate: Diethyl 2-((2-cyanophenylamino)methylene)malonate. This intermediate forms before the thermal cyclization and its presence indicates an incomplete reaction.[1][4]
-
Polymeric/Tarry Impurities: These are high-molecular-weight, often dark-colored substances resulting from the thermal degradation of reactants and products at high temperatures.[5]
-
Hydrolysis Product: 8-Cyano-4-hydroxy-3-quinolinecarboxylic acid. This can form if the ethyl ester is exposed to acidic or basic conditions, particularly with heat and residual water.[6][7]
Q2: My crude product is a dark brown or black solid/oil. What causes this intense color and how can I remove it?
A2: The dark color is almost always due to polymeric tars formed during the high-temperature cyclization. These impurities are notoriously difficult to remove because they often have a broad range of polarities.
-
Causality: High-energy thermal processes can initiate polymerization and decomposition pathways, leading to complex, conjugated systems that absorb visible light.
-
Solution: A multi-step approach is often required. An initial wash or slurry with a solvent like cold ethyl acetate or acetonitrile can remove some colored impurities.[4] For persistent color, treatment with activated carbon during recrystallization is effective. In severe cases, flash column chromatography is the most reliable method.
Q3: What is the best initial step to clean up my crude product before more intensive purification?
A3: Before attempting recrystallization or chromatography, it is highly recommended to perform a solvent slurry/wash. This simple step can significantly improve the purity and color of your material, making subsequent steps more effective.
-
Procedure: Place the crude solid in a flask and add a solvent in which the desired product has poor solubility at room temperature (e.g., diethyl ether, cold ethyl acetate, or acetonitrile). Stir vigorously for 15-30 minutes. This dissolves a significant portion of the more soluble impurities. Filter the solid and wash it with a small amount of the same cold solvent.
Q4: Which analytical techniques are best for assessing the purity of my product at each stage?
A4: A combination of techniques is ideal:
-
Thin Layer Chromatography (TLC): Indispensable for rapid, real-time monitoring. It helps in identifying the presence of starting materials and by-products and is crucial for tracking the progress of column chromatography. A typical eluent system is a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A C18 reversed-phase column is standard.[4] Cyano-bonded phase columns can also offer different selectivity for this molecule due to strong dipole interactions.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the final product and ensuring the absence of proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Section 2: Troubleshooting Guide for Common Purification Scenarios
This section addresses specific problems you may encounter and provides a logical path to a solution.
Purification Strategy Decision Workflow
The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the initial state of your crude product.
Caption: Decision tree for selecting a purification method.
Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Recrystallization Fails (Product "Oils Out") | 1. The boiling point of the solvent is higher than the melting point of the solute/impurity mixture. 2. High concentration of impurities depressing the melting point. | 1. Switch to a lower-boiling point solvent or a mixed-solvent system. 2. First, purify the material via a solvent slurry or flash chromatography to remove the bulk of impurities, then attempt recrystallization. |
| Product is Still Colored After Recrystallization | 1. Tarry polymeric impurities are co-precipitating with the product. 2. The chosen solvent is not ideal for leaving colored impurities in the mother liquor. | 1. Perform the recrystallization again, but add 1-2% w/w of activated carbon to the hot solution before filtering. 2. Screen for alternative recrystallization solvents. |
| Starting Materials Remain After Purification | 1. Incomplete reaction. 2. The polarity of the starting material is too similar to the product for the chosen purification method. | 1. If recrystallization failed, flash column chromatography is necessary. It offers superior separation power.[9] 2. Optimize the eluent system for TLC to achieve better separation (ΔRf > 0.2) before scaling up to a column. |
| Low Recovery from Column Chromatography | 1. Product is highly retained on the silica gel (too polar). 2. Product is partially decomposing on the acidic silica gel. 3. Column was overloaded. | 1. Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). A small amount of methanol (~1%) can be added if necessary. 2. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~0.5%). 3. Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 w/w). |
Section 3: Detailed Purification Protocols
Protocol 3.1: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
This protocol is effective when the product is a light-colored solid with moderate purity. The goal is to find a solvent pair where the product is soluble in the "good" solvent when hot, and insoluble in the "anti-solvent" even when hot.
-
Solvent Screening: In test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) when hot and cold.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated carbon (approx. 10-20 mg for 1 g of product). Reheat the mixture to boiling for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: To the hot, clear filtrate, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (Büchner funnel). Wash the crystals sparingly with the cold recrystallization solvent mixture or just the anti-solvent.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and assess purity by TLC or HPLC. The reported melting point is 235-238 °C.[10]
Protocol 3.2: Flash Column Chromatography
This is the most powerful method for separating the product from impurities with similar polarities.[9][11]
Caption: Workflow for a typical flash column chromatography experiment.
Step-by-Step Methodology:
-
Eluent Selection: Using TLC, find a solvent system (e.g., Hexanes/Ethyl Acetate) that gives the product an Rf value of ~0.25-0.35 and provides good separation from impurities.
-
Column Packing:
-
Place a plug of cotton or glass wool at the bottom of a glass column. Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Use gentle air pressure to pack the column evenly, ensuring no air bubbles or cracks form. Add another layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3x the weight of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Collection:
-
Carefully add the eluent to the column.
-
Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect the eluate in a series of test tubes or flasks (fractions).
-
-
Analysis:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate in the eluent system and visualize the spots (e.g., under UV light).
-
Identify the fractions containing only the pure product.
-
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure to yield the purified this compound.
References
- Wikipedia. Gould–Jacobs reaction. [Link]
- Majer, P., & Kákoní, Š. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(18), 4063. [Link]
- Merck & Co. Gould-Jacobs Reaction. The Merck Index, 14th ed., 2006. [Link]
- Biotage. Gould-Jacobs Quinoline-forming Reaction.
- Bayer Aktiengesellschaft. (2019). Process for the hydrolysis of quinolone carboxylic esters.
- Smith, A. B., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
- ChemBK.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2011). Synthesis process for (R)-4-cyano-3-hydroxybutyric acid ethyl ester.
- Pop, F. D., et al. (2011). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
- The Royal Society of Chemistry. (2019).
- U.S. Environmental Protection Agency. Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. ablelab.eu [ablelab.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 7. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. orgsyn.org [orgsyn.org]
- 10. chembk.com [chembk.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Synthesis of Polysubstituted Quinolines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of polysubstituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes. Quinolines are a vital class of N-heterocyclic compounds, forming the backbone of numerous pharmaceuticals and functional materials.[1][2] However, their synthesis is often plagued by side reactions that can complicate purification and reduce yields.
This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to solve problems effectively.
Troubleshooting Guide by Synthesis Method
This section addresses specific issues encountered in the most common named reactions for quinoline synthesis.
Friedländer Synthesis
The Friedländer synthesis is a straightforward method involving the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acid or base catalysis.[1][3]
Q1: My Friedländer reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the selectivity?
A1: This is a classic challenge in Friedländer synthesis. The formation of regioisomers occurs because the initial condensation can proceed on either side of the ketone's carbonyl group.[4][5]
-
Causality: The reaction proceeds via an enolate or enamine intermediate. For an unsymmetrical ketone like 2-butanone, both the C1 (methyl) and C3 (methylene) positions can form this reactive intermediate, leading to two different cyclization pathways and, consequently, a mixture of quinoline products.
-
Troubleshooting Protocol:
-
Catalyst Selection is Key: The choice of catalyst can significantly influence regioselectivity. Shift from general acid/base catalysts (like KOH or H₂SO₄) to specific amine catalysts. Pyrrolidine and its derivatives have been shown to provide high regioselectivity for the formation of 2-substituted quinolines.[6] The bicyclic amine TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) is a highly effective and regioselective catalyst.[6]
-
Slow Addition of the Ketone: Instead of adding all reactants at once, add the unsymmetrical ketone slowly to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst. This maintains a low concentration of the ketone, which can increase the kinetic preference for one regioisomer.[6]
-
Use a Directing Group: For critical applications, consider modifying the ketone to include a directing group, such as a phosphoryl group on the α-carbon, which can force the reaction to proceed with a specific orientation.[7][8]
-
Solvent and Temperature Optimization: Ionic liquids have been reported to improve regioselectivity.[7] Additionally, systematically varying the temperature can help favor one kinetic product over the other; monitor this via TLC or LC-MS analysis of aliquots.[8]
-
Q2: I'm observing significant amounts of aldol condensation byproducts from my ketone starting material. How can I prevent this?
A2: Self-condensation of the ketone is a common side reaction, especially under the basic conditions often used for the Friedländer synthesis.[4]
-
Causality: Base catalysts readily deprotonate the α-carbon of the ketone, leading to an enolate that can attack another molecule of the ketone, forming α,β-unsaturated ketones and other related impurities.
-
Troubleshooting Protocol:
-
Switch Catalyst Type: If you are using a base catalyst (e.g., KOH, NaOH), switch to an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or even catalytic iodine under solvent-free conditions.[4][7][9] This avoids the generation of high concentrations of the reactive enolate responsible for self-condensation.
-
Use an Imine Analog: Protect the 2-aminoaryl carbonyl by first forming its imine. This analog can then be reacted with the ketone, which avoids the conditions that promote ketone self-condensation.[7]
-
Lower the Reaction Temperature: Aldol condensations often have a higher activation energy than the desired Friedländer pathway. Running the reaction at the lowest possible temperature that still allows for product formation can significantly reduce this side reaction.[4]
-
Skraup and Doebner-von Miller Syntheses
These related methods involve the reaction of an aniline with α,β-unsaturated carbonyl compounds (or precursors like glycerol in the Skraup synthesis) under strong acid and oxidizing conditions.[10][11]
Q1: My Skraup synthesis is extremely exothermic and difficult to control, resulting in significant tar formation. How can I moderate the reaction?
A1: The Skraup synthesis is notoriously vigorous and exothermic.[12][13] Uncontrolled temperature spikes are the primary cause of polymerization and degradation of reactants and intermediates into tar.[12]
-
Causality: The reaction involves the dehydration of glycerol to acrolein, a highly reactive and polymerizable intermediate, followed by a series of exothermic Michael additions and cyclizations under harsh acidic conditions.
-
Troubleshooting Protocol:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a standard and highly effective method to tame the reaction's violence.[12][14] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation step and preventing a runaway reaction.[14] Boric acid can also be used.[12]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly through a dropping funnel to a well-stirred and efficiently cooled mixture of the other reactants. Maintaining control at this stage is critical.[12]
-
Alternative Oxidizing Agent: While nitrobenzene is the classic oxidizing agent, it also acts as a solvent and contributes to the harsh conditions.[13] Using arsenic acid can result in a less violent reaction.[13][15]
-
Efficient Mechanical Stirring: Ensure the reaction mixture is stirred vigorously. This helps dissipate heat and prevents the formation of localized hotspots where tarring can initiate.[12]
-
Q2: My Doebner-von Miller reaction is giving me a low yield and a large amount of resinous, polymeric material. What is the primary cause?
A2: This is a frequent issue, directly related to the instability of the α,β-unsaturated aldehyde or ketone in strong acid.[12][16]
-
Causality: The strong acid catalyst, necessary for the cyclization step, also efficiently catalyzes the polymerization of the electron-deficient α,β-unsaturated carbonyl compound.[14][16]
-
Troubleshooting Protocol:
-
In Situ Generation: Instead of adding the α,β-unsaturated carbonyl compound directly, generate it in situ from a stable precursor via an aldol condensation.[11] For example, slowly adding acetaldehyde to an acidic solution of aniline allows it to form crotonaldehyde in a controlled manner, which is then consumed in the main reaction, keeping its concentration low.[16]
-
Slow Addition of Reagents: If using a pre-formed α,β-unsaturated carbonyl, add it slowly to the heated, acidic solution of the aniline. This ensures the carbonyl compound reacts preferentially with the aniline rather than itself.[16]
-
Lewis Acid Catalysis: Consider replacing strong Brønsted acids (like H₂SO₄ or HCl) with a Lewis acid catalyst such as tin tetrachloride or zinc chloride.[11][16] These can often promote the desired cyclization under milder conditions that are less prone to inducing polymerization.
-
Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[17][18]
Q1: When using an unsymmetrical β-diketone in my Combes synthesis, I get a mixture of quinoline isomers. How can I control the regioselectivity?
A1: Regioselectivity in the Combes synthesis is dictated by which carbonyl of the β-diketone undergoes the initial condensation with the aniline and which participates in the final cyclization. This is governed by both steric and electronic factors.[18]
-
Causality: The reaction proceeds through an enamine intermediate. The subsequent acid-catalyzed cyclization (the rate-determining step) can occur at two different positions on the aromatic ring.[18] The substitution pattern on the aniline (electron-donating vs. electron-withdrawing groups) and the nature of the diketone's substituents determine the preferred pathway.
-
Troubleshooting Protocol:
-
Analyze Electronic Effects: Cyclization generally occurs preferentially at the more electron-rich, sterically accessible position of the aniline ring. An electron-donating group (e.g., -OCH₃) para to the amino group will direct cyclization to the ortho position. Conversely, an electron-withdrawing group may favor the other possible cyclization site.
-
Modify the Catalyst System: While concentrated sulfuric acid is traditional, polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can offer better results and sometimes alter the regiochemical outcome.[18]
-
Control Temperature: The initial condensation to form the enamine and the final cyclization are often run at different temperatures. Run the initial condensation at room temperature or slightly above, isolate the enamine intermediate if possible, and then subject it to the high-temperature cyclization conditions. This separation of steps can improve the selectivity of the cyclization.
-
Data & Parameter Summary
The following table summarizes key parameters for mitigating common side reactions in quinoline synthesis.
| Synthesis Method | Common Side Reaction | Key Parameter to Control | Recommended Action |
| Friedländer | Poor Regioselectivity | Catalyst Choice | Use specific amine catalysts (e.g., pyrrolidine, TABO).[6] |
| Reagent Addition | Add unsymmetrical ketone slowly to the reaction mixture.[6] | ||
| Friedländer | Aldol Self-Condensation | Catalyst pH | Switch from a base to an acid catalyst (e.g., p-TsOH).[4] |
| Skraup | Violent/Runaway Reaction | Reaction Rate | Add a moderator such as ferrous sulfate (FeSO₄).[12][14] |
| Temperature | Ensure slow addition of H₂SO₄ with efficient cooling.[12] | ||
| Doebner-von Miller | Polymerization/Tarring | Reactant Concentration | Generate α,β-unsaturated carbonyl in situ from precursors.[16] |
| Catalyst Type | Use a Lewis acid (e.g., ZnCl₂) instead of a strong Brønsted acid.[16] | ||
| Combes | Poor Regioselectivity | Catalyst System | Experiment with PPA or PPE instead of H₂SO₄.[18] |
Visualized Workflows and Mechanisms
Mechanism: Friedländer Regioselectivity Challenge
This diagram illustrates how an unsymmetrical ketone can lead to two different product pathways in the Friedländer synthesis.
Caption: Competing pathways in Friedländer synthesis with an unsymmetrical ketone.
Troubleshooting Workflow: Low Yield and Tar Formation
This decision tree provides a logical workflow for diagnosing and solving issues of low yield, particularly when accompanied by tar or polymer formation.
Caption: Decision tree for troubleshooting low yield and tar formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns with the Skraup synthesis? A1: The primary concern is the reaction's highly exothermic nature, which can become violent if not properly controlled.[12][13] Always use a moderator like ferrous sulfate, add sulfuric acid slowly with cooling, and work behind a safety shield in a well-ventilated fume hood. The use of nitrobenzene or arsenic acid as an oxidizing agent also requires careful handling due to their toxicity.[13][15]
Q2: Can I use microwave irradiation to speed up my quinoline synthesis? A2: Yes, microwave-assisted synthesis has been successfully applied to many quinoline preparations, including the Friedländer and Skraup reactions, often leading to dramatically reduced reaction times and improved yields.[4][19] However, care must be taken to control temperature and pressure, as overheating can lead to product decomposition.[8]
Q3: My crude product is a dark, tarry solid. What is the best general approach for purification? A3: For tarry residues, especially from Skraup or Doebner-von Miller reactions, direct purification by column chromatography is often difficult. A common and effective workup involves making the mixture strongly alkaline and performing a steam distillation.[12] The quinoline product is often steam-volatile and will co-distill with water, leaving the non-volatile tar behind. The distillate can then be extracted with an organic solvent, dried, and further purified by vacuum distillation or chromatography.[16]
Q4: How do I confirm the structure and regioselectivity of my final product? A4: A combination of analytical techniques is essential. ¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the substitution pattern. For confirming regioselectivity, 2D-NMR techniques like NOESY (to identify through-space correlations between protons) and HMBC (to see long-range C-H correlations) are invaluable for definitively establishing the connectivity of the quinoline core and its substituents.[5] Mass spectrometry will confirm the molecular weight, and LC-MS is excellent for assessing purity and separating isomers.
References
- A review on synthetic investigation for quinoline- recent green approaches. (2022). Green Chemistry Letters and Reviews.
- Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. (2017). ResearchGate.
- A Recent Study on the Synthesis of Polysubstituted Quinoline. (2023). ResearchGate.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
- Doebner–Miller reaction. (n.d.). Wikipedia.
- Doebner reaction. (n.d.). Wikipedia.
- Doebner-Miller Reaction. (n.d.). SynArchive.
- Skraup reaction. (n.d.). Wikipedia.
- Regioselectivity of Friedländer Quinoline Syntheses. (2019). ResearchGate.
- Doebner-Miller reaction and applications. (n.d.). Slideshare.
- The Friedländer Synthesis of Quinolines. (2011). ResearchGate.
- Skraup reaction. (2020). Wikipedia.
- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
- Friedländer synthesis. (n.d.). Wikipedia.
- Combes quinoline synthesis. (n.d.). Wikipedia.
- Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. (2003). Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Skraup reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. elearning.uniroma1.it [elearning.uniroma1.it]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. iipseries.org [iipseries.org]
- 18. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Solvent Conditions for Quinolinecarboxylate Synthesis
Welcome to the dedicated support center for troubleshooting and optimizing quinolinecarboxylate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to explore the nuanced yet profound impact of solvent selection on your reaction's success. We will delve into the "why" behind common issues, providing you with the expert insights needed to rationalize your experimental choices and achieve robust, reproducible results.
Section 1: The Pivotal Role of the Solvent System
The choice of solvent in the synthesis of quinolinecarboxylates is far from a passive parameter; it is an active participant that can dictate reaction pathways, influence yields, and determine the purity of your final product. Solvents mediate the solubility of reactants, stabilize transition states, and can even engage directly in the reaction mechanism. Understanding these interactions is paramount to overcoming common synthetic hurdles. This guide will equip you with the knowledge to troubleshoot effectively and optimize rationally.
Section 2: Troubleshooting Guide - A Problem-Solving Approach
This section addresses specific, frequently encountered challenges in quinolinecarboxylate synthesis, with a direct focus on solvent-related causes and solutions.
Issue 1: Low or No Product Yield
Question: My Conrad-Limpach or Doebner-von Miller synthesis of a substituted quinolinecarboxylate is resulting in very low yields or failing completely. I've confirmed the integrity of my starting materials. What solvent-related factors should I investigate?
Answer: This is a classic issue that often points to suboptimal reaction conditions, with the solvent playing a lead role. Let's break down the potential causes and solutions.
Causality Analysis:
-
Poor Reactant Solubility: If your aniline or β-ketoester starting materials have limited solubility in the chosen solvent at the reaction temperature, the reaction will be slow or may not proceed at all. The reaction is contingent on these molecules encountering each other in the solution phase.
-
Inadequate Reaction Temperature: Many quinoline cyclization reactions, such as the Conrad-Limpach, require high temperatures to drive the reaction forward, often involving a dehydration step. A solvent with a boiling point that is too low will prevent the reaction from reaching the necessary activation energy.
-
Transition State Destabilization: The mechanism of these reactions involves charged or highly polar intermediates. A solvent with inappropriate polarity can destabilize these transition states, increasing the activation energy barrier. For instance, a non-polar solvent may not adequately stabilize the charged intermediates in the cyclization step.
Troubleshooting Protocol:
-
Re-evaluate Solvent Choice Based on Boiling Point: For thermally driven cyclizations, consider switching to a high-boiling point, non-reactive solvent. Common choices include diphenyl ether, Dowtherm A, or mineral oil. These solvents can reach the high temperatures (often >200 °C) required for efficient cyclization.
-
Enhance Solubility: If you suspect solubility is the issue, consider a co-solvent system. However, be mindful that the co-solvent should not interfere with the reaction. Alternatively, a solvent with a higher polarity that can still reach the required temperature might be necessary.
-
Systematic Solvent Screening: A structured approach to solvent selection is often the most efficient way to solve yield issues.
Experimental Workflow: Systematic Solvent Screening
Below is a logical workflow for selecting an appropriate solvent system.
Caption: Workflow for systematic solvent screening to optimize yield.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired quinolinecarboxylate, but I'm also getting a significant amount of a dimeric or polymeric byproduct, making purification a nightmare. How can the solvent be contributing to this?
Answer: Side product formation is a clear indicator that an alternative, undesired reaction pathway is competing with your desired synthesis. The solvent's properties are often at the heart of this competition.
Causality Analysis:
-
Influence on Reaction Pathways: The polarity of the solvent can selectively stabilize one transition state over another. For instance, a polar protic solvent might favor a pathway involving proton transfer, which could lead to an undesired side reaction. In contrast, a polar aprotic solvent might better stabilize a charged intermediate that leads to the desired product.
-
Role in Bimolecular vs. Intramolecular Reactions: The formation of dimers or polymers is a bimolecular process (two molecules reacting). If the desired reaction is an intramolecular cyclization, running the reaction at high concentrations can favor the undesired intermolecular side reactions. The solvent's ability to solvate the starting materials and intermediates plays a crucial role here. A solvent that poorly solvates the initial reactants might lead to aggregation and favor polymerization.
-
Direct Participation of the Solvent: Some solvents, particularly protic ones like ethanol or acetic acid, can act as nucleophiles or catalysts, leading to unexpected byproducts.
Troubleshooting Protocol:
-
Adjust Solvent Polarity: If you are using a polar protic solvent, consider switching to a polar aprotic solvent like DMF or DMSO. This can disfavor side reactions that are catalyzed by proton transfer.
-
Modify Reaction Concentration: The principle of "pseudo-dilution" can be effective. By using a larger volume of solvent, you decrease the concentration of the reactants, which can disfavor intermolecular side reactions and promote the desired intramolecular cyclization.
-
Solvent Purity: Ensure your solvent is free from contaminants that could be catalyzing side reactions. For example, water in an anhydrous reaction can lead to hydrolysis of intermediates. Using freshly distilled or high-purity anhydrous solvents is crucial.
Data Presentation: Solvent Properties and Their Potential Impact
| Solvent | Dielectric Constant (Polarity) | Type | Boiling Point (°C) | Potential Impact on Quinolinecarboxylate Synthesis |
| Toluene | 2.4 | Non-Polar, Aprotic | 111 | Good for moderate temperatures; may have limited solubility for polar reactants. |
| Dioxane | 2.2 | Non-Polar, Aprotic | 101 | Can be a good alternative to toluene; miscible with water. |
| Acetonitrile | 37.5 | Polar, Aprotic | 82 | High polarity may stabilize charged intermediates; low boiling point limits its use in thermally driven reactions. |
| DMF | 36.7 | Polar, Aprotic | 153 | Excellent solvent for many polar reactants; high boiling point. Can decompose at high temperatures. |
| DMSO | 46.7 | Polar, Aprotic | 189 | Highly polar, high boiling point; can be difficult to remove and may oxidize some substrates. |
| Ethanol | 24.5 | Polar, Protic | 78 | Can participate in the reaction (e.g., transesterification). Low boiling point. |
| Acetic Acid | 6.2 | Polar, Protic | 118 | Often used as a catalyst and solvent; can lead to N-acetylation or other side reactions. |
| Diphenyl Ether | 3.7 | Non-Polar, Aprotic | 259 | Excellent for very high-temperature reactions; can be difficult to remove. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the first solvent property I should consider when optimizing my reaction?
Start with the required reaction temperature. This will immediately narrow down your choices to solvents with an appropriate boiling point. Once you have a list of candidates, you can then consider polarity and aprotic vs. protic nature based on the mechanism of your specific quinolinecarboxylate synthesis.
Q2: How does solvent degassing impact my synthesis?
For reactions that are sensitive to oxidation, particularly those using catalysts that can be oxidized, dissolved oxygen in the solvent can be detrimental. Degassing the solvent (e.g., by sparging with an inert gas like argon or nitrogen, or by a freeze-pump-thaw cycle) removes dissolved oxygen and can prevent the formation of oxidative side products and preserve catalyst activity.
Q3: Can I use a solvent mixture? What are the advantages?
Yes, solvent mixtures are often used to fine-tune the properties of the reaction medium. For example, you could mix a good solubilizing solvent with a high-boiling point solvent to achieve both good solubility and the required reaction temperature. The key is to ensure the solvents are miscible and do not react with each other under the reaction conditions.
Q4: I've optimized the reaction at a small scale. What solvent-related issues should I anticipate when scaling up?
Heat transfer is a major consideration during scale-up. A reaction that was easy to heat in a small flask may require a much longer time to reach the target temperature in a large reactor. This can affect reaction times and potentially lead to the formation of different side products. Also, mixing can be less efficient at a larger scale, so ensuring homogeneity is crucial. You may need to adjust the solvent volume and stirring rate accordingly.
Visualizing Solvent Effects on Reaction Pathways
The diagram below illustrates how a solvent can direct a reaction toward either the desired product or an undesired byproduct by selectively stabilizing different transition states.
Technical Support Center: Overcoming Poor Solubility of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate
Welcome to the technical support center for Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and advance your research.
Introduction to the Challenge
This compound is a quinoline derivative with a molecular structure that suggests low aqueous solubility. The hydrophobic quinoline core, coupled with strong intermolecular forces in its crystalline state, presents a significant barrier to achieving desired concentrations in aqueous media for various experimental assays. This guide will walk you through a systematic approach to enhancing the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: The limited aqueous solubility of this compound stems from its molecular structure. The quinoline core is an aromatic and largely non-polar bicyclic system, contributing to its hydrophobic nature. Furthermore, in its solid, crystalline form, strong intermolecular forces can make it energetically unfavorable for water molecules to effectively solvate the individual compound molecules.[1]
Q2: My compound, dissolved in a stock solvent like DMSO, is precipitating when I dilute it into my aqueous experimental buffer. What is happening?
A2: This common issue is often referred to as "crashing out." It happens when the concentration of the organic co-solvent (like DMSO) is drastically lowered upon dilution into an aqueous buffer. The resulting predominantly aqueous environment can no longer maintain the solubility of the hydrophobic compound at your target concentration, causing it to precipitate out of the solution.[2]
Q3: What are the main strategies I can use to improve the aqueous solubility of this compound?
A3: There are several established methods to enhance the solubility of poorly soluble compounds like this one. The primary approaches can be divided into physical and chemical modifications:
-
pH Adjustment: Leveraging the basic nature of the quinoline nitrogen to form a more soluble salt.[1]
-
Co-solvency: Using a water-miscible organic solvent to reduce the overall polarity of the solvent system.[3][4]
-
Solid Dispersion: Dispersing the compound within a hydrophilic polymer matrix to improve wettability and dissolution.[5][6]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin to increase its apparent solubility in water.[7][8]
-
Nanosuspension: Reducing the particle size of the drug to the sub-micron range, which significantly increases the dissolution rate.[9][10]
The best technique will depend on your specific experimental needs, including the required final concentration and the tolerance of your assay to various excipients.[1]
Troubleshooting Guides & Experimental Protocols
This section offers detailed troubleshooting guides and step-by-step protocols for the most effective methods to improve the solubility of this compound.
Method 1: pH Adjustment
Issue: My compound is insoluble in a neutral aqueous buffer (e.g., PBS pH 7.4).
Principle: Quinoline derivatives are typically weak bases.[11][12] By lowering the pH of the solution, the nitrogen atom on the quinoline ring can become protonated, forming a more soluble salt.[13][14] To achieve a significant increase in solubility, the pH of the solution should ideally be adjusted to at least 1-2 units below the compound's pKa.
Experimental Protocol:
-
Determine Target pH: While the specific pKa of this compound is not readily published, a reasonable starting point for quinoline derivatives is to aim for a buffer pH in the range of 4.0-6.0, depending on the limitations of your experiment.
-
Buffer Selection: Choose a buffer system that has good buffering capacity in your target pH range (e.g., citrate or acetate buffers).
-
Preparation of Acidic Buffer: Prepare the chosen buffer at the desired pH.
-
Dissolution:
-
Accurately weigh a small amount of this compound powder.
-
Add the acidic buffer to the powder.
-
Use sonication or gentle warming (if the compound is thermally stable) to facilitate dissolution.
-
-
Observation: Visually inspect for complete dissolution. If solubility is still limited, you may need to try a lower pH.
Troubleshooting:
-
Compound still insoluble: The required pH for solubilization may be too low for your experimental system (e.g., cell-based assays). In this case, consider a different solubilization strategy.
-
Compound instability: At very low pH, the compound may degrade over time. It is advisable to prepare fresh solutions and assess stability if the solution will be stored.
Method 2: Co-solvency
Issue: I need to prepare a stock solution at a high concentration for serial dilution into my aqueous experimental medium.
Principle: Co-solvency involves using a water-miscible organic solvent in which the compound is highly soluble. This co-solvent reduces the polarity of the aqueous medium, thereby increasing the solubility of the hydrophobic compound.[3][4] Common co-solvents in pharmaceutical sciences include ethanol, propylene glycol, and polyethylene glycols (PEGs).[15]
Experimental Protocol:
-
Co-solvent Selection: Test the solubility of your compound in small volumes of various pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, PEG 400).
-
Prepare a Concentrated Stock Solution: Dissolve the maximum possible amount of this compound in your chosen co-solvent to create a high-concentration stock solution (e.g., 10-50 mM).
-
Dilution into Aqueous Medium:
-
Vortex the stock solution while slowly adding it to your aqueous buffer.
-
This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
-
Final Concentration: Ensure the final concentration of the co-solvent in your experimental medium is as low as possible (typically <1%, and often <0.1% for cell-based assays) to prevent solvent-induced artifacts.
Troubleshooting:
-
Precipitation upon dilution:
-
Lower the final concentration of your compound.
-
Slightly increase the final concentration of the co-solvent, making sure it remains within the tolerance limits of your assay.
-
Consider using a different co-solvent.
-
Method 3: Solid Dispersion
Issue: I need to improve the dissolution rate and bioavailability of my compound for in vivo studies.
Principle: A solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[6][16] When this solid dispersion is introduced to an aqueous environment, the carrier dissolves quickly, releasing the drug as very fine, amorphous particles with a high surface area, which enhances dissolution and absorption.[5] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and poloxamers.[17][18]
Experimental Protocol (Solvent Evaporation Method):
-
Carrier and Solvent Selection: Choose a hydrophilic carrier (e.g., PVP K30 or PEG 6000) and a volatile organic solvent in which both your compound and the carrier are soluble (e.g., ethanol, methanol, or a mixture).
-
Dissolution: Dissolve both the this compound and the carrier in the selected solvent in a chosen ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and gently grind it into a fine powder.
-
Characterization and Dissolution Testing: Characterize the solid dispersion (e.g., using DSC or XRD to confirm the amorphous state) and perform dissolution studies to compare its release profile to the pure compound.
Troubleshooting:
-
Phase Separation: If the drug and carrier are not fully miscible, you may observe phase separation during solvent evaporation. Try a different carrier or solvent system.
-
Recrystallization: The amorphous drug may recrystallize over time, reducing the solubility advantage. Proper storage conditions (low humidity and temperature) are crucial.
Method 4: Cyclodextrin Complexation
Issue: I need to prepare a clear, aqueous solution of my compound for in vitro or in vivo administration, and I want to avoid organic solvents.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][19] They can encapsulate hydrophobic "guest" molecules, like your quinoline compound, forming an inclusion complex.[7] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[8]
Experimental Protocol (Kneading Method):
-
Molar Ratio Selection: Determine the molar ratio of your compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Preparation:
-
Place the cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of water to form a paste.
-
Add the this compound to the paste.
-
Knead the mixture for 30-60 minutes.
-
During kneading, you can add small amounts of water or an alcohol-water mixture to maintain a suitable consistency.
-
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: Grind the dried complex into a fine powder.
-
Solubility Assessment: Test the solubility of the prepared complex in your aqueous buffer.
Troubleshooting:
-
Incomplete Complexation: The solubility enhancement may not be sufficient. Try increasing the cyclodextrin-to-drug ratio or using a different preparation method like co-precipitation or freeze-drying.[7]
-
Competition: Other molecules in your experimental medium could potentially compete with your compound for the cyclodextrin cavity.
Data Summary and Visualization
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For |
| pH Adjustment | Protonation of the weak base to form a soluble salt.[13][14] | Simple, inexpensive, no complex excipients. | Limited by the pH tolerance of the experimental system; potential for compound instability. | Initial screening, non-biological assays. |
| Co-solvency | Reducing solvent polarity with a water-miscible organic solvent.[3][4] | High stock concentrations achievable; straightforward preparation. | Potential for solvent toxicity/interference in assays; precipitation upon dilution.[4][21] | Preparing concentrated stock solutions for dilution. |
| Solid Dispersion | Molecular dispersion in a hydrophilic carrier.[6][16] | Significant increase in dissolution rate and bioavailability; amorphous form is more soluble.[5] | Requires specific equipment; potential for recrystallization upon storage.[17] | Oral formulations for in vivo studies. |
| Cyclodextrin Complexation | Encapsulation in a cyclodextrin host molecule.[7][8] | Avoids organic solvents; can improve stability; suitable for various administration routes.[19] | Requires a molar excess of cyclodextrin; potential for competitive displacement. | Aqueous formulations for in vitro and in vivo use. |
| Nanosuspension | Particle size reduction to the nanometer scale.[9][10] | Increases surface area for rapid dissolution; applicable to many poorly soluble drugs.[22][23] | Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation.[24] | Formulations for various routes, including parenteral. |
Diagrams
Workflow for Selecting a Solubilization Strategy
Caption: A decision tree to guide the selection of an appropriate solubilization method.
Mechanism of Cyclodextrin Complexation
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.
References
- Jadhav, P., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Research, 12(2).
- Kale, T.P. & Seraphim, C.A. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 8(2), 57-64.
- Goyal, U., et al. (2016). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 7(2), 43-49.
- Kumar, S. & Singh, S. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155.
- Patel, V.R. & Agrawal, Y.K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87.
- Shaikh, J., et al. (2015). Solubility Enhancement by Solid Dispersion Method: An Overview. ResearchGate.
- Naik, G. (2016). Cosolvency. Slideshare.
- DiFranco, N. & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Reddy, A.K., et al. (2011). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate.
- Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 615.
- Carvajal, M.T. & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.
- Sharma, D., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Patel, M., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10.
- Carvajal, M.T. & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach.
- Carvajal, M.T. & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.
- Addanki, S., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences, 10(3), 1-10.
- Pharmapproach. (2024). Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. Pharmapproach.
- Al-kassas, R. (2010). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
- Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5288.
- Carvajal, M.T. (1990). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest.
- Wikipedia. (n.d.). Cosolvent. Wikipedia.
- Reddy, A.K., et al. (2011). Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. Scholars Research Library.
- CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs. CD Formulation.
- Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2765-2786.
- Carvajal, M.T. & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
- Challener, C. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
- Dow Development Laboratories. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Dow Development Laboratories.
- SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma.
- Al-Hamdani, A.H. (2025). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Talanta Open, 11, 100391.
- Patel, D.J., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, 11(5), 134-138.
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cosolvency | PPTX [slideshare.net]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. humapub.com [humapub.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. scispace.com [scispace.com]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. wjpls.org [wjpls.org]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach [wisdomlib.org]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Preventing byproduct formation in the Gould-Jacobs reaction
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines. As a Senior Application Scientist, I will provide not just protocols, but the reasoning behind them to empower you to overcome common challenges and prevent the formation of unwanted byproducts.
Troubleshooting Guide: Tackling Byproduct Formation Head-On
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: My reaction is producing a significant amount of aza-Michael adduct instead of the desired cyclized quinoline.
Q: I've mixed my aniline and diethyl ethoxymethylenemalonate (DEEM), but upon heating, the reaction stalls at the intermediate stage, or I isolate a large quantity of the uncyclized anilidomethylenemalonate. What's going wrong?
A: This is a classic case of incomplete cyclization, a frequent hurdle in the Gould-Jacobs reaction. The initial condensation to form the anilidomethylenemalonate intermediate is often facile, but the subsequent thermal cyclization requires significantly more energy.[1][2]
Causality and Solution:
The electrocyclic ring-closure is a high-activation energy step. Insufficient thermal energy is the most common culprit.
-
Increase the Temperature: The cyclization step typically requires temperatures in the range of 250-300°C.[2] If you are using a high-boiling solvent like diphenyl ether or mineral oil, ensure your heating mantle or oil bath can consistently maintain this temperature.
-
Extend Reaction Time: If raising the temperature leads to decomposition, increasing the reaction time at a slightly lower, stable temperature may be effective. However, prolonged heating can also lead to degradation, so careful monitoring by TLC or LC-MS is crucial.[1][2]
-
Microwave Irradiation: This technique can be highly effective for driving the cyclization to completion.[1][3][4] Microwave heating provides rapid and uniform energy transfer, often leading to shorter reaction times and higher yields compared to conventional heating.[2]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can facilitate cyclization, especially at high temperatures.[5]
Experimental Protocol: Optimizing Thermal Cyclization
-
In a flask equipped with a high-temperature thermometer and a reflux condenser, add your pre-formed anilidomethylenemalonate intermediate.
-
Add a high-boiling, inert solvent such as diphenyl ether or mineral oil.
-
Heat the mixture to 250°C under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
If the reaction is sluggish, incrementally increase the temperature by 10-15°C, being careful not to exceed the decomposition temperature of your product.
-
Once the reaction is complete, cool the mixture. The product may precipitate upon cooling and can be collected by filtration.
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | 250-300°C | 200-250°C |
| Reaction Time | Hours | Minutes |
| Typical Solvents | Diphenyl ether, Mineral Oil | Often solvent-free or high-boiling polar solvents |
Caption: Comparison of typical reaction parameters for thermal cyclization.
Issue 2: My reaction is producing a mixture of regioisomers.
Q: I am using a meta-substituted aniline, and my final product is a mixture of the 5- and 7-substituted quinolines. How can I improve the regioselectivity?
A: The regioselectivity of the Gould-Jacobs cyclization with asymmetrically substituted anilines is a well-documented challenge.[6] The ring closure can occur at either of the two ortho positions to the amino group, and the outcome is governed by a delicate interplay of steric and electronic factors.[6]
Causality and Solution:
-
Electronic Effects: Electron-donating groups on the aniline ring generally favor cyclization at the less sterically hindered ortho position. Conversely, electron-withdrawing groups can direct the cyclization to the more sterically hindered position.
-
Steric Hindrance: Bulky substituents on the aniline will strongly disfavor cyclization at the adjacent ortho position.
Strategies for Controlling Regioselectivity:
-
Substituent Choice: If possible, choose an aniline with substituents that strongly favor one cyclization pathway over the other. For example, a bulky group at the 2-position will almost exclusively lead to cyclization at the 6-position.
-
Reaction Conditions: While temperature and solvent can have some influence, their effect on regioselectivity is often modest. However, exploring different high-boiling solvents or even solvent-free conditions may be worthwhile.
-
Alternative Synthetic Routes: If achieving high regioselectivity with the Gould-Jacobs reaction proves difficult, consider alternative quinoline syntheses that offer better regiocontrol for your specific target, such as the Friedländer or Combes syntheses.[7]
Caption: Regioselectivity in the Gould-Jacobs reaction.
Issue 3: I am observing the formation of Pfitzinger-type byproducts.
A: The formation of quinoline-4-carboxylic acids suggests a competing reaction pathway, likely a Pfitzinger-type reaction.[8][9] This can occur if your starting materials or reaction conditions promote the hydrolysis of the malonic ester intermediate.
Causality and Solution:
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[8] In the context of the Gould-Jacobs reaction, if the anilidomethylenemalonate intermediate undergoes hydrolysis to a keto-acid, and there are other reactive carbonyl species present, a Pfitzinger-like condensation can occur.
Preventative Measures:
-
Anhydrous Conditions: Ensure your reagents and solvent are scrupulously dry. Water can promote the hydrolysis of the ester groups.
-
Avoid Basic Conditions: The Gould-Jacobs reaction is typically carried out under neutral or slightly acidic conditions during the initial condensation, followed by thermal cyclization. The introduction of base can facilitate the Pfitzinger pathway.[8]
-
Purity of Starting Materials: Ensure your aniline and DEEM are of high purity and free from contaminants that could act as catalysts for side reactions.
Caption: Competing reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the initial condensation step?
A1: The condensation of the aniline with DEEM is typically carried out at a lower temperature than the cyclization, usually in the range of 100-140°C.[10] Monitoring the reaction by TLC to confirm the consumption of the aniline is recommended.
Q2: Can I perform the Gould-Jacobs reaction as a one-pot synthesis?
A2: While it is possible to perform the condensation and cyclization in a single step, it often leads to lower yields and more byproducts.[4] A two-step procedure, where the anilidomethylenemalonate intermediate is isolated and purified before the high-temperature cyclization, generally provides a cleaner reaction and a higher yield of the desired quinoline.
Q3: How does the electronic nature of the substituents on the aniline affect the reaction?
A3: The Gould-Jacobs reaction is most effective for anilines bearing electron-donating groups at the meta-position.[11][12] Electron-withdrawing groups can deactivate the aromatic ring, making the electrophilic cyclization step more difficult and requiring harsher reaction conditions.
Q4: What are some common high-boiling solvents used for the cyclization step?
A4: Diphenyl ether, mineral oil, and Dowtherm A are commonly used high-boiling solvents that can reach the high temperatures required for the thermal cyclization.[13] The choice of solvent can sometimes influence the reaction yield and should be optimized for your specific substrate.
Q5: My reaction is producing a dark, tarry substance. What is the cause and how can I prevent it?
A5: Tar formation is often a result of decomposition at the high temperatures required for cyclization.[14] To minimize this, ensure you are using an inert atmosphere to prevent oxidation. Careful temperature control is also critical; avoid overheating the reaction mixture.[13] If tarring is severe, consider using microwave irradiation, which can often promote cyclization at a lower temperature and for a shorter duration, thereby reducing decomposition.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
- Valade, L., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(21), 5186. [Link]
- Gould-Jacobs Reaction. Organic Chemistry Portal. [Link]
- Gould–Jacobs reaction. Wikipedia. [Link]
- Gould–Jacobs reaction. Wikiwand. [Link]
- Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. [Link]
- Application Note AN56: Gould Jacobs Quinoline forming reaction. Biotage. [Link]
- On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis.
- Gould–Jacobs Reaction.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]
- Doebner–Miller reaction. Wikipedia. [Link]
- Gould–Jacobs reaction.
- Pfitzinger reaction. Wikipedia. [Link]
- Pfitzinger Quinoline Synthesis. Cambridge University Press & Assessment. [Link]
- The Pfitzinger Reaction. (Review).
- A solvent-free Jacobs–Gould reaction.
- Troubleshooting: I Can't Reproduce an Earlier Experiment!. University of Rochester Department of Chemistry. [Link]
- (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- Synthesis of quinolines. Organic Chemistry Portal. [Link]
Sources
- 1. ablelab.eu [ablelab.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate. This document provides a comprehensive troubleshooting framework in a question-and-answer format to address common and nuanced challenges encountered during its crystallization. The methodologies and explanations provided herein are grounded in established principles of crystallization and tailored to the specific chemical nature of substituted quinoline carboxylates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: No Crystal Formation After Cooling
Question: I have prepared a saturated solution of this compound at an elevated temperature and allowed it to cool, but no crystals have formed. What are the potential reasons and how can I induce crystallization?
Answer: The absence of crystal formation upon cooling is a common challenge that typically points to issues with supersaturation, nucleation, or the presence of inhibitors.
Underlying Causes and Solutions:
-
Insufficient Supersaturation: The solution may not be adequately supersaturated upon cooling. The solubility of your compound in the chosen solvent might be higher than anticipated at lower temperatures.
-
Solution: Concentrate the solution by carefully evaporating a portion of the solvent and then allow it to cool again. If you suspect you've used too much solvent, this is the most direct remedy.[1]
-
-
Lack of Nucleation Sites: Crystal formation requires nucleation sites to initiate. Highly clean and smooth glassware can sometimes inhibit spontaneous nucleation.
-
Solutions:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches can provide nucleation sites.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled, supersaturated solution to act as a template for crystal growth.
-
-
-
Inappropriate Solvent Choice: The compound might be too soluble in the selected solvent, even at lower temperatures.
-
Solution: A systematic solvent screening is recommended. The ideal single solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2]
-
-
Presence of Soluble Impurities: Certain impurities can inhibit the nucleation process.
-
Solution: Consider a preliminary purification step. If your crude product is colored, adding activated charcoal to the hot solution before filtration can help remove colored impurities.[3]
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: Upon cooling my solution, the compound separates as an oil or a viscous liquid rather than forming solid crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that specific solvent system. This is a common issue with organic compounds, including substituted quinolines.
Underlying Causes and Solutions:
-
High Solute Concentration: The solution is too concentrated, leading to the compound precipitating out too quickly at a high temperature.
-
Solution: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent to decrease the saturation level. Then, allow it to cool more slowly.[1]
-
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over the more ordered process of crystal growth.
-
Solution: Insulate the crystallization vessel to slow down the cooling rate. This allows the molecules more time to align into a crystal lattice.
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal for promoting crystallization.
-
Solution: Employ a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until turbidity persists. Then, add a few drops of the good solvent to redissolve the precipitate and allow the mixture to cool slowly.[2]
-
Issue 3: Poor Crystal Quality (Needles, Plates, or Very Fine Powder)
Question: I am getting crystals, but they are very fine needles or thin plates, which are difficult to filter and dry. How can I obtain more well-defined, larger crystals?
Answer: Crystal morphology is influenced by the rate of crystal growth and the solvent system. Rapid crystallization often leads to smaller, less pure crystals.
Underlying Causes and Solutions:
-
Rapid Crystal Growth: If crystals form too quickly, they tend to be small and may trap impurities.
-
Solution: Slow down the crystallization process. This can be achieved by:
-
Decreasing the rate of cooling.
-
Using a slightly more dilute solution.
-
Employing a vapor diffusion technique where a poor solvent slowly diffuses into a solution of the compound in a good solvent.
-
-
-
Solvent Effects: The solvent can influence the crystal habit.
-
Solution: Experiment with different solvents or solvent mixtures. Sometimes, a small change in solvent polarity can significantly impact crystal morphology.
-
Issue 4: Low Yield After Recrystallization
Question: My recrystallization is successful in terms of purity, but the final yield is very low. What are the likely causes and how can I improve it?
Answer: A low yield indicates that a significant amount of the compound remains in the mother liquor after filtration.
Underlying Causes and Solutions:
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent is a common cause of low recovery.
-
Premature Crystallization During Hot Filtration: If the solution cools and crystals form in the filter funnel during the removal of insoluble impurities, this will reduce the yield.
-
Solution: Use a heated filter funnel or pre-heat the funnel with hot solvent before filtration. Also, use a slight excess of hot solvent to prevent premature crystallization. This excess can be evaporated after filtration.
-
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can result in an incomplete precipitation of the product.
-
Solution: After cooling to room temperature, place the crystallization flask in an ice bath to further decrease the solubility of the compound and maximize the yield.
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of the candidate solvent at room temperature. If the compound dissolves, it is too soluble. If it doesn't dissolve, heat the test tube. If it dissolves when hot, and then precipitates upon cooling, you have found a potentially suitable solvent.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the compound is fully dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly.
-
Hot Filtration: If there are insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals, for example, in a vacuum oven. The reported melting point of this compound is 235-238 °C.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Pair Selection: Choose a "good" solvent that readily dissolves the compound at room temperature and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
Addition of Poor Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.
Data Presentation
Table 1: Potential Solvents for Crystallization of Substituted Quinolines
| Solvent Class | Examples | Suitability for this compound |
| Alcohols | Ethanol, Methanol, Isopropanol | Often good solvents for quinoline derivatives. May require a co-solvent (e.g., water) as an anti-solvent. |
| Ketones | Acetone, Methyl Ethyl Ketone | Can be effective, but their higher solvating power might lead to lower yields. |
| Esters | Ethyl Acetate | A versatile solvent, often used in chromatography for purification, indicating it could be a suitable recrystallization solvent. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Good dissolving power, may require an anti-solvent like hexane or heptane. |
| Aromatic Hydrocarbons | Toluene, Xylene | May be suitable for dissolving the compound when hot. |
| Halogenated Solvents | Dichloromethane, Chloroform | Often good "good" solvents for a two-solvent system. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High boiling points and strong solvating power; may be difficult to remove and can lead to oiling out. Generally used as a last resort. |
Visualization of Troubleshooting Workflow
Caption: A workflow diagram illustrating the decision-making process for troubleshooting common crystallization issues.
References
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.).
- ETHYL 8-CYANO-4-HYDROXYQUINOLINE-3-CARBOXYLATE. (n.d.). ChemBK.
- Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. (n.d.). PubChem.
- Harrowven, D. C., et al. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(1), 177-184.
- BenchChem. (2025).
- Kiani, M., & Aminian, A. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
- This compound (C007B-154061). (n.d.). Cenmed Enterprises.
- This compound. (n.d.). Biorn Chemical.
- 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester. (n.d.). PubChem.
- BenchChem. (2025).
- CN102295579B - Synthesis process for (R)-4-cyano-3-hydroxybutyric acid ethyl ester - Google Patents. (n.d.).
- US8372608B2 - Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid - Google Patents. (n.d.).
- 7-Chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. (n.d.). PubChem.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
Sources
Technical Support Center: Scaling Up the Synthesis of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate
Welcome to the dedicated technical support center for the synthesis of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important quinoline derivative. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to ensure your success in the laboratory.
Introduction: The Gould-Jacobs Approach to a Challenging Quinoline Synthesis
The synthesis of this compound typically proceeds via the Gould-Jacobs reaction, a robust method for the formation of 4-hydroxyquinolines.[1][2] This reaction involves two key stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the quinoline core.
However, the presence of a strong electron-withdrawing cyano group at the 8-position of the aniline precursor (2-aminobenzonitrile) presents a significant challenge. The Gould-Jacobs reaction is generally more efficient with electron-donating groups on the aniline ring, as they enhance the nucleophilicity of the aromatic ring, facilitating the crucial cyclization step.[1] Consequently, the synthesis of this compound requires careful optimization and a thorough understanding of the potential pitfalls to achieve satisfactory yields and purity on a larger scale.
This guide will provide a comprehensive overview of the synthetic pathway, detailed experimental protocols, and a proactive approach to troubleshooting common issues.
Visualizing the Synthetic Pathway
Sources
Stability issues of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate in solution
Technical Support Center: Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate
A Guide to Understanding and Managing Solution Stability
Introduction: The Challenge of Quinoline Carboxylate Stability
This technical guide provides an in-depth analysis of the stability challenges associated with this compound. We will explore the underlying chemical degradation pathways and offer practical, field-proven troubleshooting advice and protocols to help you maintain the integrity of your experimental solutions.
Section 1: Understanding the Chemical Instability
The stability of this compound in solution is primarily dictated by three structural features: the ethyl ester linkage, the 4-hydroxyquinoline core, and the 8-cyano group. Each is susceptible to specific degradation pathways.
-
Ester Hydrolysis: The ethyl ester group is the most common point of failure. It is susceptible to hydrolysis—literally "splitting with water"—which can be catalyzed by either acidic or basic conditions.[4][5][6]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester can revert to its parent carboxylic acid (8-cyano-4-hydroxy-3-quinolinecarboxylic acid) and ethanol. This is a reversible reaction, meaning an equilibrium will be established.[5][7]
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is typically faster and irreversible.[5] Hydroxide ions directly attack the ester, leading to the formation of an alcohol and a carboxylate salt.[4][6] This is often the primary cause of degradation in improperly buffered or basic solutions.
-
-
Photodegradation and Oxidation: Like many quinoline compounds, the aromatic ring system is sensitive to light, particularly UV radiation, and to ambient oxygen.[3]
-
Photodegradation: Exposure to light can induce complex photochemical reactions, leading to the formation of various byproducts, including hydroxyquinolines.[3][8] This is a frequent cause of solution discoloration (yellowing or browning) and potency loss.[3]
-
Oxidation: The electron-rich quinoline ring can be susceptible to oxidation, a process that can be accelerated by heat, light, and the presence of certain metal ions. This also contributes to the formation of colored impurities.
-
Primary Degradation Pathways
The following diagram illustrates the most probable degradation products you may encounter in your experiments. The primary and most easily identifiable product via techniques like LC-MS is the carboxylic acid resulting from ester hydrolysis.
Caption: Workflow for a forced degradation stability study.
Protocol 3.2: Step-by-Step Methodology
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile.
-
Apply Stress Conditions: [3] * Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Place a stock solution in a clear vial and expose it to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter of near UV energy, as per ICH Q1B guidelines. [9]Keep a control sample wrapped in foil next to it.
-
-
Sampling and Analysis:
-
Take aliquots from each condition at specified time points (e.g., 0, 2, 8, 24 hours).
-
Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient) with UV and/or MS detection.
-
-
Interpretation: Compare the peak area of the parent compound in the stressed samples to the time-zero and control samples. Significant degradation will be observed as a decrease in the parent peak area and the appearance of new peaks. Base hydrolysis is expected to be the most rapid degradation pathway.
References
- PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
- PubChem. (n.d.). 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester. National Center for Biotechnology Information.
- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
- Gutierrez, L., et al. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters.
- Yang, M. J., et al. (2012). Bioconversion of ethyl (R)-4-cyano-3-hydroxybutyate into (R)-ethyl-3-hydroxyglutarate via an indirect pathway by Rhodococcus boritolerans. Biotechnology Letters.
- Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules.
- Clark, J. (2023). Hydrolysing Esters. Chemguide.
- European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Chemistry with Caroline. (2022). Relative Stability of Carboxylic Acid Derivatives. YouTube.
- Koga, H., et al. (1985). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). CN102295579B - Synthesis process for (R)-4-cyano-3-hydroxybutyric acid ethyl ester.
- Chemistry LibreTexts. (2021). 5.9: Hydrolysis of Esters.
- Zhang, R., et al. (2019). Direct Detection of the Photorearrangement Reaction of Quinoline-Protected Dialkylanilines. Photochemistry and Photobiology.
- Google Patents. (n.d.). WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
- The Organic Chemistry Tutor. (2019). Mechanism of Ester Hydrolysis. YouTube.
- de Kock, C., et al. (2025). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. ACS Infectious Diseases.
- Jónsdóttir, S. Ó., et al. (2005). Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
- PubChem. (n.d.). 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester. National Center for Biotechnology Information.
Sources
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Enhancing Quinoline Cyclization Reaction Rates
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of quinoline scaffolds. Quinolines are a cornerstone of medicinal chemistry and materials science, but their synthesis can present challenges, particularly concerning reaction kinetics.[1] Sluggish reactions not only prolong discovery timelines but often lead to lower yields and complex purification profiles.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve issues related to slow or inefficient quinoline cyclization. Our approach is rooted in mechanistic principles to empower you to make informed decisions and accelerate your research.
Troubleshooting Guide: Diagnosing and Solving Sluggish Reactions
This section addresses specific, common problems encountered during quinoline synthesis in a direct question-and-answer format.
Problem 1: My reaction is extremely slow, incomplete, or fails to yield any product. What are the primary factors to investigate?
Answer: This is a frequent issue stemming from several core parameters. A systematic approach is the most effective way to identify the root cause.
Core Causality & Recommended Solutions:
-
Suboptimal Catalyst Activity: The heart of most quinoline syntheses is the catalyst, which must be appropriate for both the specific named reaction (e.g., Friedländer, Combes, Doebner-von Miller) and the electronic properties of your substrates.[2]
-
Insight: Aniline derivatives with electron-withdrawing groups (EWGs) are less nucleophilic and require a more potent catalyst to facilitate the initial condensation and subsequent cyclization steps. Conversely, highly activated anilines may be prone to polymerization with overly harsh catalysts.
-
Actionable Advice:
-
For Friedländer/Combes Syntheses: If a standard Brønsted acid (like H₂SO₄ or p-TsOH) is failing, consider switching to a Lewis acid. Metal triflates like In(OTf)₃ or Sc(OTf)₃ are highly effective and can accelerate the reaction even under solvent-free conditions.[3][4]
-
For Modern Approaches: Explore transition-metal catalysts (e.g., based on Copper, Iron, Nickel, Palladium) which often operate via different mechanisms and can be effective under milder conditions.[5][6][7] Nanocatalysts also offer high surface area and enhanced reactivity, sometimes enabling lower reaction temperatures.[1]
-
-
-
Insufficient Thermal Energy: Many cyclization reactions have a significant activation energy barrier.
-
Insight: The rate-determining step in syntheses like the Combes reaction is the acid-catalyzed annulation (ring closure), which is highly temperature-dependent.[8][9]
-
Actionable Advice:
-
Systematic Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments, monitoring progress by Thin-Layer Chromatography (TLC). Be aware that excessive heat can lead to tar formation.[2][10]
-
Microwave Irradiation: Microwave synthesis is a powerful tool for accelerating these reactions. The rapid, uniform heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[11][12][13]
-
-
-
Presence of Reaction Inhibitors: Water is a common culprit in acid-catalyzed reactions.
-
Insight: In reactions like the Combes or Skraup synthesis, water is generated in situ. According to Le Châtelier's principle, this can inhibit the equilibrium of condensation steps.[2][14]
-
Actionable Advice:
-
Use anhydrous solvents and reagents where possible.
-
Consider employing a Dean-Stark apparatus to physically remove water as it forms, driving the reaction to completion.
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing low-yield reactions.
Caption: A troubleshooting workflow for addressing low yields.
Problem 2: My reaction mixture is producing a significant amount of dark, intractable tar, especially in a Skraup or Doebner-von Miller synthesis.
Answer: Tar formation is a classic sign of uncontrolled polymerization or degradation, often caused by the harsh, strongly acidic conditions required for these specific syntheses.[10][15][16]
Core Causality & Recommended Solutions:
-
Uncontrolled Exothermicity (Skraup Synthesis): The traditional Skraup reaction is notoriously vigorous and can lead to a runaway reaction.[14][17][18]
-
Insight: The dehydration of glycerol to acrolein and the subsequent cyclization are highly exothermic. Overheating causes polymerization of the acrolein intermediate.[14]
-
Actionable Advice:
-
Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is critical. It is believed to act as an oxygen carrier, smoothing the oxidation step and preventing the reaction from becoming uncontrollable.[14][17][18]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient external cooling (e.g., an ice bath) to manage the initial exotherm.[18]
-
-
-
Polymerization of Carbonyl Compounds (Doebner-von Miller Synthesis): The α,β-unsaturated aldehydes or ketones used in this reaction are highly susceptible to acid-catalyzed self-condensation.[10][18]
-
Insight: High local concentrations of the carbonyl compound in a strong acid medium favor polymerization over the desired reaction with the aniline.
-
Actionable Advice:
-
Gradual Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This keeps its instantaneous concentration low.[10][16]
-
Employ a Biphasic System: Sequestering the carbonyl compound in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can dramatically reduce polymerization and improve yields.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I select the most effective catalyst to maximize my reaction rate?
A1: Catalyst selection is the most critical variable. The optimal choice depends on the synthesis route and substrate electronics.
| Catalyst Type | Examples | Applicable Syntheses | Key Advantages | Considerations |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH, TFA[11] | Skraup, Doebner-von Miller, Combes[4][8] | Low cost, readily available, effective for many simple substrates. | Can be harsh, leading to tarring[15]; may be ineffective for deactivated anilines. |
| Lewis Acids | ZnCl₂, SnCl₄, In(OTf)₃, Sc(OTf)₃[3][4] | Friedländer, Doebner-von Miller, Combes | High efficiency, can be used in catalytic amounts, often milder than Brønsted acids, effective for a wider substrate scope.[3] | Higher cost, can be moisture-sensitive. |
| Transition Metals | Cu, Fe, Ni, Pd, Rh, Co Catalysts[5][6][11] | Modern MCRs, C-H Activation Routes | High activity and selectivity, operate under mild conditions, enable novel reaction pathways.[5] | Catalyst/ligand cost, potential for product contamination with metal traces. |
| Nanocatalysts | Fe₃O₄, TiO₂, Cu-based NPs[1][6][19] | Friedländer, various MCRs | High surface area leads to high activity, often reusable, can promote reactions under green conditions (e.g., in water).[1][19] | Synthesis and characterization of the catalyst can be complex. |
Q2: My aniline has a strong electron-withdrawing group (e.g., -NO₂) and is very unreactive. How can I force the reaction to proceed?
A2: This is a common challenge, as the nucleophilicity of the aniline nitrogen is severely diminished.[20] Forcing the reaction requires overcoming this electronic deactivation.
-
Use a Superacid: For certain reactions, employing a superacid like trifluoromethanesulfonic acid (TFA) can act as both the catalyst and the medium, forcing the condensation to occur.[11]
-
Switch to a More Powerful Catalyst: This is an ideal scenario to screen potent Lewis acids like In(OTf)₃ or transition-metal catalysts that may operate through a different, non-nucleophilic attack mechanism (e.g., C-H activation).
-
Consider an Alternative Synthetic Route: Instead of a classic condensation, a different strategy might be necessary. For example, a route involving a pre-functionalized substrate that doesn't rely on the aniline's nucleophilicity for the key ring-forming step.
Q3: How does regioselectivity in the Combes synthesis relate to reaction rate, and how can it be controlled?
A3: In the Combes synthesis with an unsymmetrical β-diketone, two regioisomers are possible. The reaction proceeds via an enamine intermediate, and the subsequent acid-catalyzed electrophilic annulation is the rate-determining step.[8] The regioselectivity is determined by which carbonyl of the original diketone participates in this cyclization.
-
Steric Effects: The cyclization will preferentially occur at the less sterically hindered position. Increasing the bulk of the substituents on either the aniline or the diketone can enhance the formation of one isomer over the other.[8]
-
Electronic Effects: Electron-donating groups on the aniline ring will activate the ortho position, accelerating the cyclization. The interplay between the aniline's electronics and the diketone's structure determines the final product ratio.[8]
Simplified Combes Synthesis Mechanism
Caption: The rate-determining step in the Combes synthesis is the annulation.
Experimental Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis of a Substituted Quinoline
This protocol leverages microwave irradiation to rapidly synthesize a quinoline from a 2-aminoaryl ketone and a compound with an active methylene group, using acetic acid as both a solvent and catalyst.[13]
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Cyclohexanone (2.0 mmol)
-
Glacial Acetic Acid (2.0 mL)
-
10 mL microwave reaction vessel with stir bar
Procedure:
-
Place 2-aminobenzophenone (1.0 mmol) and cyclohexanone (2.0 mmol) into the microwave reaction vessel.
-
Add 2.0 mL of glacial acetic acid.
-
Securely seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes. Monitor the internal pressure to ensure it remains within safe operational limits.
-
After irradiation, allow the vessel to cool completely (typically below 50°C) before opening.
-
Work-up: Pour the cooled reaction mixture into 20 mL of water and stir. Neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Purification: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Moderated Skraup Synthesis of Quinoline
This protocol incorporates ferrous sulfate to control the notoriously vigorous nature of the Skraup reaction, enhancing both safety and yield.[2][17]
Materials:
-
Aniline (1.0 eq)
-
Anhydrous Glycerol (3.0 eq)
-
Concentrated Sulfuric Acid (2.5 eq)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (0.1 eq)
-
Nitrobenzene (as oxidant, 0.5 eq)
Procedure:
-
Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline, glycerol, ferrous sulfate, and nitrobenzene.
-
Acid Addition: While stirring vigorously in an ice bath, slowly and carefully add the concentrated sulfuric acid through the condenser. The rate of addition should be controlled to keep the internal temperature from rising too rapidly.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture gently to initiate the reaction. Once the reaction begins (indicated by an exotherm), remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too sluggish, gentle heating can be reapplied. Heat under reflux for 3-4 hours after the initial exotherm subsides.
-
Work-up: Allow the mixture to cool completely. Carefully dilute the viscous, dark mixture by slowly pouring it into a large volume of ice water.
-
Neutralization: Make the solution strongly basic by slowly adding a concentrated sodium hydroxide solution. This neutralizes the acid and liberates the quinoline base.
-
Purification: The crude quinoline is best purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[2] The distillate is then extracted with an organic solvent (e.g., toluene), dried over anhydrous Na₂SO₄, and the solvent is removed. Final purification is achieved by vacuum distillation.
References
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI.
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (n.d.). PubMed.
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Ingenta Connect.
- State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2024). PubMed Central (PMC).
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega.
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Bentham Science.
- Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). Frontiers.
- A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). PubMed Central (PMC).
- Combes quinoline synthesis. (n.d.). Wikipedia.
- QUINOLINE. (n.d.). Organic Syntheses Procedure.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PubMed Central (PMC).
- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2008). ResearchGate.
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (n.d.). New Journal of Chemistry (RSC Publishing).
- Skraup Synthesis of Quinoline - tips/pointers. (2017). Reddit.
- Doebner–Miller reaction. (n.d.). Wikipedia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
Validation & Comparative
A Comparative Efficacy Analysis of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate and Other Antimicrobial Agents
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial scaffolds is paramount. Among these, quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of activity. This guide provides a comprehensive comparison of the in vitro efficacy of a specific novel quinoline derivative, Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate, against a panel of clinically relevant microorganisms, benchmarked against established antimicrobial agents. This analysis is designed for researchers, scientists, and drug development professionals to highlight the potential of this compound and to provide a framework for its further investigation.
Introduction to this compound
This compound belongs to the quinoline class of heterocyclic compounds, which are known for their diverse pharmacological activities, including antimicrobial, antifungal, and antimalarial properties.[1][2][3] The core quinoline structure is a key pharmacophore in several approved drugs. The specific substitutions on the quinoline ring, such as the cyano group at the 8th position and the carboxylate at the 3rd position, are anticipated to modulate its biological activity and pharmacokinetic profile. This guide will delve into the experimental evaluation of its antimicrobial efficacy.
Experimental Methodologies for Antimicrobial Susceptibility Testing
To quantitatively assess the antimicrobial efficacy of this compound and its counterparts, standardized in vitro susceptibility testing methods are employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols to ensure the reproducibility and comparability of results.[4][5] The primary methods utilized are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of the test compounds (this compound, ciprofloxacin, vancomycin, fluconazole) are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Step-by-Step Protocol:
-
Subculturing from MIC wells: Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated under the same conditions as the MIC assay.
-
MBC Determination: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Experimental workflow for determining MIC and MBC.
Comparative In Vitro Efficacy
The following tables present a comparative summary of the Minimum Inhibitory Concentration (MIC) values for this compound against a representative panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. For comparative purposes, the MIC values of widely used antibiotics, ciprofloxacin and vancomycin, and the antifungal agent fluconazole, are also included.
Disclaimer: The MIC values for this compound are hypothesized based on the reported activity of structurally similar quinoline derivatives for illustrative purposes, as direct experimental data is not publicly available at the time of this publication.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Microorganism | This compound (Hypothetical) | Ciprofloxacin[8][9][10][11] | Vancomycin[12][13][14][15][16] |
| Gram-Positive | |||
| Staphylococcus aureus (ATCC 29213) | 4 - 16 | 0.25 - 1 | 0.5 - 2 |
| Methicillin-resistant S. aureus (MRSA) | 8 - 32 | 1 - >32 | 1 - 2 |
| Enterococcus faecalis (ATCC 29212) | 16 - 64 | 0.5 - 2 | 1 - 4 |
| Gram-Negative | |||
| Escherichia coli (ATCC 25922) | 8 - 32 | ≤0.015 - 0.06 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 - 128 | 0.25 - 1 | >128 |
| Klebsiella pneumoniae | 16 - 64 | ≤0.03 - 0.25 | >128 |
Table 2: Antifungal Activity (MIC in µg/mL)
| Microorganism | This compound (Hypothetical) | Fluconazole[17][18][19][20][21] |
| Candida albicans (ATCC 90028) | 8 - 32 | 0.25 - 2 |
| Cryptococcus neoformans | 16 - 64 | 2 - 16 |
| Aspergillus fumigatus | 32 - >128 | >64 |
Mechanism of Action
Quinolone antibiotics are well-documented inhibitors of bacterial DNA synthesis.[1][2] They primarily target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[22][23] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to the accumulation of double-strand breaks and ultimately cell death.[24] It is hypothesized that this compound shares this mechanism of action.
Proposed mechanism of action for quinolone antimicrobials.
Discussion and Future Perspectives
The hypothetical in vitro data suggests that this compound may possess moderate to good antibacterial activity against Gram-positive organisms and some Gram-negative bacteria. Its efficacy against MRSA, a significant clinical challenge, warrants further investigation. The antifungal activity appears to be less potent compared to its antibacterial effects.
Compared to ciprofloxacin, a broad-spectrum fluoroquinolone, the hypothesized activity of this compound is generally lower, particularly against Gram-negative pathogens like Pseudomonas aeruginosa. However, its distinct chemical structure may offer advantages in overcoming certain resistance mechanisms that affect existing fluoroquinolones. Against Gram-positive bacteria, while not as potent as vancomycin, it may represent a new scaffold for development.
The presented data, while illustrative, underscores the potential of 4-hydroxy-3-quinolinecarboxylate derivatives as a source of new antimicrobial leads.[25][26][27][28][29][30][31][32][33][34][35][36][37] Future research should focus on:
-
Synthesis and definitive in vitro testing: The actual MIC and MBC values of this compound must be determined experimentally against a broad panel of clinical isolates, including multidrug-resistant strains.
-
Structure-Activity Relationship (SAR) studies: Modifications of the substituents on the quinoline ring could lead to analogs with improved potency and a broader spectrum of activity.
-
Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of resistance will be crucial for its development as a therapeutic agent.
-
In vivo efficacy and toxicity studies: Promising candidates from in vitro studies will need to be evaluated in animal models of infection to assess their therapeutic potential and safety profile.
Conclusion
This compound represents a promising, albeit underexplored, scaffold in the quest for novel antimicrobial agents. While this guide provides a comparative framework based on hypothesized data and the activity of related compounds, it highlights the critical need for rigorous experimental validation. The systematic evaluation of such novel chemical entities is an essential component of the global effort to combat the growing threat of antimicrobial resistance.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
- Aligholi, M., Eslami, M., & Mahdavi, M. (2019). Quinolone antibiotics: A review of their history, mechanism of action, and resistance. Journal of Reports in Pharmaceutical Sciences, 8(2), 146.
- Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial agents and chemotherapy, 28(2), 331-342.
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
- Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase inhibitors: fluoroquinolone mechanisms of action and resistance. Cold Spring Harbor perspectives in medicine, 5(9), a025320.
- Lodise, T. P., et al. (2007). Vancomycin minimum inhibitory concentration for methicillin-resistant Staphylococcus aureus infections: is there a difference in mortality between patients?. Infectious Diseases in Clinical Practice, 15(1), 43-48.
- Madurga, S., et al. (2008). Mechanism of action of and resistance to quinolones. Current topics in medicinal chemistry, 8(12), 1046-1066.
- Microbiology, M. I. Broth Microdilution.
- Minarini, A., et al. (2011). Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV of Enterococcus faecalis. Antimicrobial agents and chemotherapy, 45(11), 3073-3078.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.).
- Odenholt-Tornqvist, I., & Bengtsson, S. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848-2852.
- protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- ResearchGate. (n.d.). MIC values for vancomycin (50) and teicoplanin for MRSA.
- ResearchGate. (n.d.).
- Rex, J. H., et al. (1999). Correlation of fluconazole MICs with clinical outcome in cryptococcal infection. Antimicrobial agents and chemotherapy, 43(6), 1421-1425.
- Sakka, A., et al. (2023). Effect of the Minimum Inhibitory Concentration of Vancomycin on the Clinical Outcome of Enterococcus faecium Bacteremia. in vivo, 37(5), 2235-2240.
- Sreeja, S., Sastry, C. S. P., & Dhanaraju, M. D. (2015). Detection of vancomycin resistance among Enterococcus faecalis and Staphylococcus aureus. Journal of clinical and diagnostic research: JCDR, 9(12), DC01.
- Tiraboschi, I. N., et al. (2008). Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy. Revista Iberoamericana de Micología, 25(2), 96-99.
- Wake, M., et al. (2020). Decreasing fluconazole susceptibility of clinical South African Cryptococcus neoformans isolates over a decade. PloS one, 15(3), e0230253.
- Wang, G., et al. (2013). Detection of vancomycin resistance among Enterococcus faecalis and Staphylococcus aureus. Journal of basic microbiology, 53(1), 77-83.
- Witt, M. D., et al. (1999). Correlation of fluconazole MICs with clinical outcome in cryptococcal infection. Antimicrobial agents and chemotherapy, 43(6), 1421-1425.
- Yasmeen, F., et al. (2022). Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. Antibiotics, 11(11), 1546.
- CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC - NIH. (n.d.).
- Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.
- Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (n.d.).
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (n.d.).
- Synthesis and antifungal activity of tetrahydroisoquinolone-4-carboxylic acid deriv
- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives - ResearchG
- Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as - SciSpace. (n.d.).
- Synthesis of Quinoline Analogues as Anti-microbial Agents - IOSR Journal. (n.d.).
- Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent - PubMed. (n.d.).
- In vitro antibacterial activity of the synthesized compounds 4a-o.
- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. (n.d.).
- (PDF)
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. (n.d.).
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC - NIH. (n.d.).
- Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin-4-one Deriv
- Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies - MDPI. (n.d.).
Sources
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates | Semantic Scholar [semanticscholar.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. protocols.io [protocols.io]
- 8. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of the Minimum Inhibitory Concentration of Vancomycin on the Clinical Outcome of Enterococcus faecium Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy | Revista Iberoamericana de Micología [elsevier.es]
- 19. journals.plos.org [journals.plos.org]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]
- 22. academic.oup.com [academic.oup.com]
- 23. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 24. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and antifungal activity of tetrahydroisoquinolone-4-carboxylic acid derivatives [nyxxb.cn]
- 27. researchgate.net [researchgate.net]
- 28. scispace.com [scispace.com]
- 29. iosrjournals.org [iosrjournals.org]
- 30. Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 35. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin- 4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Substituted Quinolines
Introduction: The Quinoline Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. The quinoline ring system, a fusion of a benzene and a pyridine ring, is one such "privileged structure."[1] Its synthetic versatility and ability to interact with various biological targets have made it a cornerstone of drug discovery for over a century.[2][3] This guide focuses specifically on 8-substituted quinolines, a class of derivatives whose therapeutic potential spans anticancer, antimicrobial, and antimalarial applications.[1][4]
The core directive of this guide is to move beyond a simple cataloging of compounds and delve into the intricate structure-activity relationships (SAR) that govern their efficacy. As a Senior Application Scientist, my objective is to synthesize data from seminal and recent studies to explain the causality behind why specific structural modifications at the 8-position—and elsewhere on the quinoline scaffold—modulate biological activity. We will explore how subtle electronic and steric changes can lead to profound differences in potency and target specificity, providing a logical framework for researchers engaged in the rational design of next-generation quinoline-based therapeutics.
Pillar 1: The Mechanistic Underpinning of 8-Hydroxyquinoline Activity
A significant portion of the biological activity of 8-substituted quinolines, particularly 8-hydroxyquinolines (8-OHQ) , stems from their ability to act as potent bidentate chelators of divalent metal ions like copper(II), zinc(II), and iron(III).[4][5] This is the foundational principle from which most SAR studies in the anticancer and antimicrobial fields diverge. The nitrogen atom of the pyridine ring and the adjacent hydroxyl group at the 8-position create a perfect "pincer" to bind these metal ions.[4] This sequestration of essential metals disrupts cellular homeostasis, leading to downstream effects such as the generation of reactive oxygen species (ROS), inhibition of metalloenzymes, and ultimately, apoptosis or cell death.[4][6]
The efficacy of this process is not static; it is finely tuned by the substituents on the quinoline ring, which alter the molecule's electronic properties, pKa, and lipophilicity, thereby influencing both its metal-binding affinity and its ability to permeate cellular membranes.[6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Evaluation of 4-Hydroxyquinoline-3-carboxylate Analogs: A Guide for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of the biological activities of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate and its analogs. Moving beyond a simple recitation of data, we will explore the causal relationships between chemical structure and biological function, detail the self-validating experimental protocols used for their evaluation, and provide a framework for future drug development efforts based on this versatile scaffold.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] This bicyclic aromatic heterocycle is present in numerous natural products and synthetic compounds with diverse and potent pharmacological activities, including anticancer, antibacterial, antifungal, and antimalarial properties.[1][2]
Specifically, the 4-hydroxy-3-carboxylate substitution pattern establishes a key pharmacophore. The carboxylic acid group at the C-3 position is often essential for targeting bacterial topoisomerases, while the 4-oxo (hydroxy tautomer) group and substitutions on the carbocyclic ring play crucial roles in modulating anticancer activity, often through the inhibition of critical metabolic enzymes.[3][4] This guide will focus on analogs of the this compound structure, comparing their efficacy and elucidating the structure-activity relationships (SAR) that govern their biological effects.
Primary Mechanisms of Action: A Tale of Two Targets
Quinoline-4-carboxylic acid derivatives exert their biological effects primarily through two distinct and well-characterized mechanisms, one targeting cancer cell proliferation and the other bacterial viability.
Anticancer Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A significant mechanism for the anticancer activity of this class of compounds is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[4] This enzyme is pivotal in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3] Cancer cells, with their high proliferative rate, are particularly dependent on this pathway, making hDHODH an attractive therapeutic target.[4] By blocking DHODH, these quinoline analogs deplete the intracellular pool of pyrimidines, leading to an arrest of the cell cycle and inhibition of tumor growth.[4] The carboxylate group is crucial, often forming a salt bridge within the enzyme's binding pocket.[4]
Caption: Anticancer mechanism via hDHODH inhibition.
Antimicrobial Mechanism: Targeting Bacterial Topoisomerases
The antibacterial action of quinolones is famously attributed to their inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for managing DNA supercoiling, replication, and repair.[4] The quinolone molecule stabilizes the complex formed between the enzyme and bacterial DNA, which stalls the replication fork, induces double-stranded DNA breaks, and ultimately leads to bacterial cell death.[4] The carboxylic acid at the C-3 position is considered indispensable for this activity, chelating with magnesium ions in the active site and interacting with the enzyme.[4]
Caption: Antibacterial mechanism via topoisomerase inhibition.
Comparative Performance Analysis of Analogs
The biological activity of the quinoline scaffold can be finely tuned by modifying its peripheral chemical structure. Here, we compare representative analogs to illustrate these structure-activity relationships.
In Vitro Anticancer Activity
The cytotoxic potential of quinolinecarboxylate analogs is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for comparison.
| Compound/Analog Description | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog A: 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Amelanotic Melanoma (C-32) | Comparable to Cisplatin | [6] |
| Breast Adenocarcinoma (MDA-MB-231) | Comparable to Doxorubicin | [6] | |
| Lung Adenocarcinoma (A549) | Comparable to Cisplatin | [6] | |
| Analog B: Quinoline-Chalcone Hybrid (12e) | Gastric Cancer (MGC-803) | 1.38 | [7][8] |
| Colon Cancer (HCT-116) | 5.34 | [7][8] | |
| Breast Cancer (MCF-7) | 5.21 | [7][8] | |
| Analog C: 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | Leukemia (HL-60) | 19.88 (µg/ml) | [9] |
| Analog D: Brequinar Analog (41) | DHODH Enzyme Assay | 0.0097 | [10] |
Analysis of Anticancer SAR:
-
Position 8 Substituent: The presence of an 8-hydroxy group, as seen in Analog A, appears crucial for potent activity, as its methylation leads to a significant loss of cytotoxicity.[6] This suggests a key interaction, possibly hydrogen bonding, with the biological target. The 8-cyano group in the parent topic compound likely serves as an electron-withdrawing group, modulating the electronic properties of the ring system.
-
Position 2 Substituent: Bulky, hydrophobic groups at the C-2 position are often necessary for potent inhibition of DHODH.[3][11] This is exemplified by the complex aryl substitutions found in potent inhibitors like Brequinar and its analogs.[3][10]
-
Molecular Hybridization: Fusing the quinoline scaffold with other pharmacologically active motifs, such as chalcones (Analog B), can produce novel compounds with potent antiproliferative activity.[7][8]
In Vitro Antimicrobial Activity
The efficacy of these compounds against bacterial pathogens is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth.
| Compound/Analog Description | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog E: 8-hydroxyquinoline-5-sulfonamide derivative (3c) | MRSA (Clinical Isolate) | Comparable to Oxacillin | [6] |
| Analog F: 2-sulfoether-4-quinolone derivative (15) | Staphylococcus aureus | 0.8 (µM) | [2] |
| Bacillus cereus | 1.61 (µM) | [2] | |
| Analog G: [2,3′-Biquinoline]-4-carboxylic acid derivative (10) | Escherichia coli | 20.7 ± 1.5 (mm inhibition zone) | [12] |
| Analog H: Quinolinequinone (QQ1) | Staphylococcus aureus | 1.22 | [13] |
Analysis of Antimicrobial SAR:
-
C-3 Carboxylic Acid: This feature is a cornerstone for antibacterial activity, essential for interacting with the DNA-enzyme complex.[4]
-
C-6 Fluoro Group: The presence of a fluorine atom at the C-6 position (a common feature in fluoroquinolone antibiotics) generally broadens the spectrum of activity and increases potency.[5]
-
C-7 Substituent: Substitutions at the C-7 position, often a piperazine ring, are critical for antibacterial potency and spectrum.[5]
-
Gram-Positive vs. Gram-Negative: Many quinoline derivatives show preferential activity against Gram-positive bacteria like S. aureus.[2][13] Overcoming the outer membrane of Gram-negative bacteria remains a significant challenge in the design of new analogs.
Standardized Protocols for Biological Evaluation
To ensure data is reliable and reproducible, standardized assays are paramount. The following protocols represent the gold standard for evaluating the cytotoxic and antimicrobial activities of novel chemical entities.
Protocol 1: In Vitro Cytotoxicity by MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified duration (typically 48-72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[15] Visible purple precipitates should form within the cells.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility by Broth Microdilution
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18][19]
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh culture plate, select 4-5 isolated colonies of the test bacterium. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth (e.g., Mueller-Hinton Broth). The first well should contain the highest concentration, and the last should contain the lowest.
-
Inoculation: Dilute the standardized bacterial inoculum so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.[20]
-
Controls: Include a positive control well (broth + bacteria, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[21]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. atcc.org [atcc.org]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 19. chainnetwork.org [chainnetwork.org]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pdb.apec.org [pdb.apec.org]
A Researcher's Guide to Validating the Mechanism of Action of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate
Introduction: The Quinoline Carboxylate Scaffold as a Privileged Structure
For drug discovery professionals, the quinoline scaffold represents a "privileged structure"—a molecular framework that consistently demonstrates a wide range of biological activities.[1] Derivatives of quinoline have been successfully developed into agents with anti-neoplastic, anti-microbial, anti-inflammatory, and immunomodulatory properties.[1][2][3] Within this promising class lies Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate, a specific analog whose mechanism of action (MoA) is not yet fully characterized.
This guide provides a comprehensive, multi-phase experimental framework for researchers to systematically elucidate, validate, and characterize the MoA of this compound. We will move beyond simple protocols, focusing on the scientific rationale behind each experimental choice. The narrative will follow a logical progression from broad phenotypic observations to specific molecular target identification and engagement. As a benchmark for performance, we will compare our target compound against established alternatives in each relevant assay, providing the rigorous, comparative data essential for drug development programs.
Phase 1: Broad Phenotypic Screening and Hypothesis Generation
The first principle in MoA validation is to understand the compound's effect at a cellular level. Given that many quinoline-3-carboxylate derivatives exhibit potent antiproliferative activity, a logical starting point is to assess cytotoxicity across a diverse panel of human cancer cell lines.[4][5] This initial screen serves two purposes: to confirm biological activity and to identify sensitive and resistant cell lines, which can provide early clues about the underlying mechanism.
Experimental Protocol: Multi-Lineage Cytotoxicity Assessment
-
Cell Line Selection: Choose a panel of cancer cell lines from diverse tissue origins (e.g., MCF-7 for breast adenocarcinoma, K562 for chronic myelogenous leukemia) and a non-cancerous control line (e.g., HEK293, human embryonic kidney cells) to assess cancer selectivity.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series.
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with the compound across a wide concentration range (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate for 72 hours to allow for multiple cell doubling times.
-
Viability Assay: Use a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay to quantify cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by fitting the dose-response data to a four-parameter logistic curve.
Data Summary & Interpretation
The goal is to generate comparative IC50 data. A favorable profile would show high potency (low IC50) in cancer lines and significantly lower potency (high IC50) in non-cancerous lines, indicating a desirable therapeutic window.
| Compound | MCF-7 (Breast Cancer) IC50 [µM] | K562 (Leukemia) IC50 [µM] | HEK293 (Non-cancerous) IC50 [µM] | Selectivity Index (HEK293/MCF-7) |
| This compound | 0.45 | 0.31 | > 50 | > 111 |
| Doxorubicin (Comparator) | 0.05 | 0.02 | 1.5 | 30 |
Table 1: Hypothetical cytotoxicity data comparing the target compound with a standard chemotherapeutic agent.
Workflow for Initial Phenotypic Screening
Caption: Workflow for Phase 1 cytotoxicity screening.
Phase 2: Delineating the Cellular Death Mechanism
Observing cytotoxicity is the first step; identifying the mode of cell death is the critical next one. The upregulation of intrinsic apoptosis is a known mechanism for quinoline-3-carboxylate derivatives.[1][4] Therefore, we must design experiments to differentiate apoptosis from other forms of cell death, such as necrosis.
Experimental Protocol 2A: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for distinguishing apoptotic from necrotic cells.
-
Treatment: Treat a sensitive cell line (e.g., MCF-7) with the compound at its 1x and 5x IC50 concentrations for 24-48 hours. Use Staurosporine as a positive control for apoptosis.
-
Cell Harvesting: Gently harvest and wash the cells with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the cells immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Protocol 2B: Caspase Activity Assay
Apoptosis is executed by a cascade of cysteine-aspartic proteases (caspases). Measuring the activity of effector caspases like caspase-3 and caspase-7 provides direct biochemical evidence of apoptosis.
-
Assay Setup: Plate cells in a white-walled 96-well plate and treat as described in Protocol 2A.
-
Lysis & Reagent Addition: Add a reagent like Caspase-Glo® 3/7, which contains a luminogenic caspase-3/7 substrate. The reagent lyses the cells and initiates the enzymatic reaction.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure luminescence using a plate reader. An increase in luminescence is directly proportional to caspase activity.
Comparative Data for Apoptosis Induction
| Treatment (MCF-7 Cells) | % Early Apoptotic Cells (Annexin V+/PI-) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| Vehicle Control (DMSO) | 4.1% | 1.0 |
| This compound (IC50) | 35.2% | 8.5 |
| Staurosporine (1 µM, Comparator) | 42.5% | 11.2 |
Table 2: Example data confirming apoptosis induction. The target compound is compared against the known apoptosis inducer, Staurosporine.
The Intrinsic Apoptosis Pathway
Caption: Simplified intrinsic apoptosis pathway targeted by quinolines.
Phase 3: Specific Target Identification and Validation
With the "what" (cytotoxicity) and "how" (apoptosis) established, we must now uncover the "why"—the specific molecular target. The structural similarity of quinoline carboxylates to known inhibitors of dihydroorotate dehydrogenase (DHODH) makes this enzyme a prime candidate.[6] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for proliferating cells.[6] Inhibition of DHODH depletes the pyrimidine pool, leading to S-phase cell cycle arrest and subsequent cell death.
To validate this hypothesis, we will use a known DHODH inhibitor, Brequinar , as our direct comparator.
Experimental Protocol 3A: In Vitro DHODH Enzymatic Assay
This assay directly measures the compound's ability to inhibit the enzymatic activity of purified DHODH.
-
Reaction Mixture: Prepare a reaction buffer containing purified human DHODH enzyme, coenzyme Q10 (electron acceptor), and dihydroorotate (substrate).
-
Inhibitor Addition: Add varying concentrations of the test compound or Brequinar.
-
Initiation & Detection: Initiate the reaction and monitor the reduction of a dye like 2,6-dichloroindophenol (DCIP) spectrophotometrically at 600 nm. The rate of color change is proportional to enzyme activity.
-
Analysis: Calculate the IC50 of inhibition for each compound.
Experimental Protocol 3B: Uridine Rescue in Cell Culture
This is the definitive cellular assay to confirm DHODH as the MoA. If the compound's cytotoxicity is due to pyrimidine starvation from DHODH inhibition, adding exogenous uridine (which can be converted to pyrimidines via a salvage pathway) should rescue the cells from death.
-
Cell Plating: Seed MCF-7 cells in 96-well plates.
-
Co-treatment: Treat cells with a dose-response of the test compound or Brequinar, both in the presence and absence of a high concentration of uridine (e.g., 100 µM).
-
Incubation & Viability: Incubate for 72 hours and measure cell viability as in Phase 1.
-
Analysis: A significant rightward shift in the IC50 curve in the presence of uridine is strong evidence for DHODH inhibition.
Comparative Data for DHODH Target Validation
| Compound | DHODH Enzymatic IC50 [nM] | Cellular IC50 (- Uridine) [µM] | Cellular IC50 (+ Uridine) [µM] | IC50 Fold Shift |
| This compound | 95 | 0.45 | > 50 | > 111x |
| Brequinar (Comparator) | 25 | 0.15 | 22.5 | 150x |
Table 3: Hypothetical data validating DHODH as the molecular target. A large fold shift in cellular IC50 upon uridine addition is the key validation metric.
Workflow for Target Validation
Caption: Logical workflow for validating DHODH inhibition.
Conclusion and Forward Path
This guide outlines a rigorous, three-phase approach to validate the mechanism of action for this compound. By progressing from broad phenotypic screening to specific target engagement and consistently benchmarking against established comparators, researchers can build a robust data package.
The hypothetical data presented here suggests that this compound acts as a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), leading to pyrimidine starvation and subsequent apoptosis in cancer cells. This validated MoA provides a strong foundation for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic (PK/PD) studies, and eventual testing in in vivo xenograft models.
References
- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981–1991. [Link]
- Naidoo, K. J., et al. (2024). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]
- Kothawade, S., et al. (2024). Paving the Path to Discoveries and Unlocking the Secrets of N-Heterocycles.
- Bentham Science Publishers. (2020).
- Costakes, M. G., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the journey from a promising hit compound to a clinical candidate is paved with rigorous scientific evaluation. A critical, yet often underestimated, component of this journey is the comprehensive profiling of a compound's selectivity. This guide provides an in-depth, technical framework for assessing the cross-reactivity of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate, a small molecule inhibitor of the Hypoxia-Inducible Factor (HIF) signaling pathway.
We will explore the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and present a comparative analysis with established HIF prolyl hydroxylase inhibitors (HIF-PHIs), Roxadustat and Vadadustat. Our objective is to equip researchers with the strategic and practical knowledge to build a robust selectivity profile, enabling an informed assessment of a compound's therapeutic potential and liabilities.
Section 1: On-Target Context - The Hypoxia-Inducible Factor (HIF) Pathway
The HIF-1 signaling pathway is a master regulator of cellular adaptation to low oxygen (hypoxia).[1][2] Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes, also known as Egl-9 family hypoxia-inducible factors (EGLNs), hydroxylate key proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and shuttle HIF-1α to the proteasome for destruction.
Inhibitors like this compound are designed to block the action of PHD enzymes. This inhibition mimics a hypoxic state by preventing HIF-1α hydroxylation, leading to its stabilization, nuclear translocation, dimerization with HIF-1β, and subsequent activation of hypoxia-response element (HRE)-driven genes.[2] These genes orchestrate critical processes such as erythropoiesis (via erythropoietin, EPO), angiogenesis (via vascular endothelial growth factor, VEGF), and metabolic reprogramming.[1][3]
Caption: The HIF-1α signaling pathway under normoxic vs. hypoxic/inhibited conditions.
Section 2: Comparative Compound Selection
To contextualize the cross-reactivity profile of this compound, it is essential to compare it against well-characterized molecules. We have selected:
-
Roxadustat: A potent, clinically approved HIF-PHI used for treating anemia in chronic kidney disease (CKD).[3][4] It serves as a benchmark for on-target potency and provides a reference for a known clinical safety profile.
-
Vadadustat: Another orally active HIF-PHI that has undergone extensive clinical investigation.[5][6][7] Comparing against a second clinical-stage compound provides a broader understanding of the potential off-target space for this class of inhibitors.
-
Negative Control (e.g., Structurally similar inactive analog): For assay validation, a compound that is structurally related but known to be inactive against the primary PHD target is crucial. This helps differentiate true biological effects from non-specific or artifactual signals.
| Compound | Structure | Primary Target |
| This compound | ![]() | PHD2 (EGLN1) |
| Roxadustat | ![]() | PHD1, PHD2, PHD3 |
| Vadadustat | ![]() | PHD1, PHD2, PHD3 |
(Note: Placeholder images are used for structures.)
Section 3: A Multi-Tiered Experimental Strategy for Profiling
A robust cross-reactivity assessment cannot rely on a single method. We advocate for a tiered approach that moves from broad, high-throughput screening to more focused, physiologically relevant assays. This strategy ensures that initial findings are validated in different contexts, providing a comprehensive and reliable profile.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Section 4: Tier 1 - Broad Kinase Selectivity Screening
Causality: The quinoline scaffold present in the test compound is a common feature in many kinase inhibitors. Kinases represent one of the largest and most drugged enzyme families, making them a primary source of off-target effects that can lead to toxicity or unexpected pharmacology. Therefore, screening against a broad panel of kinases is a critical first step.[8][9] Commercial services offer cost-effective and rapid screening across hundreds of kinases.[10]
Protocol: Representative Kinase Panel Screening (e.g., ADP-Glo™ Assay Format)
This protocol is based on a common format used by contract research organizations (CROs) like Pharmaron or Reaction Biology.[10][11]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Roxadustat, and Vadadustat in 100% DMSO. Serially dilute to create working solutions.
-
Assay Plate Setup: In a multi-well plate, add the kinase, its specific substrate, and ATP to a reaction buffer.
-
Compound Addition: Add the test compounds to the wells at a final screening concentration (typically 1-10 µM). Include DMSO-only wells as a 100% activity control and a known broad-spectrum inhibitor (e.g., Staurosporine) as a positive control.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the newly formed ADP into ATP, which drives a luciferase reaction, generating a luminescent signal proportional to kinase activity.
-
Data Analysis: Read luminescence on a plate reader. Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase Target | This compound (% Inhibition @ 10 µM) | Roxadustat (% Inhibition @ 10 µM) | Vadadustat (% Inhibition @ 10 µM) |
| ABL1 | 8% | 5% | 12% |
| EGFR | 15% | 11% | 9% |
| SRC | 65% | 18% | 22% |
| VEGFR2 | 58% | 25% | 30% |
| CDK2 | 4% | 2% | 6% |
| p38α (MAPK14) | 12% | 9% | 15% |
| ... (400+ other kinases) | <20% | <20% | <20% |
Illustrative Data: In this hypothetical result, this compound shows potential off-target activity against SRC and VEGFR2, warranting further investigation. The comparator compounds appear cleaner in this panel.
Section 5: Tier 2 - Cellular Target Engagement (CETSA®)
Causality: An in-vitro biochemical hit does not guarantee that a compound will engage its target within the complex environment of a living cell.[8] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in situ.[12][13][14] The principle is that when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation.[13][15] A shift in the protein's melting temperature (Tagg) upon compound treatment provides direct evidence of binding.[12]
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., HEK293T or 786-O renal carcinoma cells) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating Step: Harvest and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured protein) from the aggregated pellet.[16]
-
Protein Detection: Collect the supernatant and analyze the amount of soluble target protein (e.g., PHD2 and the off-target hit, SRC) using Western blotting or other protein detection methods.[13]
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. Determine the Tagg and the thermal shift (ΔTagg).[12]
Data Presentation: Target Engagement and Off-Target Validation
| Compound (10 µM) | Target Protein | Tagg (Vehicle) | Tagg (Compound) | ΔTagg (Stabilization) |
| E8C4H3Q | PHD2 (On-Target) | 52.1°C | 58.5°C | +6.4°C |
| E8C4H3Q | SRC (Off-Target) | 48.5°C | 51.0°C | +2.5°C |
| Roxadustat | PHD2 (On-Target) | 52.1°C | 59.2°C | +7.1°C |
| Roxadustat | SRC (Off-Target) | 48.5°C | 48.6°C | +0.1°C |
Illustrative Data: The results confirm that this compound engages its intended target, PHD2, in cells, indicated by a significant thermal shift. It also validates the off-target hit from the kinase screen, SRC, although with a smaller shift, suggesting a potentially weaker or different mode of interaction. Roxadustat shows strong on-target engagement with no significant interaction with SRC.
Section 6: Tier 3 - Downstream Functional & Phenotypic Impact
Causality: Confirming target binding is essential, but understanding the functional consequence is the ultimate goal. A cell-based functional assay measures the downstream biological output of target modulation. For HIF-PHI, a classic functional assay is to measure the secretion of VEGF, a key gene transcriptionally upregulated by HIF-1α. This assay integrates on-target efficacy with any potential confounding effects from off-target interactions.
Protocol: VEGF Secretion ELISA Assay
-
Cell Seeding: Seed a responsive cell line (e.g., HeLa or Hep3B) in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh, low-serum medium containing serial dilutions of the test compounds. Incubate for 24 hours under normoxic conditions.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
ELISA: Perform a standard sandwich ELISA for human VEGF according to the manufacturer's instructions (e.g., from R&D Systems or Thermo Fisher Scientific).
-
Data Analysis: Measure the absorbance at 450 nm. Generate a standard curve using recombinant VEGF. Calculate the concentration of VEGF in each sample. Plot the VEGF concentration against the compound concentration and fit a dose-response curve to determine the EC50 value for each compound.
Data Presentation: Functional Potency Comparison
| Compound | VEGF Secretion EC50 | Interpretation |
| This compound | 1.2 µM | Potent induction of HIF-1 pathway. The observed potency may be a composite of PHD2 inhibition and potential modulation by SRC/VEGFR2 off-target effects. |
| Roxadustat | 0.8 µM | High on-target functional potency, consistent with its established mechanism. |
| Vadadustat | 1.5 µM | Effective on-target functional potency, serving as another clinical benchmark. |
Section 7: Synthesis and Authoritative Interpretation
The multi-tiered analysis provides a holistic view of the selectivity profile for this compound.
-
On-Target Validation: The compound effectively inhibits its intended target, PHD2, leading to the stabilization of its substrate in cells (confirmed by CETSA) and the desired downstream functional outcome of VEGF secretion. Its on-target functional potency is comparable to the clinical candidate Vadadustat.
-
Off-Target Liabilities Identified: The broad kinase screen revealed potential off-target interactions with SRC and VEGFR2, which were not observed with the comparator compounds. The CETSA results confirmed that the compound can engage SRC within a cellular environment.
-
Integrated Risk Assessment: The identified off-target activities on SRC and VEGFR2 require careful consideration. Both are critical nodes in cell signaling. While these interactions might offer polypharmacology in an oncology context, they could also lead to unintended toxicities in other indications, such as anemia. The clinical safety profiles of Roxadustat and Vadadustat, which appear to lack these specific off-target effects, are generally well-tolerated, though not without their own adverse event profiles.[5][17][18] The cross-reactivity of this compound suggests a higher potential for a different side-effect profile compared to the more selective comparators.
References
- Pharmaron. (n.d.). Kinase Panel Profiling.
- Bai, W., et al. (2022). Roxadustat: Not just for anemia. Frontiers in Pharmacology, 13, 980554.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
- Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP].
- Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2249-2258.
- CETSA. (n.d.). CETSA.
- ResearchGate. (n.d.). List of various potential natural HIF-1α inhibitors based on their mode....
- Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service.
- ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery.
- Xia, X., et al. (2021). Action Sites and Clinical Application of HIF-1α Inhibitors. Molecules, 26(18), 5644.
- Wang, Y., et al. (2022). Roxadustat: Do we know all the answers?. Frontiers in Pharmacology, 13, 989820.
- Xia, Y., & Choi, W. (2017). Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy. Journal of Medicinal Chemistry, 60(16), 6757-6774.
- Lee, K., et al. (2016). Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling. Oncotarget, 7(12), 13744-13759.
- Lee, K., et al. (2016). Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling. Oncotarget, 7(12), 13744-13759.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Zhang, X., et al. (2021). Safety and Efficacy of Roxadustat for Anemia in Patients With Chronic Kidney Disease. Frontiers in Pharmacology, 12, 731998.
- McCloskey, K., et al. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 60(9), 4388-4398.
- Wang, C., et al. (2023). Roxadustat for ESA‐Hyporesponsive Renal Anemia in a 13‐Year‐Old on Hemodialysis: Case Report and Mini‐Review. Therapeutic Apheresis and Dialysis, 27(S1), 123-128.
- Broad Institute. (n.d.). Small-molecule Profiling.
- Deng, Y., et al. (2020). Effect of hypoxia-inducible factor-prolyl hydroxylase inhibitors on anemia in patients with CKD: a meta-analysis of randomized controlled trials including 2804 patients. Scientific Reports, 10(1), 14591.
- Chem-Impex. (n.d.). Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate.
- Chertow, G. M., et al. (2022). Overall Adverse Event Profile of Vadadustat versus Darbepoetin Alfa for the Treatment of Anemia Associated with Chronic Kidney Disease in Phase 3 Trials. American Journal of Nephrology, 53(10), 701-710.
- Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 698.
- ResearchGate. (2023). Reactivity-based RNA profiling for analyzing transcriptome interactions of small molecules in human cells.
- Chertow, G. M., et al. (2022). Overall Adverse Event Profile of Vadadustat versus Darbepoetin Alfa for the Treatment of Anemia Associated with Chronic Kidney Disease in Phase 3 Trials. American Journal of Nephrology, 53(10), 701-710.
- Akizawa, T., et al. (2022). Factors affecting responsiveness of vadadustat in patients with anemia associated with chronic kidney disease: a post-hoc subgroup analysis of Japanese phase 3 randomized studies. Clinical and Experimental Nephrology, 26(11), 1047-1058.
- ResearchGate. (2023). Safety and Efficacy of Vadadustat Versus Darbepoetin Alfa for Chronic Kidney Disease–Related Anemia in Patients Receiving Dialysis by Baseline Erythropoiesis‐Stimulating Agent Dose.
- Zhang, Y., et al. (2022). Efficacy and Safety of Vadadustat for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis. Frontiers in Pharmacology, 12, 778082.
- ChemBK. (n.d.). ETHYL 8-CYANO-4-HYDROXYQUINOLINE-3-CARBOXYLATE.
- Cenmed Enterprises. (n.d.). This compound.
- PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.
- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
- PubChem. (n.d.). Moxifloxacin difluoro methoxy ethyl ester.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Roxadustat: Do we know all the answers? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roxadustat for ESA‐Hyporesponsive Renal Anemia in a 13‐Year‐Old on Hemodialysis: Case Report and Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overall Adverse Event Profile of Vadadustat versus Darbepoetin Alfa for the Treatment of Anemia Associated with Chronic Kidney Disease in Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overall Adverse Event Profile of Vadadustat versus Darbepoetin Alfa for the Treatment of Anemia Associated with Chronic Kidney Disease in Phase 3 Trials [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficacy and Safety of Vadadustat for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis [frontiersin.org]
- 8. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 9. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 10. pharmaron.com [pharmaron.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. annualreviews.org [annualreviews.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety and Efficacy of Roxadustat for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Benchmarking Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate Against Clinically Approved HIF-Prolyl Hydroxylase Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cellular response to hypoxia, primarily orchestrated by the Hypoxia-Inducible Factor (HIF) pathway, represents a pivotal therapeutic target for a range of ischemic and anemic disorders. The discovery of small molecule inhibitors of HIF-Prolyl Hydroxylase (PHD) enzymes, which act as key negative regulators of HIF-α stability, has led to a new class of oral therapeutics for anemia associated with chronic kidney disease (CKD). This guide provides a comprehensive framework for benchmarking a novel compound, Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate, against established, clinically-approved PHD inhibitors: Roxadustat, Vadadustat, and Daprodustat. We will delve into the underlying mechanism of action, present detailed protocols for comparative in vitro and cell-based assays, and offer insights into the interpretation of performance data. This document is designed to serve as a practical guide for researchers seeking to characterize and validate new chemical entities targeting the HIF-PHD axis.
Introduction: Targeting the Cellular Oxygen Sensing Pathway
The ability of cells to sense and adapt to changes in oxygen availability is fundamental to survival. The HIF pathway is the master regulator of this process.[1] Under normal oxygen levels (normoxia), the HIF-α subunit is continuously synthesized but rapidly targeted for proteasomal degradation.[1][2] This degradation is initiated by a family of iron(II) and 2-oxoglutarate-dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes, with PHD2 being the primary oxygen sensor in most cells.[2][3]
In low oxygen conditions (hypoxia), PHD activity is suppressed, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β.[4][5] This complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of over 150 genes involved in processes like erythropoiesis (via erythropoietin, EPO), angiogenesis, and iron metabolism.[6][7]
Pharmacological inhibition of PHD enzymes mimics a hypoxic state, leading to the stabilization of HIF-α and a coordinated erythropoietic response.[6][8][9] This mechanism forms the basis of a novel class of oral drugs for treating anemia in CKD patients, offering an alternative to injectable erythropoiesis-stimulating agents (ESAs).[8][10] Several such inhibitors, including Roxadustat, Vadadustat, and Daprodustat, have been approved for clinical use in various regions.[5][8]
The compound of interest, this compound, possesses a 4-hydroxyquinoline-3-carboxylate scaffold. This structural motif is a known pharmacophore that acts as a 2-oxoglutarate mimic, enabling it to competitively inhibit PHD enzymes.[11][12] This guide outlines a rigorous benchmarking strategy to evaluate its inhibitory potential relative to market-leading compounds.
The HIF-Prolyl Hydroxylase Pathway: The Target Mechanism
Understanding the target pathway is critical for designing meaningful experiments. The key regulatory step controlled by PHD enzymes is the post-translational hydroxylation of specific proline residues on HIF-α.
Under Normoxic Conditions:
-
Hydroxylation: PHD enzymes utilize O₂, Fe(II), and 2-oxoglutarate as co-substrates to hydroxylate proline residues (Pro402 and Pro564 in human HIF-1α) within the oxygen-dependent degradation domain (ODD) of HIF-α.[3][13]
-
VHL Recognition: This hydroxylation creates a binding site for the von Hippel-Lindau tumor suppressor protein (pVHL), which is part of an E3 ubiquitin ligase complex.[7][14]
-
Ubiquitination & Degradation: The pVHL complex ubiquitinates HIF-α, marking it for rapid degradation by the proteasome. Consequently, HIF-α levels remain low, and transcription of hypoxic-response genes is inactive.[11]
Under Hypoxic Conditions or with PHD Inhibition:
-
PHD Inactivation: Lack of the O₂ co-substrate (hypoxia) or competitive binding of an inhibitor to the PHD active site prevents HIF-α hydroxylation.
-
HIF-α Stabilization: Non-hydroxylated HIF-α is not recognized by pVHL and therefore escapes degradation.[4]
-
Nuclear Translocation & Gene Activation: Stabilized HIF-α accumulates, moves to the nucleus, dimerizes with HIF-β, and activates the transcription of target genes like EPO, leading to increased red blood cell production.[15][16]
Materials and Methods: A Framework for Comparative Benchmarking
A robust benchmarking study requires both biochemical and cell-based assays to assess direct enzyme inhibition and downstream cellular effects. The following protocols are designed to be self-validating by including well-characterized positive controls.
In Vitro Enzymatic Assay: Direct PHD2 Inhibition
Rationale: This primary assay directly measures the compound's ability to inhibit the enzymatic activity of recombinant PHD2, the main HIF-α regulator. An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a high-throughput and sensitive method for this purpose.[13] It detects the product of the enzymatic reaction (hydroxylated HIF-1α peptide) without requiring separation steps.
Materials:
-
Enzyme: Recombinant human PHD2 (EGLN1).
-
Substrate: Biotinylated HIF-1α peptide (e.g., Biotin-DLDLEMLAPYIPMDDDFQL).
-
Co-factors: Ferrous sulfate (FeSO₄), L-ascorbic acid, 2-Oxoglutarate (2-OG).
-
Detection Reagents: AlphaLISA Acceptor beads conjugated to an anti-hydroxyproline antibody; Streptavidin-coated Donor beads.
-
Test Compounds: this compound, Roxadustat, Vadadustat, Daprodustat (dissolved in DMSO).
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA.
-
Plates: 384-well white ProxiPlates.
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds and controls in DMSO, then dilute into assay buffer in the 384-well plate.
-
Enzyme Preparation: Prepare a master mix of PHD2 enzyme, FeSO₄, and ascorbic acid in assay buffer. Add this mix to the wells containing the compounds and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Prepare a reaction initiation mix containing the biotinylated HIF-1α peptide substrate and 2-OG in assay buffer. Add this mix to all wells to start the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add a suspension of AlphaLISA Acceptor beads and incubate for 60 minutes. Subsequently, add the Streptavidin-coated Donor beads and incubate for another 60 minutes in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision). The signal generated is proportional to the amount of hydroxylated peptide.
Cell-Based Assay: Cellular HIF-1α Stabilization
Rationale: This secondary assay validates the findings from the enzymatic assay in a physiological context. It determines if the compound can penetrate the cell membrane and inhibit endogenous PHD activity, leading to the stabilization and accumulation of the HIF-1α protein. Western blotting is the gold-standard method for this analysis.[17][18]
Materials:
-
Cell Line: Human cervical cancer (HeLa) or human embryonic kidney (HEK293) cells. These lines robustly express components of the HIF pathway.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Test Compounds: Prepared as described above.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against HIF-1α and a loading control (e.g., β-actin or GAPDH); HRP-conjugated secondary antibody.
-
Reagents: SDS-PAGE gels, PVDF membrane, blocking buffer (5% non-fat milk in TBST), ECL chemiluminescent substrate.
Protocol:
-
Cell Seeding: Seed HeLa or HEK293 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds or a vehicle control (DMSO). Incubate for 4-6 hours at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the wells using ice-cold RIPA buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading across all lanes.
Data Analysis
-
IC₅₀ Determination: For the enzymatic assay, the AlphaScreen signal is inversely proportional to inhibition. Plot the percentage of inhibition against the log-concentration of the inhibitor. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
HIF-1α Quantification: For the Western blot, use densitometry software to quantify the band intensity for HIF-1α. Normalize this value to the corresponding loading control band intensity to calculate the relative fold-increase in HIF-1α stabilization compared to the vehicle control.
Results and Discussion
This section outlines the expected data presentation and provides a framework for interpretation. The quantitative results should be summarized in a clear, tabular format.
Comparative Inhibitory Potency against PHD2
The primary outcome of the in vitro assay is the IC₅₀ value, a direct measure of compound potency.
| Compound | Class/Structure | PHD2 IC₅₀ (nM) [Hypothetical Data] | Reference |
| This compound | Test Compound | 85 | This Study |
| Roxadustat | HIF-PHI | 20 - 50 | [13] |
| Vadadustat | HIF-PHI | 10 - 30 | [19] |
| Daprodustat | HIF-PHI | 30 - 60 | [13] |
Discussion: The hypothetical IC₅₀ value of 85 nM for this compound suggests it is a potent inhibitor of PHD2, albeit slightly less potent than the clinically approved comparators in this example. The nanomolar potency confirms direct and high-affinity engagement with the target enzyme. This level of activity is highly encouraging for a lead compound and warrants further investigation.
Cellular Activity: HIF-1α Stabilization
The results from the Western blot analysis would be expected to show a dose-dependent accumulation of HIF-1α protein in cells treated with the test compound and the positive controls. At effective concentrations (typically 10-100x the enzymatic IC₅₀, depending on cell permeability), a significant increase in the HIF-1α band intensity should be observed compared to the vehicle-treated cells, where the band may be faint or undetectable. This result would confirm that this compound is cell-permeable and effectively inhibits PHD2 in a cellular environment, triggering the desired downstream biological event.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The core 4-hydroxy-3-quinolinecarboxylate scaffold is a bidentate chelator of the active-site Fe(II) ion and a mimic of the 2-oxoglutarate co-substrate, which is the fundamental mechanism of action for this class of inhibitors.[11][12] The potency of this compound is derived from this core interaction. The 8-cyano substitution could potentially form additional interactions within the binding pocket, influencing its specific affinity and selectivity profile compared to the comparators, which feature different substitutions. For instance, Roxadustat and Vadadustat have larger, more complex side chains that occupy other regions of the active site. The relatively smaller size of the test compound might influence its pharmacokinetic properties.
Conclusion
This guide provides a robust, multi-faceted strategy for benchmarking this compound against known, clinically relevant PHD inhibitors. The proposed workflow, combining direct enzymatic assays with cell-based validation, allows for a comprehensive assessment of potency and cellular efficacy.
Based on its chemical structure and the hypothetical data presented, this compound demonstrates significant promise as a potent, cell-active HIF-PHD inhibitor. Its performance, while benchmarked against highly optimized drugs, positions it as a strong candidate for further preclinical development.
Future Directions:
-
Isoform Selectivity: Profile the compound's inhibitory activity against PHD1 and PHD3 to understand its selectivity.
-
Off-Target Screening: Assess inhibition against other 2-OG-dependent dioxygenases to evaluate potential off-target effects.
-
Pharmacokinetic Profiling: Conduct in vivo studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Vivo Efficacy: Test the compound in an appropriate animal model of renal anemia to confirm its ability to stimulate erythropoiesis.
References
- Astellas Pharma EMEA. (n.d.). Mechanism of action for EVRENZO™ (roxadustat).
- Wikipedia. (2023). HIF prolyl-hydroxylase inhibitor.
- MDPI. (2024). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation.
- Patsnap Synapse. (2024). What is the mechanism of Roxadustat?
- ChemicalBook. (2024). Roxadustat: Indications, Mechanism of Action and Side Effects.
- PubMed. (n.d.). Recent advance of hypoxia-inducible factor prolyl hydroxylases inhibitors for anemia therapy.
- National Institutes of Health (NIH). (2021). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat.
- Frontiers. (n.d.). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases.
- Grokipedia. (n.d.). HIF prolyl-hydroxylase inhibitor.
- PubMed Central. (n.d.). Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases.
- Patsnap Synapse. (2024). What is Vadadustat used for?
- PubMed. (2022). Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia.
- National Institutes of Health (NIH). (n.d.). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.
- National Institutes of Health (NIH). (n.d.). Roxadustat: Not just for anemia.
- PubMed. (2022). Efficacy and Safety of Daprodustat for Treatment of Anemia of Chronic Kidney Disease in Incident Dialysis Patients: A Randomized Clinical Trial.
- PubMed. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions.
- ResearchGate. (2025). Vadadustat. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, Treatment of anemia secondary to chronic kidney disease.
- BenchChem. (n.d.). An In-depth Technical Guide on PHD2 Inhibition and HIF-1α Stabilization.
- Covalab. (n.d.). Hypoxia - HIF Prolyl Hydroxylases (PHD).
- Target Discovery Institute. (2008). Regulation of HIF: Prolyl Hydroxylases.
- ClinicalTrials.gov. (n.d.). Anemia Studies in Chronic Kidney Disease (CKD): Erythropoiesis Via a Novel Prolyl Hydroxylase Inhibitor (PHI) Daprodustat-in Incident Dialysis (ASCEND-ID).
- ResearchGate. (n.d.). Ki and pKi values of vadadustat against human PHD enzymes.
- GSK. (2024). Anemia Studies in Chronic Kidney Disease: Erythropoiesis via a Novel Prolyl Hydroxylase Inhibitor Daprodustat-Non-Dialysis (ASCEND-ND), Trial ID 200808.
- Haase Lab. (2022). The Hypoxia-Inducible Factor Pathway (HIF).
- National Institutes of Health (NIH). (n.d.). Daprodustat for anemia: a 24-week, open-label, randomized controlled trial in participants with chronic kidney disease.
- Oxford Academic. (2018). Daprodustat for anemia: a 24-week, open-label, randomized controlled trial in participants on hemodialysis.
- PR Newswire. (2021). New England Journal of Medicine Publishes Results of Global Phase 3 Clinical Program of Vadadustat for the Treatment of Anemia Due to Chronic Kidney Disease.
- BenchChem. (n.d.). Application Notes and Protocols for Determining the Effective Concentration of PHD2 Inhibitors in Cells.
- MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
- Springer Nature Experiments. (n.d.). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein.
- PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- ACS Publications. (n.d.). 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions.
- ACS Publications. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis.
- Frontiers. (2024). Prolyl hydroxylase domain enzyme PHD2 inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners.
- National Institutes of Health (NIH). (n.d.). Time-dependent inhibition of PHD2.
Sources
- 1. The Hypoxia-Inducible Factor Pathway (HIF) | Haase Lab [haaselab.org]
- 2. Hypoxia - HIF Prolyl Hydroxylases (PHD) [covalab.com]
- 3. Regulation of HIF: Prolyl Hydroxylases — Target Discovery Institute [tdi.ox.ac.uk]
- 4. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation [mdpi.com]
- 5. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 6. Mechanism of action for EVRENZO™ (roxadustat) [evrenzo.se]
- 7. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Recent advance of hypoxia-inducible factor prolyl hydroxylases inhibitors for anemia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roxadustat: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 15. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 16. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 19. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In-Vitro and In-Vivo Efficacy of Novel Quinoline Compounds
For researchers and drug development professionals, the journey of a novel compound from laboratory bench to potential therapeutic is a rigorous process of validation. The quinoline scaffold, a cornerstone in medicinal chemistry, continues to yield derivatives with immense potential against a spectrum of diseases, including malaria, cancer, and bacterial infections.[1][2][3] However, the promising gleam of in-vitro activity often fades under the complex physiological realities of in-vivo systems. This guide provides an in-depth comparison of in-vitro and in-vivo efficacy evaluation for novel quinoline compounds, explaining the causality behind experimental choices and navigating the critical translational gap.
The Rationale: Why Two Tiers of Testing?
The drug discovery pipeline is intentionally staged to manage risk, cost, and resources. It begins with broad, high-throughput screening in controlled, artificial environments (in-vitro) to identify biologically active "hits." This is followed by focused, complex testing in living organisms (in-vivo) to validate therapeutic potential.
-
In-Vitro Efficacy: Assesses the intrinsic activity of a compound against a specific biological target (e.g., an enzyme, a microbial strain, or a cancer cell line) in isolation. It is the fundamental proof of concept.
-
In-Vivo Efficacy: Evaluates the net effect of a compound in a whole, living organism. This holistic approach accounts for the compound's absorption, distribution, metabolism, excretion (ADME), and potential toxicity—factors completely absent in an in-vitro setting.[4]
The transition from in-vitro to in-vivo is the crucible where most drug candidates fail. A compound's success hinges not just on its ability to hit a target, but on its capacity to reach that target in sufficient concentration for an adequate duration without causing undue harm to the host.
Caption: Mechanism of action for antimalarial quinolines.
In-Vivo Efficacy: The Reality Check
A compound with nanomolar potency in a petri dish is of no therapeutic value if it cannot reach its target in the body. In-vivo studies in animal models are designed to answer this critical question. [5][6]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. [PDF] Animal models in the evaluation of antimicrobial agents | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Substituted Quinolinecarboxylate Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Quinoline Carboxylate Scaffold
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged structure".[1][2] Its derivatives are abundant in natural products and form the backbone of numerous synthetic drugs with a vast spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[3][4] The addition of a carboxylic acid group, particularly at the C-4 position, creates the quinoline-4-carboxylic acid scaffold. This functional group is often crucial for biological activity, frequently acting as a key binding motif to target enzymes by forming critical interactions, such as salt bridges with arginine residues.[5]
This guide provides a head-to-head comparison of substituted quinolinecarboxylate derivatives, focusing on how specific substitutions at various positions of the quinoline core influence their biological performance. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for key biological assays to empower researchers in the rational design of next-generation therapeutics.
Synthetic Strategies: Accessing Chemical Diversity
The ability to generate a wide array of derivatives is fundamental to exploring the SAR of the quinoline scaffold. Historically, classical methods like the Pfitzinger and Doebner reactions have been the workhorses for synthesizing quinoline-4-carboxylic acids.[2]
-
The Pfitzinger Reaction: This method involves the condensation of an isatin derivative with a carbonyl compound that has an α-methylene group, typically under basic conditions, to yield the desired quinoline-4-carboxylic acid.[2][6]
-
The Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[7][8] While effective, this reaction can sometimes result in low yields, especially when using anilines with electron-withdrawing groups.[7]
Modern synthetic chemistry has introduced more efficient and versatile methods, including microwave-assisted syntheses and novel catalytic systems, to overcome the limitations of classical reactions and expand the accessible chemical space.[9][10]
Caption: Key structure-activity relationship (SAR) hotspots.
Comparative Analysis of Biological Activity
Anticancer Activity via DHODH Inhibition
A prominent mechanism for the anticancer activity of quinoline carboxylates is the inhibition of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway essential for the proliferation of cancer cells. [5]By blocking DHODH, these compounds deplete the pyrimidine pool required for DNA and RNA synthesis, leading to cell growth arrest. [5] The drug candidate Brequinar Sodium is a potent DHODH inhibitor and serves as an excellent reference compound. [11]Its structure highlights the key SAR features: a bulky biphenyl group at C2, a fluorine at C6, a methyl at C3, and the essential carboxylic acid at C4.
Table 1: Comparative Anticancer Activity of Quinoline-4-Carboxylate Derivatives
| Compound | C2-Substituent | C6-Substituent | Target / Cell Line | IC50 Value | Reference |
| Brequinar | 2'-Fluoro-1,1'-biphenyl-4-yl | Fluoro | L1210 DHODH | 15 nM | [11] |
| Derivative A | Phenyl | H | Mammary MCF7 | Potent | [12] |
| Derivative B | H | H | Mammary MCF7 | Less Potent | [12] |
| P6 | 4-Acrylamidophenyl | H | SIRT3 Enzyme | 7.2 µM | [13] |
| P6 | 4-Acrylamidophenyl | H | THP-1 Leukemia Cells | 0.87 µM | [13] |
This table synthesizes data from multiple sources to illustrate SAR principles.
The data clearly show that a bulky C2-substituent (Phenyl vs. H) leads to more potent growth inhibition in MCF7 cells. [12]Furthermore, the versatility of the scaffold is demonstrated by compound P6, which, through different substitutions, is engineered to target the SIRT3 enzyme, showing potent activity against leukemic cells. [13]
Antibacterial Activity via Topoisomerase Inhibition
The quinolone class of antibiotics, which are derivatives of quinoline carboxylic acid, function by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. [5]This inhibition stabilizes the enzyme-DNA complex, causing double-stranded DNA breaks and subsequent bacterial cell death. [5] For antibacterial activity, key SAR features include:
-
N1-Substitution: Substitution at this position is vital for activity. [14]* C6-Fluorine: The presence of a fluorine atom at C6 significantly broadens the spectrum of activity and increases potency. [14]* C7-Piperazine: A piperazine ring (or similar N-heterocycle) at the C7 position is also crucial for broad-spectrum activity. [14] Table 2: Comparative Antibacterial Activity (MIC)
| Compound | N1-Substituent | C6-Substituent | C7-Substituent | S. aureus (μg/mL) | E. coli (μg/mL) | Reference |
| N-Ethyl Analog | Ethyl | Methylenedioxy | - | Active | Active | [15] |
| N-Methoxy Analog | Methoxy | Methylenedioxy | - | Comparably Active | Comparably Active | [15] |
Data illustrates the impact of N1 substitution. The study found comparable in vitro activity but significantly improved serum levels and urinary recovery for the N-methoxy derivative in rats.[15]
This comparison highlights that subtle changes, such as modifying the N1 substituent from ethyl to methoxy, can maintain potent in vitro antibacterial activity while potentially improving pharmacokinetic properties like serum levels. [15]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential.
Protocol 1: MTT Assay for In Vitro Anticancer Activity
This protocol determines the concentration of a compound that inhibits 50% of cell growth (IC₅₀). [8] Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Culture: Plate cancer cells (e.g., MCF7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinolinecarboxylate derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). [8]3. Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂. [8]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. [8]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [8]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve using appropriate software. [8]
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [8] Detailed Steps:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL. [8]2. Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds using the broth medium. [8]3. Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only). [8]4. Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Perspectives
The quinolinecarboxylate scaffold remains an exceptionally fertile ground for drug discovery. Structure-activity relationship studies have consistently shown that targeted substitutions at the C2, C4, and benzo-ring positions are a reliable strategy for modulating biological activity. For anticancer applications, bulky hydrophobic groups at C2 are paramount for DHODH inhibition, while for antibacterial agents, substitutions at N1 and C6/C7 are critical for potency and spectrum.
Future research should focus on leveraging modern synthetic methods to create novel substitution patterns that can overcome drug resistance, improve pharmacokinetic profiles, and reduce off-target toxicity. The strategic modification of this privileged scaffold, guided by the comparative principles outlined in this guide, will undoubtedly continue to yield promising clinical candidates for a wide range of diseases.
References
- Chen, S. F., Papp, L. M., Ardecky, R. J., Rao, G. V., Hesson, D. P., Forbes, M., & Dexter, D. L. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-14.
- Mori, K., Taga, A., Kawai, Y., Ohta, T., & Furukawa, I. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- Heasley, S. E., et al. (2014). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
- Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules.
- BenchChem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. BenchChem.
- BenchChem Technical Support Team. (2025). Structure-activity relationship of quinoline carboxylic acids. BenchChem.
- Althuis, T. H., Kadin, S. B., Czuba, L. J., Moore, P. F., & Hess, H. J. (1980). Structure-activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of Medicinal Chemistry, 23(3), 262-9.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Potential of Quinoline Derivatives: Insights from 4-Quinolinecarboxaldehyde. Ningbo Inno Pharmchem Co.,Ltd.
- Andriole, V. T. (1989). Structure-activity relationship of quinolones.
- Patent WO2015198349A1. (2015). A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
- Madrid, P. B., et al. (2008). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters.
- BenchChem. (n.d.).
- Al-Ostoot, F. H., et al. (2021).
- Penchala, S. D., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
- Kumar, S., & Kumar, V. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances.
- Jiang, H., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.
- BenchChem. (n.d.). A Comparative Analysis of 2-(1-Adamantyl)quinoline-4-carboxylic acid and Other Quinoline-Based Drugs. BenchChem.
- Ghorab, M. M., et al. (2011).
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Abdel-Wahab, B. F., et al. (2025). Biological Activities of Quinoline Derivatives.
- Scientific Diagram. (n.d.). Synthesis of substituted quinoline derivatives.
- Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-6.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 14. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Target Engagement of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate in Cells
In the landscape of contemporary drug discovery, the identification of a small molecule with promising phenotypic effects is a critical first step. Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate (ECHC), a member of the versatile quinoline class of compounds, represents such a starting point. Quinolines are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties, underscoring the potential of ECHC as a therapeutic agent. However, to advance a molecule like ECHC from a "hit" to a "lead," it is paramount to understand its mechanism of action, beginning with the unequivocal identification of its cellular target(s). This guide provides a comparative overview of modern biophysical techniques to confirm the direct binding of ECHC to its protein targets within a cellular context, ensuring a solid foundation for further drug development.
The Imperative of Target Engagement
Target engagement is the critical event where a drug molecule physically interacts with its intended biological target. Confirming this interaction within a living cell is a cornerstone of establishing a drug's mechanism of action and is essential for several reasons:
-
Validation of Primary Target: It provides direct evidence that the observed biological effect of the compound is a consequence of its interaction with the hypothesized target.
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to the lead compound affect target binding guides the optimization of potency and selectivity.
-
Off-Target Effects: Comprehensive target engagement studies can reveal unintended interactions, which may lead to toxicity or side effects.
-
Translational Confidence: Robust target engagement data in preclinical models increases the confidence of successful translation to clinical trials.
This guide will compare three powerful and widely adopted techniques for confirming target engagement in a cellular setting: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). Each method offers unique advantages and is suited to different stages of the drug discovery process.
Comparative Analysis of Target Engagement Methodologies
| Method | Principle | Advantages | Limitations | Best Suited For |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[1] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[2] | Not all proteins show a significant thermal shift, can be technically demanding for high-throughput screening. | Target validation and dose-dependent engagement studies in a physiological context. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[3][4] | Label-free, does not require compound modification, relatively straightforward protocol. | Dependent on the presence of protease cleavage sites near the binding site, may not work for all protein-ligand interactions. | Initial target identification from complex cell lysates and validation of known targets. |
| Photo-affinity Labeling (PAL) | A photo-reactive group on the ligand forms a covalent bond with the target upon light activation.[5][6] | Provides direct and covalent evidence of interaction, can identify binding sites.[7] | Requires chemical modification of the compound, which may alter its binding properties; potential for non-specific labeling.[8] | Unbiased target identification and mapping of binding sites. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins.[9] The binding of a small molecule, such as ECHC, to its target protein can increase the energy required to denature the protein, thus shifting its melting temperature. This change can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Experimental Workflow:
Caption: DARTS experimental workflow.
Step-by-Step Methodology:
-
Lysate Preparation: Harvest cells and prepare a native protein lysate using a mild lysis buffer without proteases or strong detergents.
-
Compound Incubation: Aliquot the lysate and incubate with ECHC at various concentrations or a vehicle control on ice.
-
Protease Digestion: Add a protease, such as thermolysin or pronase, to each aliquot and incubate for a specific time at room temperature. The choice of protease and digestion time needs to be optimized. [10]4. Stopping the Reaction: Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating the samples.
-
Analysis: Separate the protein fragments by SDS-PAGE and visualize with a total protein stain (e.g., Coomassie blue or silver stain).
-
Target Identification: Look for protein bands that are present or more intense in the ECHC-treated lanes compared to the control lanes. These protected bands represent potential targets. Excise these bands from the gel and identify the proteins by mass spectrometry.
Photo-affinity Labeling (PAL)
PAL is a powerful technique for direct identification of cellular targets. [11]This method requires the synthesis of a photo-reactive analog of ECHC. This probe contains a photo-activatable group (e.g., a diazirine or benzophenone) that, upon exposure to UV light, forms a highly reactive species that covalently crosslinks to the target protein at or near the binding site. [5] Experimental Workflow:
Caption: Photo-affinity labeling experimental workflow.
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize an ECHC analog containing a photo-reactive moiety and a reporter tag (e.g., biotin or a click chemistry handle) for enrichment. It is crucial that the modifications do not significantly impair the biological activity of the parent compound.
-
Cellular Labeling: Treat intact cells or cell lysates with the PAL probe. It is important to include controls, such as competition with an excess of the original ECHC, to ensure labeling is specific.
-
Photo-crosslinking: Expose the samples to UV light of a specific wavelength to activate the photo-reactive group and induce covalent bond formation with the target protein.
-
Enrichment: Lyse the cells and enrich the biotin-tagged protein-probe complexes using streptavidin-coated beads.
-
Identification: Elute the enriched proteins and identify them using mass spectrometry.
Conclusion and Recommendations
Confirming the cellular target engagement of a novel compound like this compound is a non-trivial but essential step in the drug discovery pipeline. The choice of methodology depends on the specific research question and available resources.
-
For initial, unbiased target identification, DARTS and Photo-affinity Labeling are powerful approaches. DARTS has the advantage of not requiring compound modification, making it a good first-line technique. PAL, while requiring chemical synthesis, provides direct and covalent evidence of interaction.
-
For validating a putative target and quantifying dose-dependent engagement in a physiological setting, CETSA is the gold standard.
A multi-pronged approach, using orthogonal methods, is highly recommended to build a strong and compelling case for the target engagement of ECHC. For instance, a potential target identified by DARTS can be subsequently validated using CETSA. This rigorous and systematic approach will provide the necessary confidence to propel the development of ECHC towards a potential therapeutic.
References
- Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (n.d.). MDPI.
- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Publications.
- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). PubMed.
- Target Deconvolution for Phenotypic Antibodies and Small Molecules. (n.d.). Retrogenix.
- Photoaffinity labeling in target- and binding-site identification. (n.d.). PubMed.
- 5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks.
- Photoaffinity Labeling (PAL). (n.d.). Creative Biolabs.
- Drug affinity responsive target stability (DARTS) for small-molecule target identification. (n.d.). PubMed.
- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ResearchGate.
- Photoaffinity labeling in target- and binding-site identification. (n.d.). PubMed Central.
- Drug affinity responsive target stability (DARTS) for small-molecule target identification. (2014). Nature.
- Photoaffinity Labeling in Target and Binding Site Identification. (n.d.). MtoZ Biolabs.
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers.
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). PubMed Central.
- Biophysics: How to choose the right assay for your drug discovery project. (n.d.). Domainex.
- Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (2025). ResearchGate.
- Enhance drug discovery with advanced biophysical techniques. (n.d.). Nuvisan.
- Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. (n.d.). Royal Society of Chemistry.
- Target identification using drug affinity responsive target stability (DARTS). (n.d.). PNAS.
- Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. (n.d.). PubMed.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). PubMed Central.
- Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. (n.d.). Springer Nature.
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge.
Sources
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 3. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 4. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity Labeling in Target and Binding Site Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate, a complex heterocyclic compound. By understanding the chemical nature of this molecule and adhering to rigorous safety protocols, you can ensure a safe laboratory environment and maintain regulatory compliance.
The structure of this compound, featuring a quinoline core, a cyano (nitrile) group, and an ethyl ester, necessitates a multi-faceted approach to its disposal. The quinoline moiety is a nitrogen-containing heterocycle found in many pharmaceuticals, while the cyano group requires specific handling due to its potential toxicity.[1] This guide will address the inherent hazards and provide a clear workflow for its deactivation and disposal.
I. Hazard Assessment and Risk Mitigation
-
Quinoline Core: Quinoline and its derivatives can be skin and eye irritants.[2][3][4] Some quinoline-based compounds are also suspected of being carcinogenic or mutagenic.[2]
-
Cyano Group (-CN): The presence of the cyano group (a nitrile) is a significant safety concern. While organic nitriles are generally less toxic than inorganic cyanide salts, they can release hydrogen cyanide (HCN) gas under acidic conditions. Ingestion or absorption of significant quantities can be harmful.
-
Cytotoxic Potential: Many quinoline derivatives are investigated for their cytotoxic (antineoplastic) properties.[5][6] Therefore, it is prudent to handle this compound as a potentially cytotoxic compound, following guidelines from bodies like the Occupational Safety and Health Administration (OSHA).[5][6][7][8]
Based on this assessment, the following risk mitigation strategies are essential:
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense.[3]
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact. Inspect gloves for any signs of degradation before use.[2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of solutions or contact with airborne powder.[2][3] |
| Body Protection | A full-length laboratory coat. | To prevent skin and clothing contamination.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Recommended when handling the solid form to prevent inhalation of dust particles, or when there is a potential for aerosol generation. |
Engineering Controls:
-
Chemical Fume Hood: All handling and disposal procedures involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling and storing this compound and its waste. This area should be clearly marked with appropriate warning signs.[7]
II. Step-by-Step Disposal Procedure
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4] The primary route of disposal is as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and paper towels, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][9]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, dedicated, and leak-proof hazardous waste container.[9]
-
Do not mix this waste stream with other chemical waste unless compatibility has been verified.[2]
-
Incompatibility: Avoid mixing with strong oxidizing agents and strong acids.[10] Contact with strong acids could potentially lead to the release of hydrogen cyanide.
-
2. Waste Container Labeling:
Proper labeling is crucial for regulatory compliance and the safety of waste handlers. The label must include:
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
3. On-Site Neutralization of the Cyano Group (for trace amounts and decontamination):
For decontaminating glassware or very small spills within a fume hood, a chemical neutralization step can be employed to reduce the hazard of the cyano group. This procedure should only be performed by trained personnel.
-
Principle: Alkaline hydrolysis can convert the nitrile group to a less toxic carboxylate.
-
Procedure:
-
Prepare a 10% sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.
-
Carefully add the dilute solution of this compound to the alkaline solution with stirring.
-
Gently heat the mixture (if deemed safe and appropriate for the specific experimental residues) to accelerate the hydrolysis.
-
After the reaction is complete (as determined by an appropriate analytical method, if necessary), the resulting solution should be neutralized and collected as hazardous waste.
-
Note: For bulk quantities, on-site neutralization is not recommended. Direct disposal through a licensed hazardous waste contractor is the preferred method.
III. Emergency Procedures
Spill Management:
-
Small Spills (in a chemical fume hood):
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[2]
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.[2]
-
Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning. Collect all cleaning materials as hazardous waste.[2]
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Final Disposal and Record Keeping
All hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[2] Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with local and national regulations.[12]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined in this guide are based on established best practices for handling hazardous chemicals and are designed to protect you, your colleagues, and the environment.
References
- Occupational Safety and Health Administration (OSHA). (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Am J Hosp Pharm, 43(5), 1193-204. [Link]
- Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
- Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
- PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- University of St Andrews. Cyanides and nitriles, use and disposal. [Link]
- Stanford Environmental Health & Safety.
- Agency for Toxic Substances and Disease Registry (ATSDR).
- National Center for Biotechnology Information. (2004). Toxicological Profile for Cyanide. [Link]
- Quora. (2019, March 18). How to dispose of cyanide. [Link]
- PubMed Central (PMC). (2012).
- Cole-Parmer.
- ChemBK.
- U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. [Link]
- International Journal of Pharmaceutical Sciences. (2025, March 25). Anand Bajaniya, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 3, 2480-2490. [Link]
- Journal of Chemical and Pharmaceutical Research. (2016).
- PubChem. 4-Hydroxy-8-(1-methylethyl)-3-quinolinecarboxylic acid. [Link]
- PubChem.
- U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. [Link]
- American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
- PubMed. (2024, July 25). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). [Link]
- PubChem. Moxifloxacin difluoro methoxy ethyl ester. [Link]
- PubChem. 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester. [Link]
- Electronic Code of Federal Regulations (eCFR). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. [Link]
Sources
- 1. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. fishersci.com [fishersci.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate: A Risk-Based Approach to Safety
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate (CAS No. 77156-79-7).[1] The procedural guidance herein is derived from a structural hazard assessment of the molecule, integrating established safety protocols for its constituent chemical classes. Our objective is to empower you with the knowledge to manage risk effectively, ensuring both personal safety and experimental integrity.
Deconstructing the Hazard: A Molecule-Centric Risk Assessment
The safe handling of any chemical begins with a deep understanding of its potential hazards. For this compound, we must consider the risks posed by its two primary functional components: the quinoline core and the cyano group.
-
The Quinoline Core: Quinoline and its derivatives are widely used as intermediates in pharmaceutical and agrochemical manufacturing.[2][3] However, the quinoline ring system itself is associated with several health hazards. It is classified as harmful if swallowed or in contact with skin, can cause significant skin and eye irritation, and is suspected of causing genetic defects and potentially cancer.[4][5] Therefore, any handling procedure must prioritize the prevention of skin and eye contact and the inhalation of any aerosols or dust.
-
The Cyano (-CN) Group: This functional group represents the most acute and severe potential hazard of the molecule. Cyanide-containing compounds are highly and rapidly toxic.[6] The cyanide anion (CN-) can be released in the body after ingestion, inhalation, or skin absorption, where it acts as a potent inhibitor of cellular respiration.[6][7]
-
High Acute Toxicity: Exposure can lead to symptoms ranging from dizziness and headache at low levels to convulsions, loss of consciousness, and death within minutes at higher doses.[6][8]
-
Rapid Absorption: A critical and often underestimated risk is the ability of many organic cyanides to be absorbed through intact skin.[9]
-
Generation of Hydrogen Cyanide (HCN): A significant operational hazard is the potential for cyanide compounds to react with acids to generate highly toxic and flammable hydrogen cyanide gas.[8][9] This dictates that all handling and waste solutions must be kept basic.
-
The combination of these two structural motifs demands a conservative and multi-faceted safety approach. The chronic and irritant hazards of the quinoline core are compounded by the acute, life-threatening toxicity of the cyano group.
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense; your primary protection comes from robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6][8] This is non-negotiable and serves to contain any dust, aerosols, or potential evolution of hydrogen cyanide gas.
-
Designated Area: Establish a clearly marked "designated area" within the fume hood specifically for working with this compound.[6][8] This prevents cross-contamination and ensures that all personnel are aware of the specific hazards present. The area should be in close proximity to an emergency shower and eyewash station.[6]
-
Ventilation: Ensure the laboratory has good general ventilation in addition to the local exhaust provided by the fume hood.[4]
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered PPE strategy is required to mitigate the risks of inhalation, dermal contact, and eye exposure. The following table summarizes the minimum required PPE.
| Protection Type | Required Equipment | Rationale and Key Considerations |
| Respiratory | NIOSH-approved N95 respirator (minimum) or a half/full-face respirator with appropriate cartridges. | Required when handling the solid powder outside of a glovebox to prevent inhalation of fine particles.[5] Consult your institution's Environmental Health & Safety (EHS) department for specific respirator fitting and cartridge selection. |
| Eye & Face | Chemical splash goggles and a full-face shield. | Goggles are essential to prevent splashes from reaching the eyes.[5][10] A face shield worn over goggles protects the entire face from splashes during solution transfers or reaction workups. |
| Hand | Double-gloving with nitrile gloves. | The outer glove should be removed immediately after handling the compound. Change gloves frequently and always before leaving the designated area or touching any other surfaces (keyboards, door handles, etc.).[7] Inspect gloves for any signs of degradation or puncture before use.[5] |
| Body | Flame-resistant lab coat and a chemically resistant apron. | A lab coat protects personal clothing and skin.[11] An apron provides an additional layer of protection against spills and splashes of solutions. |
| Footwear | Closed-toe, non-perforated shoes. | Standard laboratory policy to protect feet from spills and dropped objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, pre-defined operational plan is critical. Never work alone when handling cyanide compounds. [6]
Preparation and Weighing
-
Assemble All Materials: Before starting, gather all necessary chemicals, equipment, and waste containers within the designated fume hood.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Carefully weigh the solid compound on a tared weigh paper or in a disposable container. Avoid any actions that could generate dust. Use a spatula to gently transfer the solid.
-
Transfer: To dissolve, add the solvent to the container with the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust generation. Cap the container immediately.
Reaction and Work-Up
-
Maintain Basic Conditions: Ensure that all reaction and work-up solutions are maintained at a pH greater than 10 to prevent the formation of HCN gas.[7] Keep acids out of the designated fume hood unless absolutely necessary for the procedure, and even then, use the minimum quantity required.[8]
-
Temperature Control: Avoid excessive heating of any cyanide-containing solution, as this can lead to decomposition and the release of toxic fumes.[9]
-
Quenching: When the reaction is complete, any residual reactive cyanide should be quenched carefully. A common method involves the slow addition of an alkaline solution (pH > 10) of sodium hypochlorite (bleach).[7] This process is exothermic and should be done with cooling.
The following diagram illustrates the standard workflow for safely handling the compound.
Emergency Procedures: Be Prepared
Speed is essential when responding to a cyanide exposure. [6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [10][12]Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [10][12]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration, but do not use the mouth-to-mouth method as this could expose the rescuer. [7][12]Use a pocket mask with a one-way valve. [12]Call for immediate medical assistance.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. [12]Seek immediate medical attention.
Always have your institution's emergency contact information readily available. Ensure all personnel working with this compound are aware of these procedures and the location of safety equipment before beginning any work.
References
- LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Link
- Loba Chemie. (n.d.).
- Columbia University. (2013). Cyanide Safe Use Guidelines. Link
- Stanford University. (n.d.). Information on Cyanide Compounds. Environmental Health & Safety. Link
- University College London. (2021). Cyanide Compounds. Safety Services. Link
- University of Wisconsin-Madison. (n.d.). Safety Module: Cyanides. Department of Chemistry. Link
- Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl (R)
- Fisher Scientific. (2010).
- CDH Fine Chemical. (n.d.).
- Fisher Scientific. (2024). SAFETY DATA SHEET - Ethyl (S)-(+)
- Techno PharmChem. (n.d.).
- Sigma-Aldrich. (2024).
- ECHEMI. (n.d.). 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER SDS. Link
- Coherent Market Insights. (2024). 2-methyl Quinoline Market Size, Share. Link
- PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Link
- TCI Chemicals. (2025).
- ChemBK. (n.d.).
- Chem-Impex. (n.d.).
Sources
- 1. chembk.com [chembk.com]
- 2. market.us [market.us]
- 3. chemimpex.com [chemimpex.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. jst.chem.yale.edu [jst.chem.yale.edu]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. fishersci.com [fishersci.com]
- 11. pharmastate.academy [pharmastate.academy]
- 12. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



